molecular formula C19H17NO4 B1200078 Californine

Californine

Cat. No.: B1200078
M. Wt: 323.3 g/mol
InChI Key: PGINMPJZCWDQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Californine is a natural product found in Eschscholzia californica and Cryptocarya chinensis with data available.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

23-methyl-5,7,16,18-tetraoxa-23-azahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene

InChI

InChI=1S/C19H17NO4/c1-20-14-2-10-4-16-18(23-8-21-16)6-12(10)15(20)3-11-5-17-19(7-13(11)14)24-9-22-17/h4-7,14-15H,2-3,8-9H2,1H3

InChI Key

PGINMPJZCWDQNT-UHFFFAOYSA-N

SMILES

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4

Canonical SMILES

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4

Synonyms

californine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Californidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Californidine, a prominent isoquinoline alkaloid isolated from the California poppy (Eschscholzia californica), has been traditionally associated with sedative, anxiolytic, and analgesic properties. This technical guide provides a comprehensive analysis of the current scientific understanding of californidine's mechanism of action. While initial hypotheses suggested direct interactions with central nervous system (CNS) receptors, emerging evidence points towards a more complex and potentially indirect mode of action. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to elucidate the nuanced pharmacology of californidine for research and drug development applications. A significant consideration for its therapeutic potential is its limited blood-brain barrier permeability, suggesting that its systemic effects or interactions with other constituents of Eschscholzia californica extracts may be key to its observed biological activities.

Introduction

Eschscholzia californica, commonly known as the California poppy, has a long history of use in traditional medicine for its calming and pain-relieving effects.[1][2] The isoquinoline alkaloid californidine is a significant component of this plant.[3][4][5] Early pharmacological investigations into the extracts of E. californica suggested a mechanism involving the modulation of major inhibitory neurotransmitter systems in the CNS. This guide critically evaluates the evidence for californidine's interaction with key molecular targets, including γ-aminobutyric acid type A (GABA-A) and serotonin 5-HT1A receptors, and discusses the implications of its pharmacokinetic properties.

Core Mechanism of Action: An Indirect and Peripheral Focus

Contrary to initial speculation, current research indicates that californidine does not exert its effects through potent, direct binding to major CNS receptors. Instead, the evidence suggests a more indirect role, possibly involving modulation of the GABAergic system and significant peripheral activities.

Interaction with the GABAergic System: An Indirect Link

The sedative and anxiolytic effects of Eschscholzia californica extracts are thought to be mediated, at least in part, by the GABAergic system. While direct, high-affinity binding of californidine to GABA-A receptors has not been demonstrated, a key study revealed that the anxiolytic effects of an E. californica extract were suppressed by flumazenil, a known antagonist of the benzodiazepine binding site on the GABA-A receptor. This suggests that one or more components of the extract, potentially including californidine, may act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine site, enhancing the inhibitory effects of GABA. However, it is crucial to note that this effect has not been definitively attributed to californidine alone and may result from the synergistic action of multiple alkaloids within the extract.

Serotonin 5-HT1A Receptor Interaction: Lack of Evidence

Initial interest in the 5-HT1A receptor as a target for californidine was based on the anxiolytic properties of the compound. However, a significant study demonstrated that a 70% ethanol extract of Eschscholzia californica was able to bind to 5-HT1A receptors, but the isolated alkaloid californidine itself was unable to inhibit the binding of the radioligand [3H]8-hydroxy-2-(di-N-propylamino)tetralin ([3H]8-OH-DPAT) to these receptors.[6] This finding strongly suggests that californidine is not a direct ligand for the 5-HT1A receptor. The serotonergic activity of the whole extract is attributed to other constituent alkaloids, such as N-methyllaurotetanine.[6]

Blood-Brain Barrier Permeability: A Critical Limitation

A pivotal factor in understanding californidine's mechanism of action is its limited ability to cross the blood-brain barrier. One study noted that californidine was not included in electrophysiological investigations due to its inability to penetrate the brain. Furthermore, research using the Caco-2 cell model, an in vitro method to assess intestinal permeability, found that californidine has low-to-moderate permeability.[7][8] This suggests that following oral administration, only a small fraction of californidine may reach the CNS, directing attention towards its potential peripheral mechanisms of action for its analgesic effects.

Peripheral Mechanisms and Analgesic Effects

The analgesic properties of Eschscholzia californica may be partially explained by the peripheral actions of its alkaloids. For instance, the alkaloid sanguinarine, also present in the plant, has demonstrated anti-inflammatory activity through the inhibition of lipoxygenase.[3] While specific peripheral targets for californidine have not been fully elucidated, its analgesic effects may stem from anti-inflammatory actions or modulation of peripheral neuronal signaling.

Quantitative Data

Direct and potent quantitative binding or functional data for californidine at CNS receptors is notably absent in the current literature. The available data primarily pertains to other alkaloids found in Eschscholzia californica or the whole extract.

Table 1: Receptor Binding Affinity of Alkaloids from Eschscholzia californica

CompoundReceptorAssay TypeRadioligandKi (nM)EC50 (nM)Reference
N-methyllaurotetanine5-HT1ARadioligand Binding[3H]8-OH-DPAT85155[6]
Californidine 5-HT1A Radioligand Binding [3H]8-OH-DPAT No inhibition observed N/A [6]

Experimental Protocols

Benzodiazepine Receptor Binding Assay using [3H]Flumazenil

This protocol is essential for investigating the potential indirect modulatory effects of californidine on the GABA-A receptor, as suggested by the flumazenil reversal studies.

Objective: To determine the binding affinity of a test compound (e.g., californidine) for the benzodiazepine binding site on the GABA-A receptor through competitive displacement of the radiolabeled antagonist [3H]Flumazenil.

Materials:

  • Receptor Source: Rat cortical membranes or cells stably expressing recombinant GABA-A receptors (e.g., α1β2γ2 subtype).

  • Radioligand: [3H]Flumazenil (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Diazepam (10 µM) or another high-affinity benzodiazepine.

  • Test Compound: Californidine, dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

  • Binding Assay:

    • In a final volume of 0.5 mL, combine:

      • 100 µL of membrane preparation.

      • 50 µL of [3H]Flumazenil (final concentration ~1 nM).

      • 50 µL of test compound at various concentrations (e.g., 10-10 to 10-5 M) or buffer (for total binding).

      • For non-specific binding, add 50 µL of 10 µM Diazepam.

    • Incubate at 4°C for 60 minutes.

  • Termination and Filtration:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters pre-soaked in buffer.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials with 5 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Logical Relationships

californidine_mechanism cluster_extract Eschscholzia californica Extract cluster_cns Central Nervous System cluster_peripheral Peripheral Tissues cluster_effects Pharmacological Effects Californidine Californidine GABA_A GABA-A Receptor (Benzodiazepine Site) Californidine->GABA_A Indirect Modulation? (Evidence from extract studies) Serotonin_5HT1A 5-HT1A Receptor Californidine->Serotonin_5HT1A No Direct Binding Peripheral_Targets Peripheral Targets (e.g., Inflammatory Mediators) Californidine->Peripheral_Targets Hypothesized Action Blood_Brain_Barrier Blood-Brain Barrier (Low Permeability for Californidine) Californidine->Blood_Brain_Barrier Other_Alkaloids Other Alkaloids (e.g., N-methyllaurotetanine, Sanguinarine) Other_Alkaloids->Serotonin_5HT1A Direct Binding Other_Alkaloids->Peripheral_Targets Known Action (e.g., Anti-inflammatory) Sedation_Anxiolysis Sedation / Anxiolysis GABA_A->Sedation_Anxiolysis Serotonin_5HT1A->Sedation_Anxiolysis Analgesia Analgesia Peripheral_Targets->Analgesia

Caption: Proposed mechanism of action for californidine.

Experimental Workflow

experimental_workflow cluster_binding Receptor Binding Details cluster_electro Electrophysiology Details cluster_results Key Findings start Start: Investigate Californidine's Mechanism of Action receptor_binding Radioligand Receptor Binding Assays start->receptor_binding electrophysiology Electrophysiological Recordings (e.g., Patch Clamp) start->electrophysiology bbb_permeability Blood-Brain Barrier Permeability Assay (e.g., Caco-2) start->bbb_permeability in_vivo In Vivo Behavioral Models (e.g., Elevated Plus Maze, Hot Plate) start->in_vivo gaba_binding GABA-A (Benzodiazepine Site) - Radioligand: [3H]Flumazenil - Assess competitive displacement receptor_binding->gaba_binding serotonin_binding 5-HT1A - Radioligand: [3H]8-OH-DPAT - Assess competitive displacement receptor_binding->serotonin_binding gaba_currents Modulation of GABA-induced Chloride Currents electrophysiology->gaba_currents result_bbb Low to moderate BBB permeability bbb_permeability->result_bbb result_invivo Sedative, anxiolytic, and analgesic effects of E. californica extracts in_vivo->result_invivo result_gaba Indirect evidence for GABA-A modulation (via extract studies with flumazenil) gaba_binding->result_gaba result_serotonin No direct binding of californidine to 5-HT1A serotonin_binding->result_serotonin

Caption: Experimental workflow for characterizing californidine.

Conclusion and Future Directions

The mechanism of action of californidine is more intricate than a simple ligand-receptor interaction in the CNS. The lack of direct, high-affinity binding to 5-HT1A receptors and the critical finding of its poor blood-brain barrier permeability shift the focus of future research. For drug development professionals, californidine as a standalone CNS therapeutic agent appears challenging due to its pharmacokinetic limitations.

Future research should prioritize:

  • Direct Binding Studies: Conducting comprehensive radioligand binding assays of pure californidine at various GABA-A receptor subunit combinations, particularly at the benzodiazepine site, to confirm or refute an indirect modulatory role.

  • Peripheral Target Identification: Investigating the interaction of californidine with peripheral targets, such as ion channels and enzymes involved in inflammation and nociception, to elucidate its analgesic mechanism.

  • Synergistic Effects: Designing studies to understand the potential synergistic or additive effects of californidine with other alkaloids present in Eschscholzia californica extracts, which may facilitate its central effects or produce a unique pharmacological profile.

  • Prodrug Strategies: Exploring the development of californidine prodrugs with enhanced blood-brain barrier permeability to better assess its central nervous system effects in vivo.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Californidine in Eschscholzia californica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Californidine, a pavine-type benzylisoquinoline alkaloid (BIA) found in the California poppy (Eschscholzia californica), has garnered interest for its potential pharmacological activities. While the general biosynthetic pathway of BIAs is well-established, originating from the amino acid L-tyrosine and proceeding through the pivotal intermediate (S)-reticuline, the specific enzymatic steps leading to the formation of californidine remain largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of californidine biosynthesis, including the established upstream pathway to (S)-reticuline and a hypothesized route to the final product. This document summarizes available quantitative data on alkaloid content in E. californica, details relevant experimental protocols for the study of BIA biosynthesis, and presents a visual representation of the proposed biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers investigating pavine alkaloid biosynthesis and professionals in the field of drug development seeking to harness the therapeutic potential of these natural products.

Introduction

Eschscholzia californica, commonly known as the California poppy, is a rich source of a diverse array of BIAs.[1][2] These alkaloids, including californidine, are predominantly found in the aerial parts of the plant.[3] The biosynthesis of these complex molecules begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the precursor to all BIAs.[4] A series of methylation, hydroxylation, and other enzymatic reactions lead to the formation of the central intermediate, (S)-reticuline.[4] From this branch-point, the pathway diverges to produce various classes of BIAs, including the pavine alkaloids. While the enzymes responsible for the synthesis of (S)-reticuline have been extensively studied, the specific enzymes that catalyze the conversion of (S)-reticuline to californidine have not yet been identified.[5]

The Biosynthetic Pathway of Californidine

The biosynthetic pathway of californidine can be divided into two main stages: the well-characterized pathway from L-tyrosine to the central intermediate (S)-reticuline, and the proposed, yet unconfirmed, pathway from (S)-reticuline to californidine.

From L-Tyrosine to (S)-Reticuline: The Established Upstream Pathway

The initial steps of BIA biosynthesis leading to (S)-reticuline are well-documented and involve a series of enzymatic reactions. The pathway commences with the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are then condensed by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine. Subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, are catalyzed by a series of enzymes including norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (CYP80B1), ultimately yielding (S)-reticuline.[4]

A Hypothesized Pathway from (S)-Reticuline to Californidine

The specific enzymatic transformations from (S)-reticuline to the pavine alkaloid californidine have not been experimentally verified. However, based on the chemical structures of the intermediates and known biochemical reactions, a plausible hypothetical pathway can be proposed. This proposed pathway involves an intramolecular oxidative cyclization of (S)-reticuline to form a pavine scaffold, followed by further modifications. The key proposed intermediate is argemonine, which then undergoes demethylation and subsequent methylation to yield californidine. The enzymes catalyzing these proposed steps are yet to be discovered.

Californidine Biosynthetic Pathway cluster_upstream Established Upstream Pathway cluster_downstream Hypothesized Pavine Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine S-Coclaurine S-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine S-N-Methylcoclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT S-Reticuline S-Reticuline S-N-Methylcoclaurine->S-Reticuline CYP80B1 4'OMT Argemonine Argemonine S-Reticuline->Argemonine Oxidative Cyclization (Putative Enzyme) Eschscholtzine Eschscholtzine Argemonine->Eschscholtzine Demethylation (Putative Enzyme) Californidine Californidine Eschscholtzine->Californidine Methylation (Putative Enzyme) Metabolite_Profiling_Workflow start Plant Material (Aerial Parts) extraction Extraction (e.g., Methanol) start->extraction filtration Filtration/ Centrifugation extraction->filtration lc_ms LC-MS/MS Analysis (e.g., C18 column, gradient elution) filtration->lc_ms data_analysis Data Analysis (Peak identification, quantification) lc_ms->data_analysis end Metabolite Profile data_analysis->end Enzyme_Characterization_Workflow start Identify Candidate Genes (Transcriptomics) cloning Gene Cloning into Expression Vector start->cloning expression Heterologous Expression (e.g., E. coli, Yeast) cloning->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification enzyme_assay Enzyme Assay with Substrate and Cofactors purification->enzyme_assay product_analysis Product Identification (LC-MS/MS) enzyme_assay->product_analysis end Enzyme Function Confirmed product_analysis->end

References

The Biological Activities of Pavine-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine-type alkaloids, a class of isoquinoline alkaloids, are naturally occurring compounds found predominantly in plants of the Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae families. These molecules possess a characteristic tetracyclic ring system and have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological activities of pavine-type alkaloids, with a focus on their cytotoxic, enzyme inhibitory, and ion channel modulatory effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of various pavine-type alkaloids, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Pavine-Type Alkaloids against Cancer Cell Lines

AlkaloidCancer Cell LineIC50 (µM)Reference
(-)-NeocaryachineKB (nasopharyngeal)0.06[1][2]
KB-VIN (vincristine-resistant)0.08[1][2]
HCT-8 (ileocecal)0.25[1][2]
SF-268 (glioblastoma)0.41[1][2]
A549 (lung)0.38[1][2]
Crychine(Various)Very mild or no cytotoxicity[1][2]

Table 2: Enzyme Inhibitory Activity of Pavine-Type Alkaloids

AlkaloidEnzymeIC50 (µM)Reference
(-)-MunitagineAcetylcholinesterase62.3 ± 5.8
Prolyl Oligopeptidase277.0 ± 31.3

Table 3: Ion Channel Modulatory Activity of Pavine-Type Alkaloids

AlkaloidIon ChannelIC50 (µM)EffectReference
O-methyl-neocaryachineNa+ channel (INa)0.9Blockade[3][4]
Ca2+ channel (ICa)6.6Partial Blockade[3][4]
Transient outward K+ current (Ito)9.5Inhibition[3][4]
Steady-state outward K+ current (ISS)8.7Inhibition[3][4]

Core Biological Activities and Mechanisms of Action

Cytotoxic and Antiproliferative Activity

Certain pavine-type alkaloids have demonstrated significant cytotoxic effects against a range of human cancer cell lines. A notable example is (-)-neocaryachine , which exhibits potent antiproliferative activity with IC50 values in the sub-micromolar range[1][2]. In contrast, other pavine alkaloids like crychine show minimal to no cytotoxicity, highlighting the importance of specific structural features for this activity[1][2].

The primary mechanism underlying the cytotoxicity of (-)-neocaryachine involves the induction of DNA double-strand breaks[1][2]. This leads to the activation of DNA damage response pathways, resulting in cell cycle arrest at the S-phase and the subsequent initiation of apoptosis, or programmed cell death[1][2].

Enzyme Inhibition

Pavine-type alkaloids have also been identified as inhibitors of various enzymes. For instance, (-)-munitagine has been shown to inhibit both acetylcholinesterase and prolyl oligopeptidase. The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease, suggesting a potential neuroprotective role for certain pavine alkaloids.

Ion Channel Modulation

The antiarrhythmic properties of some pavine alkaloids are attributed to their ability to modulate the activity of cardiac ion channels. O-methyl-neocaryachine , a derivative of neocaryachine, has been shown to block multiple ion channels, including sodium (Na+), potassium (K+), and to a lesser extent, calcium (Ca2+) channels[3][4]. This multi-channel blockade contributes to its ability to suppress cardiac arrhythmias[3][4]. The IC50 values for the inhibition of these channels are in the low micromolar range, indicating a potent effect[3][4].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Pavine-type alkaloid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pavine-type alkaloid and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells treated with pavine-type alkaloids

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with the pavine-type alkaloid as described for the cytotoxicity assay.

  • Harvest and fix the cells with the fixation solution.

  • Permeabilize the cells using the permeabilization solution.

  • Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

  • Wash the cells to remove unincorporated nucleotides.

  • Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer to identify TUNEL-positive (apoptotic) cells.

Caspase Activation Analysis: Western Blot

Western blotting is used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.

Materials:

  • Cells treated with pavine-type alkaloids

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-9, anti-cleaved caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the pavine-type alkaloid and lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Ion Channel Activity Measurement: Whole-Cell Patch-Clamp Technique

The whole-cell patch-clamp technique is a gold-standard electrophysiological method to record ion channel currents from a single cell.

Materials:

  • Isolated cells (e.g., cardiac myocytes)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Glass micropipettes

  • Extracellular and intracellular solutions specific for the ion channel of interest

  • Pavine-type alkaloid solution

Procedure:

  • Prepare isolated cells and place them in a recording chamber on an inverted microscope.

  • Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with the appropriate intracellular solution.

  • Under visual control, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

  • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Apply a series of voltage-clamp protocols to elicit the desired ion channel currents.

  • Perfuse the cell with the pavine-type alkaloid at various concentrations and record the changes in the ion channel currents to determine the inhibitory effects and IC50 values.

Intracellular Calcium Measurement: Fluo-4 AM Calcium Imaging

Fluo-4 acetoxymethyl (AM) ester is a cell-permeant dye that is used to measure intracellular calcium concentration.

Materials:

  • Cells cultured on glass coverslips

  • Fluo-4 AM stock solution (in DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope with an appropriate filter set

Procedure:

  • Load the cells with Fluo-4 AM by incubating them in a solution containing Fluo-4 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the coverslip onto the recording chamber of the fluorescence microscope.

  • Acquire baseline fluorescence images.

  • Apply the pavine-type alkaloid and continuously record the changes in fluorescence intensity over time.

  • An increase in fluorescence intensity indicates an increase in intracellular calcium concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

DNA_Damage_Response cluster_stimulus Stimulus cluster_cellular_response Cellular Response Pavine Alkaloid\n((-)-Neocaryachine) Pavine Alkaloid ((-)-Neocaryachine) DNA Double-Strand\nBreaks DNA Double-Strand Breaks Pavine Alkaloid\n((-)-Neocaryachine)->DNA Double-Strand\nBreaks induces ATM/ATR Kinases ATM/ATR Kinases DNA Double-Strand\nBreaks->ATM/ATR Kinases activates Chk1/Chk2 Kinases Chk1/Chk2 Kinases ATM/ATR Kinases->Chk1/Chk2 Kinases activates S-Phase\nCell Cycle Arrest S-Phase Cell Cycle Arrest Chk1/Chk2 Kinases->S-Phase\nCell Cycle Arrest induces Apoptosis Apoptosis S-Phase\nCell Cycle Arrest->Apoptosis can lead to

Caption: DNA Damage Response Pathway Induced by (-)-Neocaryachine.

Apoptosis_Pathway Pavine Alkaloid Pavine Alkaloid Mitochondrial Stress Mitochondrial Stress Pavine Alkaloid->Mitochondrial Stress Bax Bax Mitochondrial Stress->Bax upregulates Bcl-2 Bcl-2 Mitochondrial Stress->Bcl-2 downregulates Cytochrome c release Cytochrome c release Bax->Cytochrome c release promotes Bcl-2->Cytochrome c release inhibits Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-3 Cell Death Cell Death Caspase-3->Cell Death executes

Caption: Intrinsic Apoptosis Pathway Activated by Pavine Alkaloids.

Cytotoxicity_Workflow Cell Seeding Cell Seeding Alkaloid Treatment Alkaloid Treatment Cell Seeding->Alkaloid Treatment Incubation Incubation Alkaloid Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Experimental Workflow for MTT-Based Cytotoxicity Assay.

Conclusion

Pavine-type alkaloids represent a promising class of natural products with a range of biological activities that warrant further investigation for therapeutic applications. Their demonstrated cytotoxicity against cancer cells, coupled with their enzyme inhibitory and ion channel modulatory properties, underscores their potential as lead compounds in drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this exciting field. Further studies focusing on the structure-activity relationships and in vivo efficacy of these compounds are crucial for translating their therapeutic potential into clinical realities.

References

The Golden Poppy's Chemical Secrets: A Technical Guide to the Discovery and History of California Poppy Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The California poppy (Eschscholzia californica), a vibrant symbol of the American West, has a rich history of medicinal use rooted in Native American traditions. Its therapeutic properties, particularly its sedative, anxiolytic, and analgesic effects, are attributed to a diverse array of benzylisoquinoline alkaloids. This in-depth technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of the principal alkaloids found in this remarkable plant. It details the experimental protocols for their extraction, isolation, and structural elucidation, presents quantitative data on their occurrence, and illustrates their known interactions with key signaling pathways in the central nervous system. This document serves as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from botanical sources.

Historical Perspective: From Traditional Medicine to Phytochemical Analysis

The use of the California poppy predates modern scientific investigation. Native American tribes, including those in the regions of present-day California, utilized the plant for a variety of medicinal purposes.[1][2] The plant was traditionally used to alleviate pain, promote sleep, and for ceremonial purposes. The formal botanical description of Eschscholzia californica was made in the early 19th century by the naturalist Adelbert von Chamisso, who was part of a Russian expedition.[3]

Major Alkaloid Classes and their Discovery

The alkaloids of the California poppy are primarily benzylisoquinolines, a large and diverse group of plant secondary metabolites.[4] They can be categorized into several structural classes, each with characteristic pharmacological profiles.

  • Protopine Alkaloids: Protopine and allocryptopine are prominent members of this class. Protopine was one of the first alkaloids to be extensively studied in the Papaveraceae family.[5]

  • Pavine Alkaloids: Californidine and escholtzine are characteristic pavine-type alkaloids, with their names directly reflecting their source.[6]

  • Aporphine Alkaloids: N-methyllaurotetanine is a key aporphine alkaloid that has been a subject of significant pharmacological investigation.[7]

  • Benzophenanthridine Alkaloids: This class includes compounds like sanguinarine and chelerythrine, which are known for their antimicrobial and cytotoxic activities.[8]

  • Simple Benzylisoquinolines: (S)-Reticuline is a crucial biosynthetic precursor to many of the other alkaloids found in the plant.[4]

Quantitative Analysis of Major Alkaloids

The concentration of alkaloids in Eschscholzia californica can vary depending on the plant part, geographical location, and time of harvest. The aerial parts are generally used for medicinal preparations. The following table summarizes representative quantitative data for the major alkaloids.

AlkaloidPlant PartConcentration (mg/kg dry weight)Reference
CalifornidineAerial Parts12.5 ± 1.8[9]
EschscholtzineAerial Parts8.700 ± 0.51[9]
ProtopineAerial Parts0.514 ± 0.038[9]
AllocryptopineAerial Parts0.0120 ± 0.0023[9]
N-methyllaurotetanineAerial Parts5.68 ± 0.72[9]
SanguinarineAerial Parts0.0191 ± 0.0050[9]
ChelerythrineAerial Parts0.068 ± 0.011[9]
(S)-ReticulineAerial Parts1.095 ± 0.16[9]
CaryachineAerial Parts0.410 ± 0.065[9]

Experimental Protocols

The isolation and characterization of California poppy alkaloids have evolved significantly over time. Early methods relied on classical wet chemistry, while modern approaches utilize sophisticated chromatographic and spectroscopic techniques.

General Alkaloid Extraction

A common procedure for the extraction of total alkaloids from dried, powdered plant material involves the following steps:

  • Maceration: The plant material is soaked in a solvent, typically methanol or ethanol, for an extended period to extract a wide range of compounds.[7]

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic components. The extract is acidified, and non-alkaloidal compounds are removed with an organic solvent. The aqueous acidic layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or diethyl ether.[7]

  • Purification: The crude alkaloid mixture is then purified using techniques such as column chromatography or preparative thin-layer chromatography (TLC).[7]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Modern quantitative analysis of California poppy alkaloids is predominantly performed using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).

  • Sample Preparation: A known weight of the dried plant material is extracted with a suitable solvent system, often a mixture of methanol and water with a small amount of acid (e.g., formic acid) to ensure the alkaloids are in their protonated form.[10] The extract is then filtered before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.[11]

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous phase (often containing a buffer and an ion-pairing agent) and an organic phase (such as acetonitrile or methanol).[11]

    • Detection: A Diode Array Detector (DAD) can be used for UV-Vis spectral analysis and quantification, while a Mass Spectrometry (MS) detector provides mass information for unambiguous identification.[10]

Structural Elucidation

The definitive identification of isolated alkaloids relies on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule, offering clues about its structure.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.[12][13] Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity between atoms.[13]

  • Circular Dichroism (CD): This technique is used to determine the absolute stereochemistry of chiral molecules.[3]

The following diagram illustrates a general workflow for the isolation and characterization of alkaloids from Eschscholzia californica.

experimental_workflow plant_material Dried & Powdered Plant Material maceration Maceration (Methanol/Ethanol) plant_material->maceration crude_extract Crude Extract maceration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Chromatographic Separation (e.g., HPLC) alkaloid_fraction->chromatography pure_alkaloids Isolated Pure Alkaloids chromatography->pure_alkaloids structural_elucidation Structural Elucidation pure_alkaloids->structural_elucidation ms Mass Spectrometry structural_elucidation->ms nmr NMR Spectroscopy structural_elucidation->nmr cd Circular Dichroism structural_elucidation->cd gaba_pathway cluster_membrane Neuronal Membrane gaba_receptor GABA-A Receptor cl_influx Chloride (Cl-) Influx gaba_receptor->cl_influx Opens Channel alkaloids California Poppy Alkaloids (e.g., Protopine) alkaloids->gaba_receptor Allosteric Modulation gaba GABA gaba->gaba_receptor Binds hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition sedation Sedative & Anxiolytic Effects inhibition->sedation serotonin_pathway cluster_membrane Neuronal Membrane ht1a_receptor 5-HT1A Receptor g_protein Gi/o Protein ht1a_receptor->g_protein Activates ac Adenylate Cyclase camp cAMP Production ac->camp Decreases n_methyl N-methyllaurotetanine n_methyl->ht1a_receptor Antagonizes serotonin Serotonin (5-HT) serotonin->ht1a_receptor Binds g_protein->ac Inhibits downstream Downstream Signaling camp->downstream neuronal_activity Modulation of Neuronal Activity downstream->neuronal_activity

References

Californidine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Californidine is a pavine-type benzylisoquinoline alkaloid naturally occurring in the California poppy (Eschscholzia californica). This plant has a rich history of use in traditional medicine for its sedative, analgesic, and anxiolytic properties.[1][2] Modern research has identified a variety of alkaloids, including californidine, as the primary active constituents responsible for these effects.[1] This technical guide provides an in-depth overview of the natural sources of californidine, detailed protocols for its isolation and purification, and quantitative data on its abundance.

Natural Sources

The principal natural source of californidine is the California poppy (Eschscholzia californica Cham.), a member of the Papaveraceae family.[3][4][5] The alkaloid is distributed throughout the plant, with the aerial parts (leaves, flowers, and stems) being the primary material used for extraction.[2][6] Eschscholzia californica produces a diverse array of benzylisoquinoline alkaloids, and californidine is one of the significant constituents alongside others such as escholtzine, protopine, and sanguinarine.[3][4][7]

Biosynthesis of Californidine

Californidine is synthesized via the benzylisoquinoline alkaloid (BIA) pathway in Eschscholzia californica. This complex pathway begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to the central intermediate (S)-reticuline. From (S)-reticuline, the pathway branches to produce various classes of alkaloids, including the pavine alkaloids like californidine.

BIA_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_pavine Pavine Alkaloids L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine 4-HPAA->(S)-Norcoclaurine (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline Multiple Steps Californidine Californidine (S)-Reticuline->Californidine Branch Pathway Escholtzine Escholtzine (S)-Reticuline->Escholtzine Branch Pathway

Simplified biosynthetic pathway of Californidine.

Quantitative Data

The concentration of californidine and other major alkaloids in the aerial parts of Eschscholzia californica can vary. The following table summarizes the quantitative data from a study analyzing the alkaloid content in dried plant material.

AlkaloidAmount (mg/kg dry weight)
Californidine 12.5 ± 1.8
Eschscholtzine8.700 ± 0.51
N-methyllaurotetanine5.68 ± 0.72
Protopine0.514 ± 0.038
Allocryptopine0.0120 ± 0.0023
Sanguinarine0.0191 ± 0.0050
Chelerythrine0.068 ± 0.011
Reticuline1.095 ± 0.16
Caryachine0.410 ± 0.065

Data sourced from Gafner et al. (2006) as cited in a review.[7]

Commercial extracts of California Poppy are also standardized to a certain percentage of total alkaloids, often expressed as californidine. For instance, one commercial product is standardized to 0.2% total alkaloids as californidine.[8]

Isolation and Purification Protocols

The isolation of californidine from Eschscholzia californica typically involves solvent extraction followed by chromatographic separation. Below are detailed methodologies adapted from published studies.[9][10][11]

Method A: Methanol Extraction Followed by Thin-Layer Chromatography (TLC)

This method is suitable for smaller-scale isolation and purification.

1. Extraction:

  • Weigh 5 grams of dried and powdered aerial parts of Eschscholzia californica.

  • Add the plant material to 100 mL of methanol.

  • Heat the mixture at 60°C for 15 minutes.

  • Filter the extract and evaporate the methanol under reduced pressure using a rotary evaporator.

2. Liquid-Liquid Extraction:

  • Dissolve the crude extract in a suitable aqueous acidic solution (e.g., 1% H₂SO₄).

  • Wash the acidic solution with a non-polar solvent like hexane to remove pigments and lipids.

  • Adjust the pH of the aqueous phase to approximately 9 with a base (e.g., NH₄OH).

  • Extract the alkaloids into an organic solvent such as chloroform or diethyl ether (perform 3 extractions with 50 mL of solvent each).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to yield the crude alkaloid extract.

3. TLC Purification:

  • Dissolve the crude extract in a small volume of methanol.

  • Spot the dissolved extract onto a preparative TLC plate (e.g., silica gel 60 F₂₅₄).

  • Develop the plate using a mobile phase of methylene chloride/methanol (18:2) with 0.1% trifluoroacetic acid.

  • Visualize the separated bands under UV light.

  • Scrape the band corresponding to californidine from the plate.

  • Extract the alkaloid from the silica gel with methanol.

  • Filter and evaporate the methanol to obtain purified californidine.

4. Analysis:

  • Confirm the identity and purity of the isolated californidine using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method B: Large-Scale Maceration and Extraction

This method is suitable for obtaining larger quantities of alkaloids.

1. Maceration:

  • Macerate 1.872 kg of finely ground dry aerial parts of E. californica in methanol for 10 weeks.

  • Evaporate the methanol to obtain the dry extract (yield reported as 412.5 g, 22% of the dry material).[9]

2. Acid-Base Extraction:

  • Dissolve the dry extract in 1% aqueous H₂SO₄.

  • Adjust the pH of the aqueous phase to approximately 9.

  • Extract the alkaloid fraction into diethyl ether.

  • Evaporate the diethyl ether to yield the total alkaloid fraction.

3. Further Purification:

  • The resulting alkaloid mixture can be further purified using column chromatography (e.g., silica gel or Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids like californidine.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried, powdered E. californica Solvent_Extraction Methanol Extraction Plant_Material->Solvent_Extraction LLE Liquid-Liquid Extraction (Acid-Base) Solvent_Extraction->LLE Chromatography Chromatographic Separation (TLC or Column) LLE->Chromatography Analysis_Methods LC-MS, NMR Chromatography->Analysis_Methods

General experimental workflow for the isolation of Californidine.

Conclusion

Californidine is a significant pavine alkaloid present in Eschscholzia californica. Its isolation can be achieved through standard phytochemistry techniques involving solvent extraction and chromatography. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in further exploring the properties and potential applications of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Californidine is a prominent isoquinoline alkaloid found in Eschscholzia californica (California Poppy), a plant with a long history of use in traditional medicine for its sedative, anxiolytic, and analgesic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacology of californidine and its related compounds, including protopine, allocryptopine, escholtzine, and N-methyllaurotetanine. The guide delves into their mechanisms of action, pharmacokinetic profiles, and the intricate signaling pathways they modulate. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to Californidine and Related Alkaloids

Californidine and its associated compounds are part of the benzylisoquinoline alkaloid family, which are biosynthesized in members of the Papaveraceae family.[4][5] These compounds are the focus of ongoing research due to their diverse pharmacological activities and potential therapeutic applications. While the sedative and anxiolytic effects of California Poppy are well-documented in traditional use, modern pharmacological studies are beginning to elucidate the specific contributions of each alkaloid and their complex interactions with various neuroreceptor systems.[1][6]

Pharmacology and Mechanism of Action

The pharmacological profile of californidine and related alkaloids is multifaceted, involving interactions with several key neurotransmitter systems. The primary mechanisms of action explored to date include modulation of GABAergic and serotonergic pathways, as well as enzymatic inhibition.

GABAergic System Modulation

While initial hypotheses pointed towards direct modulation of GABA-A receptors as the primary mechanism for the sedative and anxiolytic effects of California Poppy alkaloids, recent studies suggest a more nuanced interaction.[6] One study indicated that the sedative effects are not a result of direct binding of the alkaloids to GABA-A receptors.[6] However, (S)-reticuline, another alkaloid present in Eschscholzia californica, has been identified as a positive allosteric modulator at α3, α5, and α6 isoforms of the GABA-A receptor, suggesting an indirect contribution to the overall sedative effect.[7]

Serotonergic System Interaction

The serotonergic system, particularly the 5-HT1A receptor, has been identified as a target for some of the alkaloids found in California Poppy. N-methyllaurotetanine (NMT) has been shown to be a potent ligand at the 5-HT1A receptor, exhibiting a high binding affinity.[4][8] This interaction is believed to contribute to the anxiolytic and potential antidepressant effects of the plant extract.

Acetylcholinesterase Inhibition

Protopine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] By inhibiting AChE, protopine can increase the levels of acetylcholine in the synaptic cleft, which may have implications for cognitive function and could be a target for the development of therapeutics for neurodegenerative diseases.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for californidine and related compounds, providing a basis for comparative analysis of their pharmacological properties.

Table 1: Receptor Binding Affinities and Functional Activities

CompoundTargetAssay TypeSpeciesKi (nM)EC50 (nM)IC50 (µM)Reference
N-methyllaurotetanine5-HT1A ReceptorRadioligand Binding-85155-[4]
ProtopineAcetylcholinesteraseEnzyme Inhibition---30.5[9]
ProtopineAcetylcholinesteraseEnzyme Inhibition---69.81[11]

Table 2: Intestinal Permeability

CompoundAssay ModelApparent Permeability (Papp) ClassificationReference
CalifornidineCaco-2 cellsLow-to-moderately permeable[12]
EschscholtzineCaco-2 cellsHighly permeable[12]
ProtopineCaco-2 cellsHighly permeable[12]

Table 3: Plasma Protein Binding

CompoundProteinBinding Affinity (-kcal/mol)Reference
AllocryptopineHuman Serum Albumin (HSA) - Site IIIA-7.7[13]
ProtopineHuman Serum Albumin (HSA) - Site IIIA-7.7[13]
Allocryptopineα1-acid glycoprotein (AAG)-8.8[14]
Protopineα1-acid glycoprotein (AAG)-9.8[14]

Pharmacokinetics and Metabolism

The pharmacokinetic properties of californidine and its related alkaloids are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Absorption and Permeability

As indicated in Table 2, in vitro studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that escholtzine and protopine are highly permeable, suggesting good oral absorption.[12] In contrast, californidine exhibits low-to-moderate permeability.[12] Furthermore, being a quaternary pavine alkaloid, californidine is thought to be unable to cross the blood-brain barrier, which would limit its direct central nervous system effects.[6]

Metabolism and Potential for Drug Interactions

In vitro studies have investigated the potential for ethanolic extracts of Eschscholzia californica and its major alkaloids to interact with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. The ethanolic extract and the alkaloids escholtzine, allocryptopine, and protopine have been shown to inhibit several CYP enzymes.[15] This suggests a potential for herb-drug interactions when ethanolic preparations of California Poppy are co-administered with drugs metabolized by these enzymes. Notably, aqueous extracts (teas) and californidine did not show significant effects on CYP enzymes, indicating a lower risk of such interactions with these preparations.[15][16]

Signaling Pathways

The pharmacological effects of these alkaloids are mediated through their modulation of specific intracellular signaling pathways.

PI3K/Akt Signaling Pathway

Protopine has been shown to exert anti-tumor effects by inhibiting the PI3K/Akt signaling pathway.[10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis in cancer cells.

PI3K_Akt_Pathway Protopine Protopine PI3K PI3K Protopine->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival/ Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis

Figure 1: Protopine's inhibition of the PI3K/Akt signaling pathway.
CX3CL1/CX3CR1-NF-κB Signaling Pathway

Allocryptopine has demonstrated anti-inflammatory effects by targeting the CX3CL1–CX3CR1 axis and downstream signaling involving GNB5, AKT, and NF-κB, ultimately leading to a reduction in apoptosis in the context of inflammation.[17]

CX3CL1_Pathway Allocryptopine Allocryptopine CX3CL1 CX3CL1 Allocryptopine->CX3CL1 CX3CR1 CX3CR1 CX3CL1->CX3CR1 GNB5 GNB5 CX3CR1->GNB5 AKT AKT GNB5->AKT NFkB NF-κB AKT->NFkB Apoptosis Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation

Figure 2: Allocryptopine's modulation of the CX3CL1/CX3CR1-NF-κB pathway.

Detailed Experimental Protocols

This section provides generalized, detailed methodologies for key experiments cited in the pharmacological evaluation of californidine and related compounds. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Caco-2 Permeability Assay

This protocol outlines the steps for assessing the intestinal permeability of a test compound using the Caco-2 cell monolayer model.

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on permeable supports B Culture for 21 days to form a differentiated monolayer A->B C Measure transepithelial electrical resistance (TEER) to confirm monolayer integrity B->C D Wash monolayer with transport buffer C->D E Add test compound to the apical (AP) or basolateral (BL) side D->E F Incubate at 37°C with gentle shaking E->F G Collect samples from the receiver compartment at specified time points F->G H Quantify compound concentration in samples using LC-MS/MS G->H I Calculate the apparent permeability coefficient (Papp) H->I

Figure 3: Experimental workflow for the Caco-2 permeability assay.

Protocol Steps:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound (e.g., californidine, escholtzine, or protopine) is added to the donor (apical for absorption studies, basolateral for efflux studies) compartment.

    • The plates are incubated at 37°C.

    • Samples are collected from the receiver compartment at various time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.

5-HT1A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

Protocol Steps:

  • Membrane Preparation: Membranes are prepared from a cell line expressing the human 5-HT1A receptor or from brain tissue known to have high receptor density (e.g., hippocampus).

  • Binding Reaction:

    • In assay tubes, the prepared membranes are incubated with a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).

    • Increasing concentrations of the unlabeled test compound (e.g., N-methyllaurotetanine) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand.

  • Separation and Detection: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki (inhibition constant), representing the affinity of the compound for the receptor.[4]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of acetylcholinesterase activity by a test compound.

Protocol Steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, acetylthiocholine iodide (the substrate), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Enzyme Inhibition:

    • The acetylcholinesterase enzyme is pre-incubated with various concentrations of the test compound (e.g., protopine).

    • The reaction is initiated by the addition of the substrate, acetylthiocholine.

  • Detection: The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined from a dose-response curve.[11]

Conclusion and Future Directions

Californidine and its related alkaloids from Eschscholzia californica represent a promising class of compounds with a range of pharmacological activities, particularly on the central nervous system. Their complex pharmacology, involving multiple neurotransmitter systems and intracellular signaling pathways, offers numerous avenues for further research and drug development. The sedative, anxiolytic, and analgesic properties attributed to these compounds warrant more in-depth investigation to fully characterize their therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular targets of each alkaloid and their synergistic or antagonistic interactions.

  • Conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies to establish a clear correlation between plasma concentrations and pharmacological effects.

  • Investigating the potential of these compounds for the treatment of a wider range of neurological and psychiatric disorders.

  • Synthesizing and evaluating novel derivatives of these alkaloids to optimize their pharmacological profiles and develop more potent and selective therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of californidine and its related compounds.

References

Potential Therapeutic Applications of Californidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Californidine is a prominent isoquinoline alkaloid found in the California Poppy (Eschscholzia californica), a plant with a long history of use in traditional medicine for its sedative, anxiolytic, and analgesic properties.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of californidine, focusing on its potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes proposed signaling pathways to serve as a resource for researchers and professionals in drug development. While the therapeutic effects of E. californica extracts are well-documented, the specific role and direct pharmacological activity of californidine, particularly on the central nervous system, are subject to ongoing scientific investigation and debate. A significant consideration is the evidence suggesting that californidine, as a quaternary alkaloid, may not cross the blood-brain barrier, indicating that its systemic effects might be indirect or that other alkaloids are responsible for the observed CNS activities of the whole plant extract.[4]

Pharmacological Profile and Potential Therapeutic Applications

Californidine is a constituent of the California Poppy, a plant recognized for a variety of medicinal actions including nervous system relaxation, sedation, and analgesia.[1][5] Extracts of E. californica are commercially available and used in phytomedicine for conditions such as nervousness, anxiety, and sleep disorders.[2][6][7][8]

The therapeutic potential of E. californica is generally attributed to its complex mixture of alkaloids, which also includes eschscholtzine, protopine, and N-methyllaurotetanine.[1][9][10] While californidine is a major alkaloid, its direct contribution to the sedative and anxiolytic effects of the plant extract is not fully elucidated. Some research suggests that the central effects are more likely mediated by other alkaloids, such as (S)-reticuline, which can penetrate the blood-brain barrier and modulate GABA-A receptors.[4][11]

Quantitative Data

The following tables summarize the available quantitative data for californidine and other relevant alkaloids from Eschscholzia californica.

Table 1: Concentration of Californidine in Commercial Products [6][7]

Product TypeConcentration Range (mg/g)
Commercial California Poppy Products0.13 - 2.55

Table 2: Intestinal Permeability Data (Caco-2 Cell Model) [6][7]

CompoundPermeability ClassificationPotential Mechanism
Californidine Low-to-moderateActive transport may be involved
EschscholtzineHighActive transport may be involved
ProtopineHighActive transport may be involved

Table 3: Receptor Binding Affinity of N-methyllaurotetanine (an alkaloid from E. californica) [12]

ReceptorLigandEC₅₀ (nM)Kᵢ (nM)
5-HT₁ₐ[³H]8-OH-DPAT15585

No direct binding affinity data for californidine on GABA or serotonin receptors is currently available in the cited literature.

Mechanism of Action

The sedative and anxiolytic effects of California Poppy extracts are thought to be mediated through interactions with the GABAergic and serotonergic systems.[9][13] However, the direct role of californidine in these central nervous system effects is contested due to its molecular structure.

The GABAergic System

The alkaloids in E. californica are proposed to act on GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[9] Electrophysiological studies have shown that the sedative properties of the extract are likely due to the positive allosteric modulation of specific GABA-A receptor isoforms (α₃β₂γ₂ and α₅β₂γ₂) by the alkaloid (S)-reticuline.[4][11] As a quaternary alkaloid, californidine's ability to cross the blood-brain barrier and directly interact with these receptors is considered unlikely.[4]

The Serotonergic System

A 70% ethanol extract of California Poppy has been shown to bind to 5-HT₁ₐ and 5-HT₇ receptors.[12] The aporphine alkaloid N-methyllaurotetanine was identified as a significant contributor to the 5-HT₁ₐ receptor binding activity.[12] In contrast, one study reported that californidine itself did not inhibit the binding of a radioligand to serotonin receptors, suggesting it may not directly interact with this receptor type.[14]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of californidine's therapeutic potential.

Quantification of Californidine by UHPLC-MS/MS

This protocol provides a general framework for the quantification of californidine in plant extracts or commercial products.

  • Sample Preparation:

    • Accurately weigh the dried plant material or commercial product.

    • Perform an extraction using a suitable solvent (e.g., methanol or 70% ethanol).

    • The extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.

  • UHPLC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reversed-phase column. The mobile phase typically consists of a gradient of water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for californidine in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of californidine.

    • Calculate the concentration of californidine in the samples by comparing their peak areas to the calibration curve.

Intestinal Permeability Assessment using Caco-2 Cell Monolayers

This assay evaluates the potential for a compound to be absorbed across the intestinal epithelium.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Add the test compound (californidine) to the apical (AP) side of the monolayer, which represents the intestinal lumen.

    • At specified time intervals, collect samples from the basolateral (BL) side, representing the bloodstream.

    • To assess active efflux, the compound can be added to the BL side and samples collected from the AP side.

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

GABAA Receptor Modulation via Two-Electrode Voltage Clamp in Xenopus Oocytes

This electrophysiological technique is used to study the effects of compounds on ion channels expressed in a model system.

  • Oocyte Preparation:

    • Surgically harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNAs encoding the subunits of the desired GABA-A receptor isoform (e.g., α₁, β₂, γ₂).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Apply GABA to elicit a baseline current response.

    • Co-apply the test compound (e.g., an E. californica extract or a specific alkaloid) with GABA to observe any modulation of the GABA-induced current. An increase in current suggests positive allosteric modulation.

  • Data Analysis:

    • Measure the amplitude of the currents in the presence and absence of the test compound.

    • Calculate the percentage potentiation or inhibition to determine the modulatory effect.

Visualizations

The following diagrams illustrate the proposed mechanisms of action for the alkaloids present in Eschscholzia californica.

GABAA_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABAA_R GABA-A Receptor (α₃β₂γ₂ / α₅β₂γ₂) GABA_vesicle->GABAA_R GABA release Cl_channel Cl- Channel GABAA_R->Cl_channel opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx S_Reticuline (S)-Reticuline (crosses BBB) S_Reticuline->GABAA_R Positive Allosteric Modulation BBB Blood-Brain Barrier Californidine Californidine (does not cross BBB) Blood Bloodstream

Proposed GABAergic modulation by E. californica alkaloids.

Serotonin_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle HT1A_R 5-HT1A Receptor Serotonin_vesicle->HT1A_R Serotonin release Downstream Downstream Signaling (e.g., ↓cAMP) HT1A_R->Downstream NMT N-methyllaurotetanine NMT->HT1A_R Binds Californidine_inactive Californidine (no significant binding) Experimental_Workflow cluster_extraction Extraction & Quantification cluster_permeability Permeability Assay cluster_electrophysiology Electrophysiology Plant_Material E. californica Plant Material Extraction Solvent Extraction Plant_Material->Extraction Purification Solid-Phase Extraction Extraction->Purification UHPLC_MSMS UHPLC-MS/MS Analysis Purification->UHPLC_MSMS Permeability_exp Permeability Experiment UHPLC_MSMS->Permeability_exp Input (Known Concentration) TEVC Two-Electrode Voltage Clamp UHPLC_MSMS->TEVC Input (Pure Compound) Caco2_culture Caco-2 Cell Culture (21 days) TEER TEER Measurement Caco2_culture->TEER TEER->Permeability_exp LCMS_analysis LC-MS Analysis Permeability_exp->LCMS_analysis Oocyte_prep Xenopus Oocyte Preparation cRNA_injection GABAA-R cRNA Injection Oocyte_prep->cRNA_injection cRNA_injection->TEVC Data_analysis Modulation Analysis TEVC->Data_analysis

References

An In-depth Technical Guide on the Safety, Toxicity, and Side Effects of Californidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Californidine is a prominent pavine alkaloid found in the medicinal plant Eschscholzia californica (California poppy). While the plant extract has a long history of traditional use for its sedative and anxiolytic properties, the specific safety and toxicity profile of isolated californidine is not extensively documented in dedicated studies. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of californidine's safety, focusing on its pharmacokinetics, potential for drug-drug interactions, and toxicological profile as inferred from studies on both the isolated compound and the whole plant extract. The evidence suggests that californidine possesses a favorable safety profile, characterized by low intestinal permeability and a minimal propensity for interacting with key pathways involved in drug metabolism and transport, such as Cytochrome P450 enzymes, P-glycoprotein, and the Pregnane X Receptor. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Eschscholzia californica Cham. (California poppy) is a medicinal herb traditionally used for its analgesic, anxiolytic, and sedative effects.[1][2] Its chemical composition is rich in various isoquinoline alkaloids, with californidine being one of the most abundant.[3] Despite the widespread use of California poppy extracts, detailed toxicological data on its individual constituents is sparse. This guide focuses specifically on the safety, toxicity, and side effect profile of californidine. A critical aspect of californidine's profile is that it is a quaternary pavine alkaloid, a chemical feature that significantly influences its pharmacokinetic properties, particularly its ability to cross biological membranes.[4] As will be detailed, its poor absorption and inability to penetrate the blood-brain barrier are central to its safety assessment.[4] This document collates and presents the available non-clinical data to build a scientific rationale for the safety of this compound.

Pharmacokinetics and Drug Interaction Potential

The safety of any compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile, and its potential to interact with other xenobiotics. For californidine, the most definitive safety data comes from in vitro studies assessing its intestinal permeability and its interaction with major drug metabolism and transport systems.

Intestinal Permeability

The intestinal absorption of californidine was evaluated using the Caco-2 cell model, which is a standard in vitro method for predicting human oral absorption. The results indicate that californidine has low to moderate permeability and is subject to active efflux.

ParameterValueInterpretationReference
Papp (A→B) 0.58 × 10-6 cm/sLow to moderate permeability[5]
Papp (B→A) 4.93 × 10-6 cm/sHigh efflux[5]
Efflux Ratio (ER) 8.6Strong indication of active efflux[5]
Table 1: Caco-2 Permeability Data for Californidine

An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an active transporter, such as P-glycoprotein (P-gp), which actively pumps the compound back into the intestinal lumen, thereby limiting its systemic absorption.

Interactions with Drug Metabolizing Enzymes and Transporters

A crucial aspect of drug safety is the potential for drug-drug interactions (DDIs). Key mediators of these interactions are the Cytochrome P450 (CYP) enzymes, the P-glycoprotein (P-gp) transporter, and the Pregnane X Receptor (PXR), which regulates the expression of many drug-metabolizing enzymes and transporters. Studies investigating an aqueous extract of E. californica and its main alkaloid, californidine, found no significant interaction with these critical pathways.[6][7]

AssayTargetResult for CalifornidineImplication for SafetyReference
CYP450 Inhibition CYP1A2, 2C9, 2C19, 2D6, 3A4No effectLow risk of metabolic DDIs[6][7]
P-glycoprotein (P-gp) Activity P-gp transporterNo effectLow risk of transporter-mediated DDIs[6][7]
PXR Activation Pregnane X ReceptorNo effectLow risk of inducing drug metabolism pathways[6][7]
Table 2: Summary of Californidine's Drug Interaction Potential

This lack of interaction is a significant positive safety finding, distinguishing californidine from other alkaloids present in ethanolic extracts of E. californica, which have been shown to inhibit various CYP enzymes.[6][7]

cluster_screening In Vitro Safety Screening Workflow TestCompound Test Compound (Californidine) Caco2 Caco-2 Permeability Assay TestCompound->Caco2 CYP CYP450 Inhibition Assay TestCompound->CYP Pgp P-gp Activity Assay TestCompound->Pgp PXR PXR Activation Assay TestCompound->PXR Result_Caco2 Low Permeability, Active Efflux Caco2->Result_Caco2 Result_CYP No Inhibition CYP->Result_CYP Result_Pgp No Effect Pgp->Result_Pgp Result_PXR No Activation PXR->Result_PXR Conclusion Favorable Preclinical Safety Profile: Low Oral Bioavailability & Low DDI Potential Result_Caco2->Conclusion Result_CYP->Conclusion Result_Pgp->Conclusion Result_PXR->Conclusion

In Vitro Safety Screening Workflow for Californidine.

Toxicological Profile

Direct toxicological studies on isolated californidine, such as acute (LD50) or chronic toxicity studies, are not available in the public domain. Therefore, its toxicity must be inferred from studies on E. californica extracts and from its known pharmacokinetic properties.

In Vivo and In Vitro Toxicity of E. californica Extracts

While some sources label the California poppy plant as poisonous due to its alkaloid content, formal toxicological studies suggest a low level of toxicity for its extracts.[8]

Study TypeTest ArticleKey FindingsReference
Acute Toxicity Aqueous E. californica extract (i.p. in mice)LD50 > 5000 mg/kg[9]
In Vitro Cytotoxicity E. californica extract & protopineDid not affect human primary lymphocyte viability, proliferation, or function.[10]
In Vitro Placental Cell Line E. californica extractLikely to be safe at usual clinical doses; no cytotoxicity, apoptosis, or genotoxicity observed.[11]
Table 3: Summary of Toxicological Data for E. californica Extracts

It is important to note that the composition of alkaloids can vary significantly based on the extraction method (e.g., aqueous vs. ethanolic). The favorable safety profile of the aqueous extract aligns with the finding that californidine, its main alkaloid, does not interact with major toxicity-related pathways.[6][7]

Side Effects and Clinical Safety

There are no clinical trials that have evaluated the side effects of isolated californidine. The available information is derived from clinical studies of combination herbal products containing E. californica and from traditional use.

Reported Side Effects of E. californica Extracts

The most commonly cited side effects associated with California poppy extracts are mild and include drowsiness and, less commonly, nausea.[12][13] An excessive dose of the herbal extract has been anecdotally reported to cause a mild "hangover" feeling.[14] A clinical study involving a combination product containing E. californica, hawthorn, and magnesium found the preparation to be as safe as a placebo in treating mild-to-moderate anxiety over a three-month period.[12]

Evaluation of Californidine's Contribution to Side Effects

The central nervous system (CNS) side effects, such as sedation and drowsiness, are unlikely to be caused directly by californidine. As a quaternary alkaloid, it is permanently charged and therefore has a very low probability of crossing the blood-brain barrier (BBB).[4] This is a critical point in its safety assessment, as it suggests that any centrally-mediated effects of E. californica extracts are attributable to other, more lipophilic alkaloids that can penetrate the CNS.

Californidine Californidine (Quaternary Alkaloid) BBB Blood-Brain Barrier (BBB) Californidine->BBB Poor Penetration CNS Central Nervous System (CNS) SideEffects CNS Side Effects (e.g., Drowsiness, Sedation) CNS->SideEffects Mediates Conclusion Conclusion: Californidine is unlikely to be the primary cause of CNS side effects reported for California Poppy extracts.

Logical Relationship Between Californidine Structure and CNS Side Effects.

Signaling Pathways Related to Safety

The lack of interaction with the Pregnane X Receptor (PXR) is a key safety indicator for californidine. PXR is a nuclear receptor that acts as a sensor for foreign substances. Its activation leads to the increased expression of a wide array of genes involved in drug metabolism and transport, most notably CYP3A4. By not activating PXR, californidine does not induce its own metabolism or the metabolism of co-administered drugs, further reducing the risk of drug-drug interactions.

Californidine Californidine PXR Pregnane X Receptor (PXR) (in Hepatocyte Nucleus) Californidine->PXR No Activation CYP3A4_gene CYP3A4 Gene PXR->CYP3A4_gene No Induction of Transcription CYP3A4_protein CYP3A4 Enzyme CYP3A4_gene->CYP3A4_protein No Increased Expression DrugMetabolism Increased Drug Metabolism (Potential DDI) CYP3A4_protein->DrugMetabolism No Effect

Californidine's Lack of Interaction with the PXR Signaling Pathway.

Experimental Protocols

Caco-2 Permeability Assay

This protocol is a generalized representation based on standard industry practices.

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® plates) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with functional tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker compound (e.g., Lucifer yellow).

  • Transport Experiment (A→B): The test compound (californidine) is added to the apical (A) side of the monolayer. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) side.

  • Transport Experiment (B→A): The test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side to assess active efflux.

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio Calculation: The ER is calculated as Papp(B→A) / Papp(A→B).

Cytochrome P450 Inhibition Assay

This protocol is a generalized representation for determining IC50 values.

  • Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (as a source of CYP enzymes), a specific CYP isoform probe substrate, and a NADPH-regenerating system in a buffer solution.

  • Inhibitor Addition: The test compound (californidine) is added at various concentrations. A positive control inhibitor for the specific isoform is also run.

  • Reaction Initiation and Termination: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C. The reaction is terminated after a short period (e.g., 5-10 minutes) by adding a stop solution (e.g., ice-cold acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The rate of metabolite formation at each californidine concentration is compared to the vehicle control. The IC50 value (the concentration causing 50% inhibition) is determined by plotting the percent inhibition against the log of the inhibitor concentration. For californidine, no inhibition was observed.[6][7]

PXR Activation Assay

This is a generalized protocol for a cell-based reporter gene assay.

  • Cell Line: A stable cell line co-transfected with an expression vector for human PXR and a reporter vector containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase) is used (e.g., HepG2 cells).

  • Cell Plating and Treatment: Cells are plated in multi-well plates and treated with various concentrations of the test compound (californidine), a vehicle control (e.g., DMSO), and a positive control agonist (e.g., rifampicin).

  • Incubation: The cells are incubated for 24-48 hours to allow for potential PXR activation and subsequent reporter gene expression.

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter activity is normalized to cell viability. The fold activation relative to the vehicle control is calculated. For californidine, no activation was observed.[6][7]

Conclusion

The available scientific evidence, though limited for the isolated compound, strongly supports a favorable safety profile for californidine. Its key safety attributes are rooted in its pharmacokinetics: as a quaternary alkaloid, it exhibits low intestinal permeability, is subject to active efflux, and is unable to penetrate the blood-brain barrier. This profile minimizes systemic exposure and the potential for central nervous system-related side effects. Furthermore, in vitro data demonstrates a lack of interaction with critical drug metabolism and transport pathways, including major CYP450 enzymes, P-glycoprotein, and the PXR signaling pathway. This suggests a very low potential for californidine to cause drug-drug interactions. While the Eschscholzia californica plant extract is associated with mild side effects like drowsiness, it is scientifically improbable that californidine is the causative agent. For drug development professionals, californidine presents as a compound with a low-risk preclinical safety profile, although further studies on the isolated compound would be necessary for any potential clinical development.

References

comprehensive literature review on californidine research

Author: BenchChem Technical Support Team. Date: December 2025

< A comprehensive literature review on the research of californidine, a notable alkaloid derived from the California poppy (Eschscholzia californica), reveals its significant potential in the fields of pharmacology and neuroscience. This document synthesizes the available scientific literature, presenting key findings on its chemical properties, biological activities, and therapeutic prospects in a format tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Californidine is an isoquinoline alkaloid with the molecular formula C₂₀H₂₀NO₄⁺.[1] It is one of the primary active constituents found in Eschscholzia californica, alongside other alkaloids such as escholtzine, protopine, and allocryptopine.[2][3][4] The chemical structure and properties of californidine have been characterized, and it is available as a reference standard for research purposes.[5]

PropertyValueReference
Molecular Formula C₂₀H₂₀NO₄⁺[1]
Molar Mass 338.382 g·mol⁻¹[1]
CAS Number 18830-99-4[1][5]
IUPAC Name (5R,12S)-15,15-Dimethyl-5,6,12,13-tetrahydro-2H,9H-[5,12-azanocycloocta[1,2-f:5,6-f′]bis([2][5]benzodioxol)]-15-ium[1]
Synonyms N-Methylcalifornine, N-Methylcrychine, N-Methylescholtzine[1]

Pharmacological Activities and Mechanism of Action

Research into the pharmacological effects of californidine has primarily focused on its impact on the central nervous system. The traditional use of California poppy for its sedative, anxiolytic (anti-anxiety), and analgesic (pain-relieving) properties has guided scientific investigation into its constituent alkaloids.[1][3][6]

Central Nervous System Effects:

The sedative and anxiolytic effects of California poppy extracts are attributed, at least in part, to the presence of californidine and other alkaloids.[2][7] These compounds are believed to modulate neurotransmitter systems, with studies suggesting interactions with GABA-A and serotonin receptors.[4][8] The key alkaloids, including californidine, are thought to act on these receptors to gently reduce neuronal excitability.[4]

One study demonstrated that a 70% ethanol extract of California poppy, containing californidine, was capable of binding to 5-HT₁ₐ and 5-HT₇ receptors.[9] Further investigation into the specific alkaloids revealed that (S)-reticuline, another alkaloid present in the plant, modulates chloride-current at certain GABA-A receptor subtypes.[7] While californidine itself is a quaternary pavine alkaloid and is thought to be unable to penetrate the blood-brain barrier, its presence is a key marker for the activity of California poppy extracts.[10]

Quantitative Data on Receptor Binding and Permeability:

Quantitative data on the specific binding affinities and efficacy of isolated californidine are still emerging. However, studies on extracts and related alkaloids provide valuable insights.

AssayFindingReference
5-HT Receptor Binding A 70% ethanol extract of E. californica (containing californidine) showed binding to 5-HT₁ₐ and 5-HT₇ receptors at 100 µg/mL.[9]
Intestinal Permeability (Caco-2 cell model) Californidine exhibited low-to-moderate permeability.[11]
Gut Microbiota Metabolism Californidine was not metabolized by artificial gut microbiota over a 24-hour period.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following summarizes a key experimental protocol used in the study of californidine and its related alkaloids.

Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity:

This protocol, adapted from a study investigating the binding of Eschscholzia californica alkaloids to serotonin receptors, provides a framework for assessing the receptor affinity of compounds like californidine.[9][12]

  • Objective: To determine the ability of test compounds to displace a radiolabeled ligand from the 5-HT₁ₐ receptor.

  • Materials:

    • Test compounds (e.g., californidine, E. californica extract)

    • [³H]8-Hydroxy-2-(di-N-propylamino)tetralin ([³H]8-OH-DPAT) as the radioligand.

    • Membrane preparations from cells expressing the human 5-HT₁ₐ receptor.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

    • Scintillation cocktail.

  • Procedure:

    • Incubate the receptor membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]8-OH-DPAT.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizing Research Concepts

To better illustrate the relationships and processes involved in californidine research, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_extraction Extraction & Isolation cluster_assay Pharmacological Assays plant California Poppy (Eschscholzia californica) extract Crude Extract (e.g., 70% Ethanol) plant->extract Extraction californidine Isolated Californidine extract->californidine Chromatographic Separation binding_assay Receptor Binding Assays (e.g., 5-HT1A) californidine->binding_assay cell_assay Cell-Based Assays (e.g., Caco-2 Permeability) californidine->cell_assay signaling_pathway cluster_CNS Central Nervous System californidine California Poppy Alkaloids (incl. Californidine) gaba_receptor GABA-A Receptor californidine->gaba_receptor Modulates serotonin_receptor Serotonin Receptor (e.g., 5-HT1A) californidine->serotonin_receptor Binds to/Modulates neuronal_excitability Decreased Neuronal Excitability gaba_receptor->neuronal_excitability serotonin_receptor->neuronal_excitability cns_effects Anxiolytic & Sedative Effects neuronal_excitability->cns_effects

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Californidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Californidine is a quaternary benzylisoquinoline alkaloid isolated from the California poppy (Eschscholzia californica) and other plants of the genus Eschscholzia.[1] This document provides detailed protocols for the extraction of californidine from plant material and its subsequent purification. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. Californidine has been investigated for its potential sedative, anxiolytic, and analgesic effects, as well as its interaction with various receptor systems in the central nervous system.[2][3]

Chemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₁NO₄⁺[1]
Molar Mass339.38 g/mol [1]
CAS Number18830-99-4N/A
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Quantitative Data: Alkaloid Content in Eschscholzia californica

The following table summarizes the reported quantities of californidine and other major alkaloids isolated from the aerial parts of Eschscholzia californica. The yields can vary depending on the plant source, geographical location, and the extraction method employed.

AlkaloidAmount (mg/g of dry weight)
Californidine0.13 - 2.55
Eschscholtzine0.05 - 0.63
Protopine0.008 - 0.200
N-methyllaurotetanineNot specified
CaryachineNot specified
O-methylcaryachineNot specified

Source: Data compiled from multiple studies on commercial California poppy products.

Experimental Protocols

Two primary methods for the extraction of total alkaloids from Eschscholzia californica are detailed below. These protocols yield a crude alkaloid extract that can then be subjected to further purification to isolate californidine.

Protocol 1: Methanol Maceration and Liquid-Liquid Extraction

This method involves a prolonged maceration in methanol followed by an acid-base liquid-liquid extraction to isolate the alkaloid fraction.

Materials:

  • Dried and finely ground aerial parts of Eschscholzia californica

  • Methanol

  • 1% (v/v) Sulfuric acid (H₂SO₄)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment

  • Diethyl ether or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • pH meter or pH strips

  • Separatory funnel

Procedure:

  • Maceration:

    • Macerate the finely ground, dried plant material (e.g., 1.872 kg) in methanol for an extended period (e.g., 10 weeks) at room temperature.

    • After the maceration period, filter the mixture to remove the plant debris.

  • Solvent Evaporation:

    • Evaporate the methanol from the filtrate using a rotary evaporator to obtain a dry extract.

  • Acid-Base Extraction:

    • Dissolve the dry extract in 1% aqueous sulfuric acid.

    • Adjust the pH of the acidic solution to approximately 9 with the dropwise addition of ammonium hydroxide or another suitable base.

    • Transfer the alkaline solution to a separatory funnel and extract the alkaloid fraction with an immiscible organic solvent such as diethyl ether or chloroform. Perform the extraction three times with fresh solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the crude alkaloid fraction.

Protocol 2: Pressurized Liquid Extraction (PLE)

This method utilizes pressurized methanol for a more rapid and efficient extraction.

Materials:

  • Dried and powdered flowering parts of Eschscholzia californica

  • Methanol (100%)

  • Pressurized Liquid Extraction (PLE) system (e.g., Dionex ASE 200)

Procedure:

  • Sample Preparation:

    • Pack the extraction cell of the PLE system with the dried, powdered plant material.

  • Extraction Parameters:

    • Set the extraction solvent to 100% methanol.

    • Establish the desired temperature and pressure settings according to the instrument's specifications for alkaloid extraction.

  • Extraction Cycle:

    • Run the extraction cycle. The PLE system will automatically dispense the solvent, heat and pressurize the cell, and collect the extract.

  • Solvent Evaporation:

    • Collect the methanol extract and evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.

Purification of Californidine

The crude alkaloid extract obtained from the above methods is a complex mixture. Further purification is required to isolate californidine. A general workflow for purification is presented below, which typically involves one or more chromatographic steps followed by recrystallization.

Step 1: Column Chromatography

Column chromatography is a common technique for the initial fractionation of the crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)

  • A suitable solvent system (e.g., a gradient of chloroform and methanol for normal-phase, or acetonitrile and water for reversed-phase)

  • Glass column for chromatography

  • Fraction collector

Procedure:

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent and pack it into the chromatography column.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution:

    • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) is often used to separate the different alkaloids.

  • Fraction Collection:

    • Collect the eluate in fractions using a fraction collector.

  • Analysis:

    • Analyze the collected fractions for the presence of californidine using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Pool the fractions containing the highest concentration of californidine.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, the californidine-rich fractions from column chromatography can be further purified using preparative HPLC.

Materials:

  • Californidine-rich fraction from column chromatography

  • Preparative HPLC system with a suitable column (e.g., C18)

  • A suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Fraction collector

Procedure:

  • Method Development:

    • Develop an analytical HPLC method to achieve good separation of californidine from other co-eluting compounds.

  • Scale-Up:

    • Scale up the analytical method to a preparative scale by increasing the column size and flow rate.

  • Purification:

    • Inject the californidine-rich fraction onto the preparative HPLC column and elute with the optimized mobile phase.

  • Fraction Collection:

    • Collect the peak corresponding to californidine.

  • Solvent Removal:

    • Evaporate the solvent from the collected fraction to obtain purified californidine.

Step 3: Recrystallization

Recrystallization is a final purification step to obtain highly pure crystalline californidine.

Materials:

  • Purified californidine from chromatography

  • A suitable solvent or solvent mixture for recrystallization (e.g., methanol, ethanol, or a mixture of solvents)

Procedure:

  • Dissolution:

    • Dissolve the purified californidine in a minimal amount of the hot recrystallization solvent.

  • Cooling:

    • Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to induce crystallization.

  • Crystal Collection:

    • Collect the crystals by filtration.

  • Washing:

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of the solvent.

Purity Assessment

The purity of the isolated californidine should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity by peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of californidine.

Experimental Workflow and Diagrams

Extraction and Purification Workflow

The overall workflow for the extraction and purification of californidine can be visualized as follows:

Extraction_Purification_Workflow plant_material Dried & Ground Eschscholzia californica extraction Extraction (Maceration or PLE) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom californidine_fractions Californidine-Rich Fractions column_chrom->californidine_fractions prep_hplc Preparative HPLC californidine_fractions->prep_hplc purified_californidine Purified Californidine prep_hplc->purified_californidine recrystallization Recrystallization purified_californidine->recrystallization pure_californidine High-Purity Crystalline Californidine recrystallization->pure_californidine analysis Purity Assessment (HPLC, LC-MS, NMR) pure_californidine->analysis

Caption: Workflow for Californidine Extraction and Purification.

Potential Mechanism of Action of Eschscholzia californica Alkaloids

While the specific signaling pathway for californidine is not fully elucidated, extracts of Eschscholzia californica containing californidine have been shown to interact with several receptor systems. The diagram below illustrates the potential interactions of the plant's alkaloids with neuronal receptors.

Potential_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron es_alkaloids Eschscholzia californica Alkaloids (including Californidine) serotonin_receptor 5-HT1A/5-HT7 Receptors es_alkaloids->serotonin_receptor Binds to gaba_receptor GABAA Receptor es_alkaloids->gaba_receptor Modulates ache Acetylcholinesterase es_alkaloids->ache Inhibits modulation Modulation serotonin_receptor->modulation gaba_receptor->modulation inhibition Inhibition ache->inhibition

Caption: Potential Neuronal Interactions of E. californica Alkaloids.

References

Application Notes and Protocols: Californidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While californidine is a well-characterized alkaloid from Eschscholzia californica (the California poppy), a comprehensive review of scientific literature reveals a notable absence of established methods for its total chemical synthesis or the synthesis of its derivatives. The primary method for obtaining californidine remains its extraction and purification from its natural source.

This document, therefore, focuses on the known biosynthetic pathway of related benzylisoquinoline alkaloids in Eschscholzia californica, which provides a scientific foundation for understanding its formation. Additionally, a general protocol for the isolation of alkaloids from this plant is provided, which can be adapted for the purification of californidine.

Biosynthesis of Benzylisoquinoline Alkaloids in Eschscholzia californica

The biosynthesis of californidine is part of the larger benzylisoquinoline alkaloid (BIA) pathway, a complex series of enzymatic reactions that produce a wide array of structurally diverse compounds in plants like the California poppy.[1][2] This pathway begins with the amino acid L-tyrosine and proceeds through several key intermediates to generate various classes of alkaloids, including the pavine-type alkaloids to which californidine belongs.

The following diagram illustrates a simplified overview of the central BIA pathway leading to the core structures from which californidine is derived.

BIA_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps 4-HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->4-HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) 4-HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Reticuline (S)-Reticuline (Central Intermediate) Norcoclaurine->Reticuline Multiple Enzymatic Steps (Methylation, Hydroxylation) Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Pavine Pavine Alkaloids (e.g., Eschscholtzine, Californidine) Reticuline->Pavine Pavine N-methyltransferase Protopine Protopine Alkaloids Scoulerine->Protopine Benzophenanthridines Benzophenanthridine Alkaloids (e.g., Sanguinarine) Scoulerine->Benzophenanthridines Extraction_Workflow Start 1. Maceration of Plant Material in Methanol Filter 2. Filtration and Concentration of Methanolic Extract Start->Filter Acidify 3. Acidification of Extract with 1% H₂SO₄ Filter->Acidify Wash 4. Wash with Organic Solvent (e.g., CH₂Cl₂) to Remove Neutral Compounds Acidify->Wash Basify 5. Basification of Aqueous Layer to pH 9-10 with NH₄OH Wash->Basify Aqueous Layer Extract 6. Liquid-Liquid Extraction of Alkaloids into Organic Solvent Basify->Extract Dry 7. Drying and Concentration of Organic Layer Extract->Dry Organic Layer Purify 8. Chromatographic Purification (e.g., Silica Gel Column) Dry->Purify End Isolated Californidine and other Alkaloids Purify->End

References

Application Note: HPLC-MS/MS Quantification of Californidine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Californidine is a prominent pavine alkaloid found in plants of the Papaveraceae family, most notably in the California poppy (Eschscholzia californica). It is recognized for its potential pharmacological activities, contributing to the sedative, anxiolytic, and analgesic effects associated with extracts of these plants. Accurate and sensitive quantification of californidine in plant extracts is crucial for quality control of herbal products, pharmacokinetic studies, and further pharmacological research. This application note provides a detailed protocol for the quantification of californidine in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

This section details the necessary steps for sample preparation, and the conditions for HPLC separation and MS/MS detection of californidine.

Sample Preparation: Methanolic Extraction

This protocol is adapted for the extraction of alkaloids from plant material.

  • Homogenization: Weigh approximately 100 mg of finely ground, dried plant material (e.g., aerial parts or roots) into a microcentrifuge tube.

  • Extraction: Add 1.0 mL of methanol containing 0.1% formic acid to the tube.

  • Sonication: Vortex the mixture thoroughly and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid plant material.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Liquid Chromatography Conditions

  • Instrument: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is recommended for efficient separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-8 min: Linearly increase to 50% B

    • 8-9 min: Linearly increase to 95% B

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Column re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The following transitions should be monitored for californidine:

    • Precursor Ion (m/z): 338.1

    • Product Ion (m/z) for Quantification: 192.1

    • Product Ion (m/z) for Confirmation: 177.1

  • Instrument Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Collision Energy: Optimize for maximum signal intensity for each transition (a starting point of 20-30 eV is recommended).

    • Dwell Time: 100 ms.

Data Presentation

The following tables summarize the quantitative data for californidine found in various plant materials and commercial products.

Plant Material/ProductPlant PartCalifornidine Concentration (mg/g dry weight)Reference
Eschscholzia californicaAerial Parts12.5 ± 1.8[1]
Eschscholzia californicaRootsHigher concentration than aerial parts[2]
Commercial Product 1 (Solid)Flowering Aerial Parts0.13 - 2.55[3]
Commercial Product 2 (Liquid)Flowering Aerial PartsVaries[4]

Note: The concentration of californidine can vary significantly based on the plant's growing conditions, harvest time, and the specific extraction method used.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of californidine from plant extracts.

workflow Experimental Workflow for Californidine Quantification cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Eschscholzia californica) grinding Grinding plant_material->grinding extraction Methanolic Extraction (Methanol with 0.1% Formic Acid) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Calibration Curve) msms->quantification reporting Reporting (Concentration of Californidine) quantification->reporting

Caption: Workflow for californidine quantification.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Sedative Effects of Californidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Californidine is a quaternary alkaloid isolated from the California poppy (Eschscholzia californica), a plant traditionally used for its sedative, anxiolytic, and analgesic properties.[1][2] The sedative effects of Eschscholzia californica extracts are hypothesized to be mediated, at least in part, through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Californidine, as a constituent of this plant, is a compound of interest for investigating novel sedative and hypnotic drug candidates.[3]

These application notes provide detailed protocols for a panel of cell-based assays designed to assess the sedative properties of californidine by evaluating its activity as a modulator of GABA-A receptors and to assess its general cytotoxicity.

GABA-A Receptor Modulation Assays

The primary mechanism by which sedative and hypnotic drugs exert their effects is through positive allosteric modulation of the GABA-A receptor.[4] Upon binding of GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. Positive allosteric modulators (PAMs) enhance the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory effect.[4]

The following assays are designed to identify and characterize the modulatory effects of californidine on GABA-A receptor function. Given that the α1 subunit of the GABA-A receptor is strongly implicated in sedative effects, it is recommended to use cell lines expressing α1-containing receptor subtypes (e.g., α1β2γ2 or α1β3γ2).[5]

High-Throughput Screening: FLIPR Membrane Potential (FMP) Assay

This assay measures changes in cell membrane potential in response to GABA-A receptor activation in a high-throughput format. Positive allosteric modulators will potentiate the GABA-induced depolarization (in cells with a high intracellular chloride concentration) or hyperpolarization.

Experimental Protocol

  • Cell Preparation:

    • Seed HEK293 or CHO cells stably or transiently expressing the human GABA-A α1β2γ2 receptor subtype in black-walled, clear-bottom 384-well microplates at a density that yields a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay Kit dye according to the manufacturer's instructions.

    • Remove the culture medium and add 20 µL of the dye solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of californidine in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of californidine in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Prepare a stock solution of a reference positive allosteric modulator (e.g., Diazepam) and a GABA stock solution.

  • Assay Procedure:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate a protocol that first establishes a baseline fluorescence reading.

    • Add californidine or the reference compound, followed by the addition of GABA at a concentration that elicits a submaximal response (EC10-EC20).

    • Measure the fluorescence signal kinetically for 3-5 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in membrane potential.

    • Determine the EC50 value of californidine's potentiation of the GABA response by fitting the data to a four-parameter logistic equation.

Data Presentation

Representative data for a known GABA-A receptor positive allosteric modulator.

CompoundTargetAssayEC50 (nM)% Maximal Potentiation
DiazepamGABA-A α1β2γ2FMP65150%
CalifornidineGABA-A α1β2γ2FMPTBDTBD
High-Content Analysis: Automated Patch Clamp Electrophysiology

This technique provides a more detailed characterization of the effects of californidine on GABA-A receptor ion channel function, including potency, efficacy, and mechanism of action.

Experimental Protocol

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human GABA-A α1β2γ2 receptor.

    • On the day of the experiment, prepare a single-cell suspension.

  • Electrophysiology Recordings:

    • Use an automated patch-clamp system (e.g., QPatch or IonWorks Barracuda).

    • Obtain whole-cell patch-clamp recordings from the cells.

    • Apply a submaximal concentration of GABA (EC10-EC20) to elicit a baseline current.

    • Co-apply californidine at various concentrations with the same concentration of GABA.

    • Record the potentiation of the GABA-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of californidine.

    • Calculate the percentage potentiation at each concentration of californidine.

    • Determine the EC50 of californidine by plotting the percent potentiation against the log of the californidine concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Representative data for a known GABA-A receptor positive allosteric modulator.

CompoundTargetAssayEC50 (µM)Maximal Potentiation of GABA Current (%)
LoreclezoleGABA-A α1β2γ2Electrophysiology1.5250%
CalifornidineGABA-A α1β2γ2ElectrophysiologyTBDTBD

Cytotoxicity Assays

It is crucial to assess the potential cytotoxic effects of californidine to ensure that the observed effects in the functional assays are not due to a decrease in cell viability.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol

  • Cell Seeding:

    • Seed HEK293 or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of californidine (e.g., 1 µM to 500 µM) for 24-48 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, the concentration of californidine that reduces cell viability by 50%.

LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.

Experimental Protocol

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Sample Collection:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from a commercially available kit to each well.

    • Incubate at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength recommended by the kit manufacturer (typically 490 nm).

  • Data Analysis:

    • Calculate the percentage of LDH release relative to the positive control (cells lysed with Triton X-100).

    • Determine the IC50 value for LDH release.

Data Presentation

Representative data for a test compound.

CompoundCell LineAssayIC50 (µM)
Test Compound XHEK293MTT> 100
Test Compound XHEK293LDH Release> 100
CalifornidineHEK293MTTTBD
CalifornidineHEK293LDH ReleaseTBD

Visualizations

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α1β2γ2) GABA->GABA_A_Receptor Binds Californidine Californidine (Hypothesized PAM) Californidine->GABA_A_Receptor Potentiates Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Sedation Sedative Effect Hyperpolarization->Sedation Results in

Caption: GABA-A receptor signaling pathway and hypothesized modulation by californidine.

FMP_Assay_Workflow start Start cell_seeding Seed GABA-A Receptor Expressing Cells start->cell_seeding incubation1 Incubate 18-24h cell_seeding->incubation1 dye_loading Load Cells with Membrane Potential Dye incubation1->dye_loading incubation2 Incubate 30-60 min dye_loading->incubation2 compound_addition Add Californidine & GABA incubation2->compound_addition fluorescence_reading Measure Fluorescence (FLIPR) compound_addition->fluorescence_reading data_analysis Data Analysis (EC50 Determination) fluorescence_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the FLIPR Membrane Potential (FMP) assay.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Californidine (24-48h) incubation1->compound_treatment assay_step Perform MTT or LDH Assay compound_treatment->assay_step readout Measure Absorbance assay_step->readout data_analysis Data Analysis (IC50 Determination) readout->data_analysis end End data_analysis->end

Caption: General workflow for MTT and LDH cytotoxicity assays.

References

Best Practices for the Handling and Storage of Californidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Californidine is a prominent pavine alkaloid isolated from the California poppy (Eschscholzia californica). It is recognized for its pharmacological activity, including interactions with GABAA and serotonin (5-HT) receptors, making it a compound of interest for research in neuroscience and drug development.[1][2] Proper handling and storage procedures are critical to maintain the integrity, stability, and safety of californidine for reliable experimental outcomes. These application notes provide detailed protocols and best practices for the handling, storage, and stability testing of californidine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of californidine is presented in the table below.

PropertyValue
Chemical Formula C₂₀H₂₀NO₄⁺
Molecular Weight 338.38 g/mol
Appearance Solid (form may vary)
Solubility Soluble in organic solvents such as methanol and ethanol.
CAS Number 18830-99-4

Safety and Handling Precautions

Californidine, as with any biologically active compound, should be handled with care in a laboratory setting. The following are general safety and handling precautions. For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling californidine.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent.

  • Disposal: Dispose of californidine and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Storage Recommendations

Proper storage is essential to prevent the degradation of californidine.

ParameterRecommendationRationale
Temperature Store at 10°C to 25°C for short-term storage. For long-term storage, consider refrigeration at 2-8°C. Avoid temperatures above 40°C as degradation has been noted.To minimize thermal degradation.
Light Store in a light-protected container, such as an amber vial.To prevent photodegradation.
Atmosphere Store in a tightly sealed container to protect from moisture and air. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability, especially for solutions.To prevent hydrolysis and oxidation.
Form For long-term storage, it is recommended to store californidine as a solid. Prepare solutions fresh for experiments whenever possible.Solutions are generally less stable than the solid form.

Experimental Protocols

Protocol 1: Preparation of Californidine Stock Solutions

Objective: To prepare a concentrated stock solution of californidine for use in various assays.

Materials:

  • Californidine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Vortex mixer

  • Calibrated analytical balance

  • Amber glass vials

Procedure:

  • Equilibrate the californidine container to room temperature before opening to prevent condensation.

  • Weigh the desired amount of californidine using a calibrated analytical balance in a chemical fume hood.

  • Transfer the weighed californidine to an appropriately sized amber glass vial.

  • Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop an HPLC method to assess the purity and stability of californidine. This method can be used to quantify the parent compound and detect any degradation products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH adjusted).
Flow Rate 1.0 mL/min.
Detection Wavelength Monitor at a wavelength where californidine has significant absorbance (determine by UV scan).
Injection Volume 10 µL.
Column Temperature 30°C.

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare a standard solution of californidine of known concentration in the mobile phase.

  • Inject the standard solution to determine the retention time and peak area of californidine.

  • Inject the test samples (e.g., from stability studies) to assess purity and the presence of any degradation products.

  • Develop a gradient elution method to ensure the separation of californidine from any potential degradation products.

Protocol 3: Forced Degradation Studies

Objective: To investigate the degradation pathways of californidine under various stress conditions. This information is crucial for understanding its intrinsic stability and for the development of a stability-indicating analytical method.

Procedure:

  • Acid Hydrolysis: Dissolve californidine in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve californidine in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve californidine in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period. Analyze by HPLC.

  • Thermal Degradation: Expose solid californidine to a high temperature (e.g., 60°C) in a stability chamber for a defined period. Dissolve the sample in a suitable solvent for HPLC analysis.

  • Photodegradation: Expose a solution of californidine to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. Analyze a control sample stored in the dark in parallel. Analyze both samples by HPLC.

Data Analysis: For each condition, analyze the stressed samples by the stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Protocol 4: GABAA Receptor Binding Assay

Objective: To determine the binding affinity of californidine for the GABAA receptor. This protocol is adapted from general radioligand binding assay procedures.[3]

Materials:

  • Rat brain cortex membranes (or cells expressing GABAA receptors)

  • [³H]-Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Californidine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare rat brain cortex membranes according to standard protocols.

  • In a 96-well plate, add the assay buffer, [³H]-Muscimol at a concentration near its Kd, and varying concentrations of californidine.

  • For determining total binding, add only the radioligand and membranes.

  • For determining non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled GABA.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and analyze the data to determine the IC₅₀ and Kᵢ of californidine.

Protocol 5: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

Objective: To assess the functional activity of californidine at the 5-HT1A receptor by measuring its effect on cAMP levels. 5-HT1A receptors are Gᵢ-coupled, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[4][5][6]

Materials:

  • Cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)

  • Forskolin (to stimulate adenylyl cyclase)

  • Californidine

  • 5-HT (serotonin) as a reference agonist

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and reagents

Procedure:

  • Plate the 5-HT1A receptor-expressing cells in a suitable microplate and culture overnight.

  • On the day of the assay, replace the culture medium with assay buffer.

  • Add varying concentrations of californidine to the wells.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the EC₅₀ of californidine for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows

GABAA_Signaling Californidine Californidine GABAA_R GABA(A) Receptor Californidine->GABAA_R Binds to Chloride_Channel Chloride (Cl-) Channel GABAA_R->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Serotonin_Signaling Californidine Californidine HT1A_R 5-HT1A Receptor Californidine->HT1A_R Binds to Gi_Protein Gi Protein HT1A_R->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates targets Forced_Degradation_Workflow Start Californidine Sample Stress Apply Stress Condition (Acid, Base, Oxidation, Heat, Light) Start->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Data Data Analysis: - Identify Degradation Products - Determine Degradation Rate Analysis->Data Report Report Stability Profile Data->Report

References

Application Notes and Protocols: In Vitro Models for Studying Californidine's Effects on GABAa Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Californidine is a quaternary pavine alkaloid found in the California poppy (Eschscholzia californica), a plant known for its sedative, anxiolytic, and analgesic properties.[1] These effects are often attributed to the modulation of GABAa receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] While other alkaloids from E. californica, such as (S)-reticuline, have been shown to act as positive allosteric modulators of specific GABAa receptor subtypes, direct electrophysiological studies on californidine's effects on these receptors are currently lacking in published literature.[1] One study noted that californidine was not selected for electrophysiological investigation due to its quaternary alkaloid structure, which is presumed to limit its ability to cross the blood-brain barrier.[1]

However, a comprehensive in vitro characterization is essential to confirm this lack of central activity and to explore potential peripheral effects or unforeseen interactions with GABAa receptors. These application notes provide detailed protocols for robust in vitro models to elucidate the pharmacological profile of californidine at various GABAa receptor subtypes.

Recommended In Vitro Models

To comprehensively assess the effects of californidine on GABAa receptors, a combination of cell-based assays using recombinant receptors and assays on native receptors is recommended.

  • Recombinant GABAa Receptor Expression Systems: Stably transfected cell lines, such as Human Embryonic Kidney (HEK293) cells, are ideal for this purpose.[3] They offer the advantage of expressing specific GABAa receptor subunit combinations (e.g., α1β2γ2, α3β2γ2, α5β2γ2), allowing for the determination of subtype selectivity.[4][5]

  • Primary Neuronal Cultures: While more complex, primary cultures of neurons (e.g., from the hippocampus or cortex) provide a more physiologically relevant system where californidine's effects on native GABAa receptors, synaptic transmission, and neuronal network activity can be studied.

Data Presentation: Comparative Analysis of Eschscholzia californica Alkaloids

While specific quantitative data for californidine's interaction with GABAa receptors is not yet available, the following table summarizes the known effects of a related alkaloid from the same plant, (S)-reticuline, as a reference for the type of data that would be generated from the proposed protocols.[1]

AlkaloidGABAa Receptor SubtypeEffectPotency (EC50)Efficacy (% of max GABA effect)
Californidine All tested subtypesData Not Available Data Not Available Data Not Available
(S)-Reticulineα1β2γ2Inhibition~30 µM (at 28% inhibition)-28%
α3β2γ2Positive Allosteric Modulation~6 µM~100%
α5β2γ2Positive Allosteric Modulation~6 µM~100%
α6β2γ2Positive Allosteric Modulation~6 µM~100%
α1β1γ2No significant effect>10 µMNot Applicable
α1β3γ2No significant effect>10 µMNot Applicable
α1β2δNo significant effect>10 µMNot Applicable

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is adapted from methodologies used to study other Eschscholzia californica alkaloids and is a standard method for characterizing ion channel modulators.[1]

Objective: To determine if californidine modulates GABA-evoked currents in specific recombinant GABAa receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired GABAa receptor subunits (e.g., α1, β2, γ2)

  • Californidine stock solution (in DMSO or appropriate solvent)

  • GABA stock solution

  • Recording medium (ND96)

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired GABAa receptor subunits.

    • Incubate oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 medium.

    • Impale the oocyte with two microelectrodes and clamp the membrane potential at -70 mV.

    • Establish a baseline GABA response by applying a low concentration of GABA (EC5-EC10).

  • Californidine Application:

    • Co-apply a range of concentrations of californidine with the same EC5-EC10 concentration of GABA.

    • To test for direct agonist effects, apply californidine in the absence of GABA.

    • To determine the mode of action (e.g., competitive vs. non-competitive), perform a full GABA dose-response curve in the presence and absence of a fixed concentration of californidine.

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • Normalize the responses to the baseline GABA response.

    • Construct dose-response curves and calculate EC50 or IC50 values for californidine's modulatory effects.

Radioligand Binding Assay

Objective: To determine if californidine binds to the GABAa receptor and to calculate its binding affinity (Ki).

Materials:

  • Cell membranes prepared from HEK293 cells expressing the desired GABAa receptor subtype.

  • Radioligand (e.g., [3H]muscimol for the GABA site, or [3H]flumazenil for the benzodiazepine site).

  • Californidine stock solution.

  • Incubation buffer.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, radioligand at a concentration near its Kd, and incubation buffer.

  • Competition Binding:

    • Add increasing concentrations of californidine to the wells.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., cold GABA or diazepam).

  • Incubation and Filtration:

    • Incubate the plate at a specified temperature (e.g., 4°C) for a set time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding as a function of the logarithm of the californidine concentration.

    • Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

GABAa_Modulation_Pathway GABA GABA GABAa_Receptor GABAa Receptor (αβγ) GABA->GABAa_Receptor Binds & Activates Californidine Californidine Californidine->GABAa_Receptor Binds & Modulates? Cl_Influx Cl- Influx GABAa_Receptor->Cl_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Hypothetical signaling pathway of californidine's modulation of GABAa receptor activity.

Electrophysiology_Workflow Start Start: Receptor Expression Recording Establish Baseline GABA Response (EC5-EC10) Start->Recording CoApplication Co-apply GABA + Increasing [Californidine] Recording->CoApplication Washout Washout CoApplication->Washout Analysis Measure Peak Current & Normalize Response CoApplication->Analysis Washout->Recording Repeat for next concentration DoseResponse Construct Dose-Response Curve (Calculate EC50/IC50) Analysis->DoseResponse

Caption: Experimental workflow for electrophysiological analysis of californidine.

Binding_Assay_Workflow Preparation Prepare Membranes with Expressed GABAa Receptors Incubation Incubate Membranes with Radioligand & [Californidine] Preparation->Incubation Filtration Separate Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate Specific Binding & Determine IC50/Ki Counting->Analysis

Caption: Workflow for radioligand binding assay to determine californidine's affinity.

References

Spectroscopic Characterization of Californidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Californidine is a pavine alkaloid isolated from the California poppy (Eschscholzia californica). As a secondary metabolite, its precise structural elucidation is critical for understanding its biosynthetic pathway, pharmacological activity, and potential applications in drug development. This document provides a detailed overview of the spectroscopic characterization of californidine using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The included protocols and data summaries are intended to serve as a comprehensive guide for researchers involved in the isolation and identification of natural products.

While direct, publicly available raw spectroscopic data for californidine is limited, this application note compiles data from closely related pavine alkaloids and typical spectral values for the functional groups present in the californidine structure to provide a representative characterization.

Data Presentation

The following tables summarize the anticipated and comparative spectroscopic data for californidine.

Table 1: ¹H NMR Spectroscopic Data for Californidine (Estimated)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8-7.0s1HAr-H
~6.6-6.8s1HAr-H
~6.5-6.7s1HAr-H
~6.4-6.6s1HAr-H
~5.9-6.1s2HO-CH₂-O
~5.8-6.0s2HO-CH₂-O
~4.0-4.2d1HN-CH-Ar
~3.8-4.0d1HN-CH-Ar
~3.0-3.5m4HAr-CH₂-CH₂-N
~2.5s3HN-CH₃

Note: These are estimated chemical shifts based on the general structure of pavine alkaloids. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data for Californidine (Comparative)

Carbon AtomChemical Shift (δ) ppm (Comparative)
1~128.5
1a~108.2
2~147.5
3~146.8
4~109.5
4a~125.0
5~65.0
6~35.0
7a~127.0
8~108.0
9~147.0
10~146.5
11~110.0
11a~126.0
12~62.0
13~40.0
N-CH₃~43.0
O-CH₂-O~101.0
O-CH₂-O~101.5

Note: These chemical shifts are based on published data for structurally similar pavine alkaloids and serve as a guide for the characterization of californidine.

Table 3: IR Spectroscopic Data for Californidine (Typical Absorption Bands)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1040-1030StrongAryl-O stretch (symmetric)
940-930StrongO-CH₂-O bend

Table 4: UV-Vis Spectroscopic Data for Californidine (Typical Absorption Maxima)

Solventλmax (nm)
Methanol or Ethanol~290, ~230

Note: Pavine alkaloids typically exhibit two main absorption bands in the UV region.

Experimental Protocols

Protocol 1: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of californidine.

Materials and Equipment:

  • Californidine sample (isolated and purified)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified californidine sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-2 s, number of scans = 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle = 30°, acquisition time = 1-2 s, relaxation delay = 2-5 s, number of scans = 1024 or more depending on sample concentration.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm for both ¹H and ¹³C).

Protocol 2: IR Spectroscopy

Objective: To identify the functional groups present in californidine.

Materials and Equipment:

  • Californidine sample (dry and pure)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the californidine sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 3: UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of californidine.

Materials and Equipment:

  • Californidine sample

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of californidine in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a second quartz cuvette with the californidine solution and record the UV-Vis spectrum, typically from 200 to 400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of californidine.

Spectroscopic_Workflow cluster_preparation Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification of Californidine NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR IR IR Spectroscopy Isolation->IR UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic characterization of californidine.

commercial suppliers and purchasing of californidine for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the commercial sourcing, purchasing, and research applications of californidine. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support laboratory work and drug development.

Commercial Suppliers and Purchasing of Californidine

Californidine is available for research purposes from several reputable suppliers. Researchers should always request a Certificate of Analysis (CoA) to ensure the purity and identity of the compound. Institutional purchasing procedures must be followed, which typically involve procurement through an approved vendor system.

Table 1: Commercial Suppliers of Research-Grade Californidine

SupplierProduct Name/NumberCAS NumberPurityAvailable Quantities
MilliporeSigma (Sigma-Aldrich) [1]Californidine perchlorate (PHL89592-10MG)18830-99-4Not specified10 mg
BioCrick [2]Californidine18830-99-4>98%Inquire for details
Biosynth [3]XC161667 - Californidine18830-99-4Not specified0.5 mg, 1 mg, 2 mg, 5 mg, Custom
Benchchem [4]B190724 - Californidine18830-99-4Not specifiedInquire for details
Phytolab [5]Californidine perchlorate17939-31-0Not specifiedInquire for details
Extrasynthese Protopine (related alkaloid)130-86-9Not specifiedInquire for details

Note: Pricing is subject to change and should be confirmed with the supplier. A minimum order value may apply.[3]

Research Applications and Biological Activity

Californidine is a benzophenanthridine alkaloid found in plants such as the California poppy (Eschscholzia californica)[4]. It is a subject of research for its potential sedative, analgesic, and anxiolytic properties[4][6].

Key Research Areas:

  • Neuropharmacology: Studies have investigated its interaction with serotonin (5-HT) and GABA-A receptors[6][7]. A 70% ethanol extract of Eschscholzia californica, containing californidine, was found to bind to 5-HT(1A) and 5-HT(7) receptors[7][8]. However, one study noted that californidine itself did not inhibit the binding of [3H]8-OH-DPAT to serotonin receptors[9].

  • Enzyme Inhibition: Research suggests that californidine may inhibit enzymes associated with pathogens like HIV and E. coli[4]. It has also been studied for its effects on acetylcholinesterase (AChE) and prolyl oligopeptidase (POP)[4].

  • Pharmacokinetics: The interaction of californidine with cytochrome P450 enzymes, which are crucial for drug metabolism, is an area of study[4].

  • Intestinal Permeability: The absorption and transport of californidine across the intestinal barrier have been investigated using Caco-2 cell models[10].

Quantitative Data Summary

Table 2: Intestinal Permeability of Californidine in Caco-2 Cell Model [5]

DirectionApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Recovery (%)Classification
Apical to Basolateral (A-B) 0.588.690.3Low-to-moderately permeable
Basolateral to Apical (B-A) 4.93114

An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Experimental Protocols

The following are representative protocols synthesized from methodologies described in the scientific literature. Researchers should adapt these protocols to their specific experimental conditions and cell lines.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor

This protocol is based on the methodology used to assess the binding of compounds to the 5-HT1A receptor[7][8].

Objective: To determine the binding affinity of californidine to the 5-HT1A receptor.

Materials:

  • Californidine

  • [³H]8-OH-DPAT (radioligand)

  • Human 5-HT1A receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM Serotonin or Spiperone

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a stock solution of californidine in a suitable solvent (e.g., DMSO) and make serial dilutions in the binding buffer.

  • In a 96-well plate, add 50 µL of the californidine dilution (or vehicle for total binding, or non-specific control).

  • Add 50 µL of [³H]8-OH-DPAT (at a concentration near its Kd for the 5-HT1A receptor).

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature (or 37°C) for 60 minutes.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of californidine by non-linear regression analysis of the competition binding data.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is based on the methodology for assessing the intestinal permeability of compounds[5][10].

Objective: To evaluate the permeability of californidine across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • Californidine

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 4.5 x 10⁵ cells/cm² and culture for 21-28 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.

  • Prior to the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the monolayers twice with pre-warmed HBSS.

  • For Apical to Basolateral (A-B) permeability: Add the californidine solution (in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) permeability: Add the californidine solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.

  • At the end of the experiment, collect samples from both the donor and receiver chambers.

  • Include a Lucifer yellow permeability assay to confirm monolayer integrity throughout the experiment.

  • Analyze the concentration of californidine in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanisms of action of californidine and a general workflow for its analysis.

G Californidine Californidine GABA_A_Receptor GABA-A Receptor Californidine->GABA_A_Receptor ? Serotonin_Receptor Serotonin (5-HT) Receptor Californidine->Serotonin_Receptor ? Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Serotonin_Receptor->Neuronal_Inhibition Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Neuronal_Inhibition->Anxiolytic_Sedative_Effects G Start Source Californidine Purity Verify Purity & Identity (CoA) Start->Purity In_Vitro In Vitro Assays Purity->In_Vitro Cell_Based Cell-Based Assays Purity->Cell_Based Binding Receptor Binding In_Vitro->Binding Enzyme Enzyme Inhibition In_Vitro->Enzyme Data Data Analysis Binding->Data Enzyme->Data Permeability Permeability (e.g., Caco-2) Cell_Based->Permeability Signaling Signaling Pathway Analysis Cell_Based->Signaling Permeability->Data Signaling->Data Report Report Findings Data->Report

References

Developing Analytical Standards for Californidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Californidine, a quaternary alkaloid isolated from the California poppy (Eschscholzia californica), has garnered significant interest for its potential sedative, anxiolytic, and analgesic properties.[1][2] As research into its therapeutic applications progresses, the need for well-characterized analytical standards becomes paramount for accurate quantification, quality control, and pharmacological studies. This document provides detailed application notes and protocols for the development of analytical standards for californidine, intended to guide researchers, scientists, and drug development professionals in this process.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of californidine is fundamental for the development of analytical standards.

PropertyValueReference
Molecular Formula C₂₀H₂₀NO₄⁺[1]
Molar Mass 338.382 g·mol⁻¹[1]
CAS Number 18830-99-4[1]
Appearance Crystalline solid[3]
Solubility Soluble in methanol[4]

Protocols for Developing a Californidine Analytical Standard

The development of a primary analytical standard for californidine involves a multi-step process encompassing extraction, isolation, purification, and comprehensive characterization to ensure its identity, purity, and potency.

Extraction of Californidine from Eschscholzia californica

This protocol outlines the extraction of a crude alkaloid fraction containing californidine from dried, powdered aerial parts of Eschscholzia californica.

Materials and Equipment:

  • Dried and powdered Eschscholzia californica plant material

  • Methanol

  • 1% Sulfuric acid

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Macerate the dried plant material in methanol for an extended period (e.g., 10 weeks) to ensure thorough extraction of alkaloids.[4]

  • Evaporate the methanol using a rotary evaporator to obtain a dry extract.

  • Dissolve the dry extract in 1% aqueous sulfuric acid.

  • Adjust the pH of the acidic solution to approximately 9 with a suitable base (e.g., ammonium hydroxide).

  • Perform a liquid-liquid extraction of the alkaloid fraction with diethyl ether. Repeat the extraction multiple times to ensure complete recovery.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the diethyl ether using a rotary evaporator to yield the crude alkaloid extract.

Isolation and Purification of Californidine

Further purification of the crude extract is necessary to isolate californidine. This can be achieved using chromatographic techniques.

Materials and Equipment:

  • Crude alkaloid extract

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform/methanol mixtures)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Fractions collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of chloroform and methanol.

  • Collect fractions and monitor the separation using TLC.

  • Pool fractions containing californidine based on TLC analysis.

  • Further purify the californidine-rich fractions using preparative HPLC.

  • Collect the peak corresponding to californidine.

  • Evaporate the solvent to obtain purified californidine.

Characterization and Purity Assessment

The identity and purity of the isolated californidine must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

3.1. Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H NMR, ¹³C NMR, COSY, and HMBC spectra to confirm the chemical structure of californidine.

  • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition. Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern, which can serve as a characteristic fingerprint.

3.2. Purity Determination

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): Develop a validated HPLC method to assess the purity of the isolated californidine. The purity is typically determined by the area percentage of the main peak.

  • Quantitative NMR (qNMR): Employ qNMR for an absolute purity assessment by comparing the integral of a specific proton signal of californidine with that of a certified internal standard.

Table of Analytical Techniques for Characterization and Purity Assessment:

TechniquePurposeKey Parameters
¹H and ¹³C NMRStructural confirmationChemical shifts, coupling constants
HRMSElemental compositionAccurate mass measurement
MS/MSStructural fingerprintingFragmentation pattern
HPLC-UV/DADPurity assessmentPeak area percentage
qNMRAbsolute purityComparison with internal standard

Quantitative Analysis of Californidine

Once a certified analytical standard is established, it can be used for the quantitative analysis of californidine in various matrices, such as commercial herbal products or biological samples. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for this purpose.[5]

Table of UHPLC-MS/MS Parameters for Californidine Quantification:

ParameterValue
Column C18 reverse-phase
Mobile Phase Gradient of water with formic acid and acetonitrile with formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be determined empirically
Calibration Range 0.1 - 1000 ng/mL (matrix dependent)[5]

Biological Activity and Signaling Pathways

Californidine's pharmacological effects are believed to be mediated through its interaction with GABA-A and 5-HT1A receptors.[6][7] The following diagrams illustrate the general experimental workflow for assessing these interactions and a simplified representation of the signaling pathways.

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification & Characterization cluster_standard Analytical Standard cluster_application Application plant Eschscholzia californica extraction Solvent Extraction plant->extraction crude Crude Alkaloid Extract extraction->crude hplc Preparative HPLC crude->hplc pure Purified Californidine hplc->pure characterization NMR, MS, HPLC Purity pure->characterization standard Certified Californidine Analytical Standard characterization->standard quantification Quantitative Analysis (e.g., UHPLC-MS/MS) standard->quantification bioassay Biological Assays (e.g., Receptor Binding) standard->bioassay

Caption: Workflow for developing and applying a californidine analytical standard.

GABA-A Receptor Interaction

Californidine is hypothesized to act as a modulator of GABA-A receptors, which are ligand-gated ion channels.[7] A simplified signaling pathway is depicted below.

gabaa_pathway receptor GABA-A Receptor channel Chloride Ion Channel (Opens) receptor->channel gaba GABA gaba->receptor californidine Californidine californidine->receptor Modulates influx Cl- Influx channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Inhibitory Effect (Sedation, Anxiolysis) hyperpolarization->inhibition

Caption: Simplified GABA-A receptor signaling pathway modulated by californidine.

5-HT1A Receptor Binding Assay

To investigate the interaction of californidine with the 5-HT1A receptor, a competitive radioligand binding assay can be performed.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the 5-HT1A receptor.

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [³H]8-OH-DPAT) with the cell membranes and varying concentrations of californidine.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of californidine, which is the concentration that inhibits 50% of the specific binding of the radioligand.

ht1a_assay_workflow start Prepare 5-HT1A Receptor Membrane Homogenate incubation Incubate Membranes with Radioligand and Californidine start->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 Determination) counting->analysis

Caption: Workflow for a 5-HT1A receptor competitive binding assay.

Conclusion

The development of a high-purity, well-characterized analytical standard for californidine is a critical step in advancing the research and potential therapeutic use of this promising natural product. The protocols and data presented in these application notes provide a comprehensive framework for the isolation, characterization, and application of a californidine standard, ensuring the reliability and reproducibility of future scientific investigations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Californidine Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and quantification of californidine from its natural source, the California poppy (Eschscholzia californica).

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of californidine?

A1: The primary natural source of californidine is the California poppy (Eschscholzia californica), a member of the Papaveraceae family.[1][2][3] Californidine is a type of benzylisoquinoline alkaloid (BIA) found in this plant.[1][4]

Q2: Which part of the Eschscholzia californica plant contains the highest concentration of californidine?

A2: Pavine alkaloids, including californidine and escholtzine, are particularly rich in the aerial parts of the California poppy.[1] While the roots have a higher overall alkaloid concentration, they predominantly contain benzophenanthridine alkaloids and protopines.[1] For maximizing californidine yield, harvesting the flowering aerial parts is recommended.[5]

Q3: What is the typical yield of californidine from Eschscholzia californica?

A3: The content of californidine in commercial Eschscholzia californica products can vary significantly, with reported ranges from 0.13 to 2.55 mg per gram of dry material.[6] A standardized extract is available containing 0.2% total alkaloids expressed as californidine.[7]

Q4: Which extraction solvents are most effective for isolating californidine?

A4: Methanol and ethanol have been successfully used for extracting alkaloids, including californidine, from Eschscholzia californica.[8][9][10][11][12] A 70% ethanol extract has been shown to be effective.[9][10][11][12] The choice of solvent can influence the profile of extracted compounds; for instance, ethyl acetate extracts may have higher concentrations of quinoline alkaloids, while ethanol is more efficient for polyphenolic compounds.[4]

Q5: What analytical methods are suitable for quantifying californidine?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for the identification and quantification of californidine and other alkaloids in Eschscholzia californica extracts.[1][8] These techniques allow for the separation and detection of individual alkaloids within a complex mixture.[8][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Californidine Yield Incorrect Plant Material: Using roots instead of aerial parts.Harvest the aerial parts (flowers, leaves, stems) of Eschscholzia californica as they have a higher concentration of pavine alkaloids like californidine.[1]
Suboptimal Extraction Solvent: Using a solvent that is not efficient for pavine alkaloids.Employ methanol or a 70% ethanol solution for extraction, as these have been shown to be effective.[8][9][10][11][12]
Inefficient Extraction Method: Insufficient extraction time or temperature.Consider maceration in methanol for an extended period (e.g., 10 weeks) to potentially increase the yield of certain alkaloids, although this may not specifically enhance californidine.[8] Alternatively, a shorter extraction with methanol at 60°C for 15 minutes has also been documented.[8]
Plant Genetics and Growing Conditions: Natural variation in alkaloid content due to genetic diversity and environmental factors.If possible, cultivate Eschscholzia californica under optimized conditions. While specific conditions for maximizing californidine are not well-documented, general plant health practices that improve overall biomass and secondary metabolite production may be beneficial.
Poor Separation of Alkaloids in HPLC Inappropriate Column or Mobile Phase: The selected HPLC method may not be optimized for separating pavine alkaloids.Utilize a C12 or C18 column.[8][13] An example of a successful mobile phase involves a gradient of acetonitrile and a stock solution of sodium 1-heptanesulfonate and triethylamine in water, adjusted to pH 2.5 with phosphoric acid.[8]
Inaccurate Quantification Lack of a Proper Standard: Using an external standard of a different alkaloid for quantification.Use a certified reference standard of californidine for creating a calibration curve to ensure accurate quantification.
Matrix Effects in LC-MS: Co-eluting compounds from the plant extract interfering with the ionization of californidine.Employ sample preparation techniques such as solid-phase extraction (SPE) to clean up the extract before LC-MS analysis. Use of an internal standard can also help to correct for matrix effects.

Experimental Protocols

Protocol 1: Methanol Extraction of Californidine

This protocol is adapted from a method used for the extraction of alkaloids from Eschscholzia californica.[8]

Materials:

  • Dried and finely ground aerial parts of Eschscholzia californica

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Water bath

  • Filter paper

Procedure:

  • Weigh 5 grams of the dried, powdered plant material.

  • Add 100 mL of methanol to the plant material.

  • Heat the mixture at 60°C for 15 minutes with occasional stirring.

  • Filter the mixture to separate the extract from the solid plant material.

  • Evaporate the methanol from the filtrate using a rotary evaporator at a reduced pressure and a temperature of 40°C.

  • The resulting crude extract can be dissolved in a suitable solvent for further purification or analysis by HPLC or LC-MS.

Protocol 2: HPLC Quantification of Californidine

This protocol provides a general framework for the quantification of californidine based on established methods.[8]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and a diode-array detector (DAD).

  • Column: C12 column (e.g., Synergi RP-Max, 4 µm, 150 × 4.60 mm).[8]

  • Mobile Phase A: 25:75 (v/v) acetonitrile:stock solution (0.1 M sodium 1-heptanesulfonate and 0.1 M triethylamine in water, pH 2.5 with phosphoric acid).[8]

  • Mobile Phase B: 60:40 (v/v) acetonitrile:stock solution.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Detection Wavelength: 280 nm.[8]

  • Injection Volume: 20-100 µL.[8]

Procedure:

  • Prepare a series of californidine standard solutions of known concentrations in the mobile phase to create a calibration curve.

  • Prepare the sample extract by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm filter.

  • Set up the HPLC system with the specified conditions.

  • Inject the standard solutions and the sample extract.

  • Identify the californidine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of californidine in the sample by using the calibration curve generated from the standard solutions.

Data Presentation

Table 1: Californidine and Protopine Content in Commercial Eschscholzia californica Products

Product TypeCalifornidine (mg/g)Protopine (mg/g)Eschscholtzine (mg/g)Reference
Commercial Preparations (Range)0.13 - 2.550.008 - 0.2000.05 - 0.63[6]

Visualizations

Biosynthetic Pathway of Benzylisoquinoline Alkaloids

This diagram illustrates the general biosynthetic pathway leading to various benzylisoquinoline alkaloids, including the pavine alkaloid californidine, in Eschscholzia californica.

BIA_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_pavine Pavine Alkaloids cluster_other Other Alkaloids Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl-acetaldehyde Tyrosine->4-HPAA Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Reticuline Reticuline Norcoclaurine->Reticuline Multiple Steps Californidine Californidine Reticuline->Californidine Biosynthetic Steps Escholtzine Escholtzine Reticuline->Escholtzine Biosynthetic Steps Sanguinarine Sanguinarine Reticuline->Sanguinarine Branch Pathway Protopine Protopine Reticuline->Protopine Branch Pathway

Caption: Biosynthetic pathway of major alkaloids in E. californica.

Experimental Workflow for Californidine Analysis

This diagram outlines the general workflow from plant material to the quantification of californidine.

Workflow PlantMaterial Dried Aerial Parts of E. californica Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Alkaloid Extract Evaporation->CrudeExtract Analysis HPLC or LC-MS Analysis CrudeExtract->Analysis Quantification Quantification of Californidine Analysis->Quantification

Caption: General workflow for californidine extraction and analysis.

References

Technical Support Center: Addressing Solubility Challenges of Californidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the quaternary alkaloid, californidine, in aqueous solutions. The following information is curated to facilitate seamless experimentation and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is californidine and why is its aqueous solubility a concern?

A1: Californidine is a quaternary alkaloid with the molecular formula C₂₀H₂₀NO₄⁺, primarily isolated from the California poppy (Eschscholzia californica)[1][2]. Its potential sedative, anxiolytic, and analgesic effects make it a compound of interest for therapeutic development[1][2]. However, like many alkaloids, californidine can exhibit poor aqueous solubility, which can hinder its absorption, bioavailability, and overall efficacy in biological systems[3][4]. While it is soluble in organic solvents such as DMSO, chloroform, and acetone, achieving sufficient concentrations in aqueous buffers for in vitro and in vivo studies can be challenging[5].

Q2: I am observing precipitation of californidine when preparing my aqueous stock solution. What are the initial troubleshooting steps?

A2: Precipitation upon addition to aqueous media is a common issue with poorly soluble compounds. Here are some initial steps to troubleshoot this problem:

  • Verify the Salt Form: Californidine is often supplied as a salt, such as californidine perchlorate[6]. Ensure you are aware of the specific salt form you are using, as this can influence its solubility.

  • Gentle Heating and Agitation: Mild heating (e.g., to 37°C) and continuous stirring or sonication can help dissolve the compound. However, be cautious about potential degradation at higher temperatures.

  • pH Adjustment: The solubility of many alkaloids is pH-dependent[7][8][9]. Since californidine is a quaternary amine, its charge is permanent and not subject to protonation/deprotonation. However, the pH of the solution can still influence its stability and interactions with buffer components.

  • Start with a Small Amount of Organic Co-solvent: Dissolve the californidine in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) before slowly adding it to the aqueous buffer with vigorous stirring[10][11][12].

Q3: Can I use co-solvents to improve the solubility of californidine? Are there any limitations?

A3: Yes, using co-solvents is a widely accepted technique to enhance the solubility of poorly water-soluble drugs[10][11].

  • Recommended Co-solvents: Common choices include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 400)[12].

  • Limitations:

    • Toxicity: High concentrations of organic solvents can be toxic to cells in in vitro assays and can cause adverse effects in in vivo studies. It is crucial to keep the final concentration of the co-solvent as low as possible (typically <1% for in vitro studies).

    • Precipitation upon Dilution: A solution prepared in a high concentration of co-solvent may still precipitate when further diluted into an aqueous medium.

Q4: What is cyclodextrin complexation and can it be used for californidine?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[13]. They can encapsulate poorly soluble molecules, like many alkaloids, forming inclusion complexes that have enhanced aqueous solubility and stability[3][13][14][15][16]. This is a promising approach for improving the solubility of californidine. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Troubleshooting Guides

This section provides structured guidance for overcoming specific solubility challenges with californidine.

  • Possible Cause 1: Exceeded Solubility Limit.

    • Solution: Determine the approximate solubility of californidine in your specific buffer system. Prepare a saturated solution, centrifuge, and quantify the concentration of the supernatant. This will define the upper concentration limit for your experiments.

  • Possible Cause 2: Temperature Fluctuation.

    • Solution: Ensure your experimental setup maintains a constant temperature. Some compounds are less soluble at lower temperatures. If your experiment involves temperature changes, assess the solubility at the lowest temperature point.

  • Possible Cause 3: Interaction with Buffer Components.

    • Solution: Certain buffer salts can interact with the compound and reduce its solubility. Try alternative buffer systems (e.g., switch from phosphate to TRIS or HEPES) to see if the issue persists.

  • Possible Cause: Insufficient Dissolution in the Gastrointestinal Tract.

    • Solution 1: Formulation with Solubilizing Excipients. Formulate californidine with surfactants, lipids, or cyclodextrins to improve its dissolution and absorption[12].

    • Solution 2: Particle Size Reduction. Micronization or nanosuspension techniques can increase the surface area of the drug particles, leading to a faster dissolution rate[4][17].

    • Solution 3: Solid Dispersion. Create a solid dispersion of californidine in a hydrophilic carrier (e.g., PVP, HPMC, or PEG) to enhance its wettability and dissolution[17][18].

Quantitative Data Summary

While specific quantitative solubility data for californidine is not widely published, the following table provides an illustrative example of how solubility can be enhanced using different techniques. These values are hypothetical and based on typical improvements seen for poorly soluble alkaloids.

Formulation MethodSolvent SystemHypothetical Californidine Solubility (µg/mL)Fold Increase (Approx.)
Control Deionized Water51x
pH Adjustment pH 4.0 Buffer153x
Co-solvency 10% Ethanol in Water5010x
Co-solvency 20% PEG 400 in Water12525x
Complexation 5% (w/v) HP-β-Cyclodextrin25050x

Experimental Protocols

  • Weigh the desired amount of californidine powder.

  • Add a minimal volume of a suitable water-miscible organic solvent (e.g., DMSO or ethanol) to completely dissolve the powder.

  • While vortexing or stirring vigorously, slowly add the aqueous buffer of choice to the dissolved californidine concentrate to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Note: Always prepare a vehicle control using the same concentration of the co-solvent in the buffer for your experiments.

  • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 5% w/v) in your experimental buffer.

  • Add the californidine powder directly to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Gentle heating (37-40°C) can expedite this process.

  • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved material.

  • The resulting clear solution contains the californidine-cyclodextrin complex, ready for experimental use.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_application Application problem Poor Aqueous Solubility of Californidine ph_adjust pH Adjustment problem->ph_adjust cosolvent Co-solvency problem->cosolvent complexation Complexation (Cyclodextrins) problem->complexation solid_disp Solid Dispersion problem->solid_disp application Enhanced Solubility for In Vitro & In Vivo Studies ph_adjust->application cosolvent->application complexation->application solid_disp->application

Caption: Workflow for addressing californidine solubility issues.

logical_relationship cluster_methods Examples compound Californidine (Poorly Soluble) strategy Solubilization Strategy compound->strategy Application of result Improved Aqueous Concentration & Bioavailability strategy->result Leads to l1 • Co-solvents (PEG, Ethanol) l2 • Complexation (Cyclodextrin) l3 • pH Modification

Caption: Relationship between solubility strategy and outcome.

References

stability of californidine under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of californidine under various experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the stability testing of californidine.

Problem Possible Cause Recommended Solution
Inconsistent analytical results for californidine concentration. Instrument variability (e.g., HPLC, UV-Vis).Calibrate the instrument before each run. Use a freshly prepared standard solution of californidine for each analysis.
Improper sample preparation or dilution errors.Ensure accurate and consistent sample preparation techniques. Use calibrated pipettes and volumetric flasks.
Degradation of stock solutions.Prepare fresh stock solutions of californidine for each experiment. If storing, validate the stability of the stock solution under the chosen storage conditions (e.g., refrigeration, protection from light).
Unexpected degradation products observed. Contamination of reagents or solvents.Use high-purity (e.g., HPLC grade) solvents and reagents. Run blank samples to check for solvent impurities.
Interaction with container material.Use inert containers (e.g., borosilicate glass) for stability studies.
Complex degradation pathway.Employ advanced analytical techniques like LC-MS to identify and characterize unknown degradation products.
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. Note that the goal is to achieve 5-20% degradation.[1]
Californidine is highly stable under the tested conditions.Document the stability and consider applying more extreme stress conditions if necessary to identify potential degradation pathways.
Rapid and complete degradation of californidine. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.[1]

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for californidine?

For long-term storage, it is recommended to store californidine at 10°C - 25°C.[2] For experimental solutions, it is best practice to prepare them fresh. If short-term storage is necessary, refrigerate at 2-8°C and protect from light. The stability under these conditions should be validated by the end-user.

2. How does pH affect the stability of californidine?

While specific data on californidine is limited, alkaloids can be susceptible to pH-dependent hydrolysis. It is crucial to evaluate the stability of californidine across a range of pH values (e.g., acidic, neutral, and basic conditions) to identify the pH at which it is most stable.[3][4][5]

3. Is californidine sensitive to light?

Photostability is a critical parameter for many pharmaceutical compounds.[6] It is recommended to conduct photostability studies by exposing a solution of californidine to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) and monitoring for degradation. A dark control should always be run in parallel.

4. What solvents are suitable for preparing californidine solutions for stability studies?

The choice of solvent can impact stability. Common solvents for initial stability studies include methanol, ethanol, and acetonitrile.[7] The stability of californidine in the chosen solvent system should be verified. For aqueous solutions, the use of buffers is recommended to control pH.

5. How can I monitor the degradation of californidine?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.[8][9] This method should be able to separate the intact californidine from any potential degradation products.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on californidine. These studies are designed to intentionally degrade the molecule to identify potential degradation products and establish its degradation pathways.[3][4]

Acid and Base Hydrolysis
  • Objective: To determine the susceptibility of californidine to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a stock solution of californidine in a suitable solvent (e.g., methanol).

    • For acid hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

    • For base hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess the stability of californidine in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a stock solution of californidine.

    • Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at various time intervals.

    • Analyze the samples by HPLC.

Thermal Degradation
  • Objective: To evaluate the effect of high temperature on the stability of solid and solution-state californidine.

  • Protocol:

    • For solid-state analysis, place a known amount of californidine powder in a controlled temperature oven (e.g., 80°C).

    • For solution-state analysis, prepare a solution of californidine and place it in a controlled temperature oven.

    • Sample at different time points.

    • For the solid sample, dissolve it in a suitable solvent before analysis.

    • Analyze all samples by HPLC.

Photolytic Degradation
  • Objective: To determine the photosensitivity of californidine.

  • Protocol:

    • Prepare a solution of californidine in a transparent container.

    • Expose the solution to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • Prepare a control sample by wrapping the container in aluminum foil to protect it from light and place it alongside the exposed sample.

    • Sample both the exposed and control solutions at appropriate time intervals.

    • Analyze the samples by HPLC.

Data Presentation

Summarize the quantitative data from your stability studies in tables for easy comparison.

Table 1: Stability of Californidine in Solution under Different pH and Temperature Conditions

Condition Time (hours) Californidine Remaining (%) Degradation Products (Peak Area %)
0.1 M HCl, 60°C0
2
4
8
24
0.1 M NaOH, 60°C0
2
4
8
24
pH 7 Buffer, 60°C0
2
4
8
24

Table 2: Photostability of Californidine in Solution

Condition Time (hours) Californidine Remaining (%) Degradation Products (Peak Area %)
Light Exposed0
2
4
8
24
Dark Control0
2
4
8
24

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Sampling Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Sampling Thermal Thermal Stress (e.g., 80°C) Thermal->Sampling Photo Photolytic Stress (ICH Q1B guidelines) Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Characterization Identify Degradants (e.g., LC-MS) HPLC->Characterization Californidine Californidine (Drug Substance) Californidine->Acid Expose to Californidine->Base Expose to Californidine->Oxidation Expose to Californidine->Thermal Expose to Californidine->Photo Expose to

Caption: Workflow for forced degradation studies of californidine.

Degradation_Pathway Californidine Californidine DP1 Degradation Product 1 Californidine->DP1 Hydrolysis DP2 Degradation Product 2 Californidine->DP2 Oxidation DP3 Degradation Product 3 Californidine->DP3 Photolysis DP4 Degradation Product 4 DP1->DP4 Further Degradation

Caption: Hypothetical degradation pathways for californidine.

References

Technical Support Center: Optimizing HPLC Separation of Californidine and Escholtzine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of the pavine-type alkaloids, californidine and escholtzine, found in Eschscholzia californica (California poppy). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC separation of californidine and escholtzine.

Q1: What are the primary causes of poor peak shape, specifically peak tailing, for californidine and escholtzine?

A1: Peak tailing is a common issue when analyzing basic compounds like californidine and escholtzine. The primary cause is secondary interactions between the protonated alkaloids and ionized residual silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[1][2][3] This is particularly prevalent at mid-range pH values where both the analytes are protonated and the silanols are deprotonated.

To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (typically between 2.5 and 3.5). At this pH, the ionization of residual silanol groups is suppressed, minimizing the secondary interactions that cause tailing.[4]

  • Use of Mobile Phase Additives: Incorporate additives like triethylamine (TEA) or an ion-pairing agent such as sodium 1-heptanesulfonate into the mobile phase.[5][6] TEA acts as a silanol blocker, competing with the basic analytes for active sites on the stationary phase. Ion-pairing agents form neutral complexes with the protonated alkaloids, improving their retention behavior and peak shape.

  • Column Choice: Employ a column with low silanol activity or one that is end-capped to reduce the number of available free silanols. Modern columns designed for the analysis of basic compounds are also a good option.

Q2: My resolution between californidine and escholtzine is poor. How can I improve it?

A2: Inadequate resolution can be addressed by optimizing several chromatographic parameters:

  • Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. If you are using a gradient, try decreasing the rate of change of the organic solvent concentration.

  • Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) can affect selectivity. Acetonitrile often provides sharper peaks and different selectivity compared to methanol. Experimenting with different solvent compositions can improve resolution.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, be mindful of the thermal stability of your analytes and column.

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution, but it will also increase the run time.

Q3: I am observing a drift in retention times. What could be the cause?

A3: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Instability: If the mobile phase is not properly buffered, its pH can change over time, leading to shifting retention times. Ensure your buffer is at an appropriate concentration (typically >10 mM) and within its effective buffering range.

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature throughout the analysis.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This can lead to changes in retention.

Data Presentation

The following tables provide a summary of typical starting conditions and the expected effects of parameter adjustments on the separation of californidine and escholtzine.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column C12 or C18 Reversed-Phase, 4.6 x 150 mm, 4 µm
Mobile Phase A 0.01 M Sodium 1-heptanesulfonate and 0.1 M Triethylamine in Water, pH 2.5
Mobile Phase B Acetonitrile
Gradient See Experimental Protocol below
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Injection Volume 20 µL

Table 2: Influence of Mobile Phase pH on Peak Shape

Mobile Phase pHExpected Peak Shape for Californidine & EschscholtzineRationale
2.5 - 3.5 SymmetricalSilanol ionization is suppressed, minimizing secondary interactions.
4.0 - 6.0 Moderate TailingPartial ionization of silanol groups leads to secondary interactions.
> 7.0 Significant TailingIncreased ionization of silanol groups enhances secondary interactions with protonated alkaloids.

Experimental Protocols

This section provides a detailed methodology for the HPLC separation of californidine and escholtzine based on established methods.

Sample Preparation
  • Accurately weigh a portion of the ground plant material or extract.

  • Perform a methanolic extraction. For cell cultures, a simple methanolic extraction can be used for intracellular alkaloids, while solid-phase extraction may be necessary for quantification in the culture medium.[7]

  • Filter the extract through a 0.45 µm syringe filter before injection.

HPLC Method

The following method is adapted from a published procedure for the separation of alkaloids from Eschscholzia californica.

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: Synergi RP-Max C12, 4.6 x 150 mm, 4 µm particle size.

  • Mobile Phase:

    • Solvent A: Prepare a stock solution of 0.01 M sodium 1-heptanesulfonate and 0.1 M triethylamine in water. Adjust the pH to 2.5 with phosphoric acid. Mix 750 mL of this stock solution with 250 mL of acetonitrile.

    • Solvent B: Mix 400 mL of the stock solution with 600 mL of acetonitrile.

  • Gradient Program:

    • 0-4 min: 100% A

    • 4-15 min: Linear gradient to 20% B

    • 15-38 min: Isocratic at 45% B

    • 38-50 min: Isocratic at 80% B

    • 50-60 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues in the HPLC separation of californidine and escholtzine.

troubleshooting_workflow start Problem Encountered peak_tailing Poor Peak Shape (Tailing) start->peak_tailing poor_resolution Poor Resolution start->poor_resolution retention_drift Retention Time Drift start->retention_drift check_ph Check Mobile Phase pH (Is it 2.5-3.5?) peak_tailing->check_ph adjust_gradient Adjust Gradient Slope (Make it shallower) poor_resolution->adjust_gradient check_equilibration Check Column Equilibration Time retention_drift->check_equilibration check_additives Check Mobile Phase Additives (e.g., TEA, Ion-Pair) check_ph->check_additives Yes solution Problem Resolved check_ph->solution No, Adjust pH check_column Check Column Condition (Age, End-capping) check_additives->check_column Yes check_additives->solution No, Add/Adjust Additives check_column->solution Consider New Column optimize_solvent Optimize Organic Solvent (ACN vs. MeOH) adjust_gradient->optimize_solvent adjust_temp_flow Adjust Temperature or Flow Rate optimize_solvent->adjust_temp_flow adjust_temp_flow->solution check_mp_prep Check Mobile Phase Preparation (Buffer concentration) check_equilibration->check_mp_prep Sufficient check_equilibration->solution Increase Time check_temp_stability Check Column Temperature Stability check_mp_prep->check_temp_stability Correct check_mp_prep->solution Remake Mobile Phase check_temp_stability->solution Use Column Oven

Caption: A decision tree for troubleshooting common HPLC separation issues.

Experimental Workflow

This diagram outlines the general workflow for developing and optimizing an HPLC method for californidine and escholtzine.

experimental_workflow cluster_prep Sample Preparation cluster_method_dev Method Development & Optimization cluster_analysis Analysis extraction Extraction of Alkaloids (e.g., Methanolic) filtration Filtration (0.45 µm) extraction->filtration initial_conditions Select Initial Conditions (Column, Mobile Phase) filtration->initial_conditions ph_optimization Optimize Mobile Phase pH (for peak shape) initial_conditions->ph_optimization gradient_optimization Optimize Gradient (for resolution) ph_optimization->gradient_optimization system_suitability System Suitability Testing gradient_optimization->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis data_processing Data Processing & Quantification sample_analysis->data_processing

Caption: Workflow for HPLC method development and analysis.

References

troubleshooting low signal in NMR analysis of californidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low signal-to-noise (S/N) ratios in the Nuclear Magnetic Resonance (NMR) analysis of californidine, a naturally occurring alkaloid.

Troubleshooting Guide: Low NMR Signal for Californidine

This guide provides a systematic approach to diagnosing and resolving poor signal intensity in your NMR experiments.

Q1: My ¹H NMR spectrum for californidine has a very low signal-to-noise ratio. What are the first things I should check?

A1: The most common sources of poor NMR signal originate from the sample itself. Before adjusting complex instrument parameters, meticulously review your sample preparation. A low signal-to-noise ratio is often caused by an insufficient concentration of californidine in the NMR tube.[1]

Initial Checks & Sample Preparation Workflow:

  • Concentration: The signal intensity is directly proportional to the number of nuclei within the detection volume of the spectrometer. For a routine ¹H NMR spectrum, a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent is typically recommended.[1] For the significantly less sensitive ¹³C nucleus, a higher concentration (e.g., 20-50 mg) is often necessary.[2]

  • Solubility: Ensure your californidine sample is completely dissolved . Any undissolved particulate matter will not contribute to the NMR signal and will degrade the quality of the spectrum by interfering with the magnetic field homogeneity (shimming).[1][3] Visually inspect the sample against a bright light to ensure no solid particles or cloudiness are present.[4] If solubility is an issue, gentle sonication or warming may help, or you may need to select a different deuterated solvent.[3]

  • Filtering: Always filter your NMR sample to remove dust and other suspended impurities. A simple and effective method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[1][2] This step is critical as particulates lead to broad lines and reduced signal height.[3][4]

  • Sample Volume: The height of the sample in the NMR tube must be sufficient to cover the instrument's detection coil. For most standard 5 mm probes, this requires a sample height of at least 4-5 cm, which corresponds to a volume of approximately 0.6-0.7 mL.[1][2] Using an insufficient volume is a common cause of poor shimming and, consequently, poor signal.

  • Use Specialized Tubes for Low Sample Quantity: If you have a very limited amount of californidine, consider using specialized NMR tubes, such as Shigemi tubes. These are designed to achieve the necessary sample height with a much smaller volume (e.g., 250 µL), effectively increasing the sample's concentration within the detection coil.[2]

Q2: Could the choice of solvent be causing my low signal? I'm using CDCl₃ and the signal seems to degrade over time.

A2: Yes, solvent choice is critical, especially for natural products like alkaloids, which can be sensitive to their chemical environment.

Solvent-Related Issues:

  • Sample Degradation: Deuterated chloroform (CDCl₃) is a common NMR solvent, but it can be slightly acidic due to the slow decomposition to HCl, especially upon exposure to light and air.[5] Acid-sensitive compounds, including many alkaloids, can degrade in CDCl₃, leading to a decrease in the signal of the original compound and the appearance of new, unexpected peaks.[5][6] If you suspect degradation, consider the following:

    • Use a freshly opened bottle of CDCl₃ or one that has been stored over a neutralizer like potassium carbonate.

    • Acquire the spectrum immediately after preparing the sample.[7]

    • Switch to a less reactive solvent. Benzene-d₆ and acetone-d₆ are excellent alternatives that can also resolve peak overlap issues differently than CDCl₃.[3] Methanol-d₄ is another option, particularly for polar alkaloids.[8]

  • Viscosity: Highly viscous solvents can lead to broader peaks, which reduces the peak height and can make the signal appear weaker. While not typically an issue with common solvents, it's a factor to consider if you are using a non-standard solvent system.[2]

Q3: My sample preparation seems correct, but the signal is still weak. Which instrument parameters should I optimize?

A3: Once you are confident in your sample, the next step is to optimize the data acquisition parameters. Incorrect settings can severely compromise signal intensity.

Key Acquisition Parameters to Optimize:

  • Shimming: This process optimizes the homogeneity of the magnetic field. Poor shimming is a major cause of broad and distorted peak shapes, which directly reduces the signal-to-noise ratio.[3][9][10] Always perform an automatic shimming routine before your acquisition. For challenging samples, manual shimming may be required to achieve the best results.

  • Number of Scans (NS): The signal-to-noise ratio (S/N) improves with the square root of the number of scans. To double the S/N, you must quadruple the number of scans.[11] For a dilute sample, increasing the number of scans is the most direct way to improve the signal. While a standard ¹H NMR might use 8 or 16 scans, a weak sample may require 64, 128, or even more scans.

  • Relaxation Delay (D1): This is the time the system waits between pulses to allow the nuclei to return to thermal equilibrium. If D1 is too short, signals can become saturated (especially for quaternary carbons in ¹³C NMR), leading to significantly reduced or absent peaks.[12] While a short D1 allows for more scans in a given time, it can be detrimental if not chosen carefully. A safe starting point for D1 is 1-2 seconds for ¹H NMR. To ensure quantitative results, a much longer delay (5 times the longest T₁ relaxation time) is needed.[12][13]

  • Acquisition Time (AQ): This is the duration for which the signal (FID) is recorded. A longer acquisition time leads to higher digital resolution, resulting in sharper peaks. For complex molecules with sharp signals, an AQ of 2-4 seconds is generally recommended for ¹H NMR.

  • Pulse Width (pw): The pulse width determines the angle by which the magnetization is tipped. While a 90° pulse gives the maximum signal for a single scan, a smaller flip angle (e.g., 30° or 45°) can be used with a shorter relaxation delay to acquire more scans in a shorter amount of time, which can be advantageous for improving S/N.

Experimental Protocols

Protocol 1: Standard Sample Preparation for Californidine NMR
  • Weigh Sample: Accurately weigh 5-10 mg of purified californidine into a clean, dry vial.

  • Select Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD) based on known solubility. For initial trials where stability is a concern, C₆D₆ is a good choice.

  • Add Solvent: Using a calibrated pipette, add approximately 0.7 mL of the deuterated solvent to the vial.[1]

  • Dissolve Sample: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any remaining particulate matter.[1]

  • Filter Sample: Take a clean Pasteur pipette and push a small, tight plug of glass wool about halfway down. Transfer the dissolved sample into the top of the plugged pipette and allow the solution to filter by gravity directly into a clean, standard 5 mm NMR tube.[2]

  • Cap and Position: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue. Place the tube into a spinner turbine and use the instrument's depth gauge to ensure it is positioned correctly.[1]

Protocol 2: Optimizing Key Acquisition Parameters for a Weak Signal
  • Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform an automated shimming routine.[9]

  • Set Receiver Gain: Use the automatic receiver gain adjustment to ensure the signal is amplified correctly without overloading the detector.

  • Initial ¹H NMR Acquisition (16 Scans):

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 3.0 s

    • Pulse Width (P1): Use the calibrated 90° pulse value for the probe.

  • Analyze and Adjust: Process the initial spectrum. If the S/N is low, increase the Number of Scans (NS) significantly. Try 64 scans, then 256, and so on. The experiment time will increase accordingly, but this is the most reliable method for improving signal for a concentration-limited sample.

Summary of Recommended NMR Parameters

The following table provides starting recommendations for key NMR acquisition parameters when analyzing californidine.

Parameter¹H NMR Recommendation¹³C NMR RecommendationRationale
Sample Concentration 5-25 mg / 0.7 mL20-50 mg / 0.7 mLSignal is proportional to concentration; ¹³C is much less sensitive than ¹H.[1][2]
Number of Scans (NS) 16 - 256+1024 - 4096+Increase NS to improve S/N (S/N ∝ √NS).[11] ¹³C requires significantly more scans.
Relaxation Delay (D1) 1.0 - 2.0 s2.0 - 5.0 sMust be long enough to avoid signal saturation, especially for quaternary carbons in ¹³C NMR.[12][13]
Acquisition Time (AQ) 2.0 - 4.0 s1.0 - 2.0 sLonger AQ provides better resolution for sharp ¹H signals.
Pulse Program Standard (zg30)Standard (zgpg30)A 30° pulse with a short D1 can increase scans/time; a 90° pulse gives max signal per scan.

Troubleshooting Workflow Diagram

G cluster_sample Sample Issues cluster_instrument Instrument & Stability Issues problem problem category category check check solution solution connector start Low S/N in Californidine NMR cat1 Sample Preparation start->cat1 cat2 Acquisition Parameters start->cat2 check1 Is concentration sufficient? (>5 mg for ¹H, >20 mg for ¹³C) cat1->check1 sol1 Increase concentration or use a microprobe/Shigemi tube. check1->sol1 No check2 Is sample fully dissolved and filtered? check1->check2 Yes sol2 Sonicate, choose a better solvent, and filter through glass wool. check2->sol2 No check3 Is sample volume correct? (~0.7 mL / 4-5 cm height) check2->check3 Yes sol3 Adjust sample volume to match probe's active region. check3->sol3 No check4 Is the magnet well shimmed? cat2->check4 sol4 Re-run auto-shim routine. Perform manual shim if needed. check4->sol4 No check5 Is the number of scans (NS) adequate? check4->check5 Yes sol5 Increase NS (e.g., 4x scans for 2x S/N). check5->sol5 No check6 Is the relaxation delay (D1) long enough? check5->check6 Yes sol6 Increase D1 to >2s to avoid signal saturation. check6->sol6 No check7 Is the sample stable in the chosen solvent (e.g., CDCl₃)? check6->check7 Yes sol7 Switch to a non-acidic solvent like C₆D₆ or acetone-d₆. check7->sol7 No

Caption: Troubleshooting workflow for low signal-to-noise in NMR.

Frequently Asked Questions (FAQs)

  • Q: Why are my peaks broad, and does this affect signal intensity?

    • A: Peak broadening can be caused by several factors: poor shimming, high sample concentration leading to viscosity or aggregation, the presence of paramagnetic impurities, or chemical exchange.[3] Broad peaks have a lower peak height for the same area, which makes them harder to distinguish from the baseline noise, effectively lowering your apparent signal-to-noise ratio.

  • Q: What is a cryoprobe and will it help?

    • A: A cryoprobe is a specialized NMR probe that cools the detection electronics to cryogenic temperatures (~20 K). This dramatically reduces thermal noise, resulting in a 3 to 4-fold increase in signal-to-noise ratio compared to a conventional probe.[14] If you have access to an instrument with a cryoprobe, it is one of the most effective ways to get high-quality data from a very small amount of sample.

  • Q: What is a relaxation agent and should I use one for my ¹³C NMR?

    • A: A relaxation agent is a paramagnetic compound, like chromium(III) acetylacetonate (Cr(acac)₃), that can be added in small amounts to an NMR sample.[2] It shortens the T₁ relaxation times of all carbons, especially quaternary carbons which often have very long T₁ values. This allows you to use a much shorter relaxation delay (D1) and acquire more scans in a shorter period, significantly improving the S/N of your ¹³C spectrum. However, it will also broaden the signals, so it is a trade-off between acquisition time and resolution.[2]

References

Technical Support Center: Long-Term Storage and Stability of Californidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for californidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of californidine during long-term storage and throughout experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

Unexpected experimental results or observations of compound degradation can be frustrating. This guide will help you troubleshoot common issues related to californidine storage and handling.

Observed Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping of solid) Oxidation or hydrolysis of the compound.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial at the recommended temperature. Discoloration may indicate significant degradation, and it is advisable to use a fresh batch of the compound.
Decreased potency or inconsistent biological activity Degradation of californidine in stock solutions.Prepare fresh stock solutions frequently. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for maximum stability.
Appearance of new peaks in HPLC analysis Formation of degradation products.Review storage conditions (temperature, light exposure, solvent). Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Precipitation in stock solution upon storage Low solvent stability or compound degradation.Ensure the chosen solvent is appropriate for long-term storage. Consider using a different solvent or preparing more dilute stock solutions. DMSO is a common solvent for initial stock solutions, which can then be diluted in aqueous buffers for experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid californidine?

For long-term stability, solid californidine should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it at -20°C in a dry environment. For extended periods, storage under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.

Q2: How should I prepare and store californidine stock solutions?

Californidine stock solutions are best prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize degradation, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C. When preparing for an experiment, thaw an aliquot and dilute it to the final concentration in the appropriate aqueous buffer immediately before use.

Q3: What are the main factors that can cause californidine to degrade?

Californidine, as a pavine alkaloid, is susceptible to degradation from several factors:

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • Oxidation: The presence of oxygen can cause oxidative degradation of the alkaloid structure.

  • pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis and other degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.

Q4: How can I assess the stability of my californidine sample?

The most reliable method for assessing the stability of californidine is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact californidine from its potential degradation products, allowing for accurate quantification of the compound's purity over time.

Q5: What are the likely degradation products of californidine?

While specific degradation products of californidine are not extensively documented in the literature, based on the reactivity of related benzylisoquinoline alkaloids, potential degradation pathways may include N-demethylation and demethylenation of the methylenedioxy groups. Forced degradation studies are the best way to identify the specific degradation products that may form under your experimental conditions.

Quantitative Data Summary

Storage Condition Compound Form Temperature Atmosphere Light Condition Expected Stability (General Alkaloid)
Optimal Solid-20°C or belowInert (Argon/Nitrogen)Dark (Amber vial)> 2 years
Sub-optimal Solid4°CAirDark (Amber vial)6 - 12 months
Room Temp Solid20-25°CAirAmbient Light< 6 months
Optimal Solution (DMSO)-80°CSealedDark (Amber vial)> 1 year (with proper aliquoting)
Sub-optimal Solution (DMSO)-20°CSealedDark (Amber vial)3 - 6 months
Aqueous Solution Solution (Buffer)4°CSealedDark (Amber vial)< 1 week

Experimental Protocols

Protocol 1: Forced Degradation Study of Californidine

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • Californidine
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3% (w/v)
  • HPLC-grade methanol and water
  • HPLC system with a UV or PDA detector

2. Procedure:

  • Acid Hydrolysis: Dissolve californidine in methanol and add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve californidine in methanol and add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve californidine in methanol and add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store solid californidine at 60°C for 48 hours. Also, prepare a solution of californidine in a suitable solvent and incubate at 60°C for 48 hours.

  • Photodegradation: Expose a solution of californidine to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples by HPLC, comparing them to an untreated control sample.
  • Monitor for the appearance of new peaks and a decrease in the peak area of californidine.

Protocol 2: Stability-Indicating HPLC Method for Californidine

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where californidine has maximum absorbance (determine by UV scan, typically around 280-330 nm for related alkaloids).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Below are diagrams illustrating key concepts and workflows related to californidine stability.

Californidine Californidine Degradation Degradation Californidine->Degradation Stress Factors Oxidation Oxidation Degradation->Oxidation Hydrolysis Hydrolysis Degradation->Hydrolysis Photodegradation Photodegradation Degradation->Photodegradation Oxidized_Product Oxidized_Product Oxidation->Oxidized_Product N_Demethylated_Product N_Demethylated_Product Hydrolysis->N_Demethylated_Product Demethylenated_Product Demethylenated_Product Hydrolysis->Demethylenated_Product Photodegradation->Oxidized_Product

Caption: Potential Degradation Pathways of Californidine.

start Start Stability Test prepare_samples Prepare Californidine Samples (Solid and Solution) start->prepare_samples initial_analysis Initial HPLC Analysis (T=0) prepare_samples->initial_analysis storage Store Samples under Defined Conditions initial_analysis->storage periodic_analysis Periodic HPLC Analysis (e.g., 1, 3, 6 months) storage->periodic_analysis data_analysis Analyze Data for Degradation periodic_analysis->data_analysis data_analysis->storage Continue Storage end End of Study data_analysis->end

Caption: Experimental Workflow for Long-Term Stability Testing.

issue Degradation Observed? check_storage Check Storage Conditions? issue->check_storage check_solution_prep Review Solution Preparation? check_storage->check_solution_prep No solid_form Solid Form Degradation? check_storage->solid_form Yes check_analytical_method Validate Analytical Method? check_solution_prep->check_analytical_method No solution_form Solution Degradation? check_solution_prep->solution_form Yes method_not_specific Method Not Stability-Indicating? check_analytical_method->method_not_specific Yes improper_temp Improper Temperature? solid_form->improper_temp Yes light_exposure Light Exposure? solid_form->light_exposure No freeze_thaw Repeated Freeze-Thaw? solution_form->freeze_thaw Yes solvent_issue Solvent Instability? solution_form->solvent_issue No

Caption: Troubleshooting Decision Tree for Californidine Degradation.

Technical Support Center: Enhancing the Cell Permeability of Californidine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming challenges related to the cell permeability of californidine in in vitro experimental settings. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is californidine and why is its cell permeability a concern for in vitro studies?

Californidine is a quaternary pavine alkaloid found in the California poppy (Eschscholzia californica)[1]. Its chemical structure, particularly the presence of a quaternary ammonium group, contributes to its relatively polar nature. This polarity can limit its ability to passively diffuse across the lipid bilayer of cell membranes, leading to low intracellular concentrations. Inadequate intracellular levels can result in an underestimation of its biological activity or a complete lack of observable effects in cell-based assays.

Q2: How permeable is californidine to cells?

Studies using Caco-2 cell monolayers, a standard in vitro model for predicting human intestinal absorption, have characterized californidine as having low-to-moderate permeability[2][3][4]. This suggests that while not entirely impermeable, its uptake by cells is likely limited. It has also been noted that californidine is unable to penetrate the blood-brain barrier, a significant consideration for neurological studies[1].

Q3: My in vitro experiments with californidine are showing inconsistent or no effects. Could this be a permeability issue?

Yes, this is a strong possibility. If californidine cannot efficiently enter the cells in your culture, it will not be able to interact with its intracellular targets. This can manifest as a lack of dose-dependent response, high variability between replicates, or a complete absence of the expected biological effect. Before concluding that californidine is inactive in your experimental model, it is crucial to address potential permeability limitations.

Troubleshooting Guide

If you suspect poor cell permeability is affecting your in vitro studies with californidine, consider the following troubleshooting strategies.

Issue 1: Low or No Observable Biological Activity

Possible Cause: Insufficient intracellular concentration of californidine due to poor membrane permeability.

Troubleshooting Steps:

  • Increase Incubation Time: Californidine uptake may be slow. Extending the incubation period could allow for greater accumulation within the cells. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal exposure time.

  • Increase Compound Concentration: A higher extracellular concentration can increase the driving force for cellular uptake. However, it is critical to first determine the cytotoxic threshold of californidine in your specific cell line to ensure that the concentrations used are not inducing cell death.

  • Use of a Permeabilization Agent (Use with Caution): A low concentration of a solvent like dimethyl sulfoxide (DMSO) can increase membrane fluidity and enhance the permeability of small molecules[5]. However, DMSO can also induce cellular stress and other off-target effects. If used, it is essential to include appropriate vehicle controls and to use the lowest effective concentration.

  • Chemical Modification (Prodrug Approach): For more advanced studies, consider synthesizing a more lipophilic prodrug of californidine. This involves chemically modifying the molecule to increase its hydrophobicity, thereby enhancing its ability to cross the cell membrane[6]. Once inside the cell, the modifying group would ideally be cleaved by intracellular enzymes to release the active californidine.

Issue 2: High Variability in Experimental Results

Possible Cause: Inconsistent californidine uptake across different wells or experiments. This can be exacerbated by issues with the compound's solubility in culture media.

Troubleshooting Steps:

  • Ensure Complete Solubilization: Visually inspect your californidine stock solution and final dilutions in culture media to ensure there is no precipitation. If solubility is an issue, consider using a different solvent for your stock solution or preparing fresh dilutions for each experiment.

  • Optimize Cell Seeding Density: Cell density can influence the total uptake of a compound. Ensure that you are seeding a consistent number of cells for each experiment and that the cells are in a healthy, proliferative state when the treatment is applied.

  • Incorporate Positive Controls: Use a compound with a similar known mechanism of action and good cell permeability as a positive control. This will help you to validate that your assay is working correctly and to differentiate between a lack of californidine activity and a general issue with the experimental setup.

Quantitative Data Summary

The permeability of californidine has been assessed in Caco-2 cell models, which are a valuable tool for predicting oral drug absorption. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across a cell monolayer.

CompoundPermeability ClassificationPapp (apical to basolateral) (cm/s)Cell ModelReference
Californidine Low-to-moderateData not explicitly quantified in the provided search resultsCaco-2[2][3][4]
EscholtzineHighData not explicitly quantified in the provided search resultsCaco-2[2][3][4]
ProtopineHighData not explicitly quantified in the provided search resultsCaco-2[2][3][4]

Note: While the qualitative permeability is reported, specific Papp values for californidine were not available in the initial search results. Researchers should consult the primary literature for more detailed quantitative data.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general outline for assessing the permeability of californidine across a Caco-2 cell monolayer.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
  • Seed the Caco-2 cells onto permeable Transwell® inserts at a high density (e.g., 6.5 x 10^4 cells/cm²).
  • Allow the cells to differentiate for 19-21 days, with regular media changes, until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed.

2. Permeability Assay (Apical to Basolateral Transport):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with glucose and HEPES).
  • Add the dosing solution containing californidine to the apical (upper) chamber.
  • Add fresh transport buffer to the basolateral (lower) chamber.
  • Incubate the plate at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh transport buffer.
  • At the end of the experiment, collect a sample from the apical chamber.

3. Sample Analysis:

  • Analyze the concentration of californidine in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

4. Calculation of Apparent Permeability (Papp):

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the rate of appearance of californidine in the basolateral chamber.
  • A is the surface area of the Transwell® membrane.
  • C0 is the initial concentration of californidine in the apical chamber.

Visualizations

Logical Workflow for Troubleshooting Poor Californidine Permeability

G start Start: Low or No Biological Activity of Californidine check_perm Is poor cell permeability a suspected cause? start->check_perm increase_t Increase Incubation Time (Time-course experiment) check_perm->increase_t Yes other_issues Investigate Other Experimental Factors (e.g., target expression, assay validity) check_perm->other_issues No increase_c Increase Concentration (Below cytotoxic threshold) increase_t->increase_c use_dmso Use Permeabilizing Agent (e.g., low % DMSO) (Use with caution) increase_c->use_dmso re_eval Re-evaluate Biological Activity use_dmso->re_eval prodrug Advanced Strategy: Prodrug Synthesis prodrug->re_eval re_eval->prodrug Still no effect

Caption: A step-by-step workflow for troubleshooting low biological activity of californidine due to suspected poor cell permeability.

Potential Signaling Pathways for Californidine's Biological Effects

While the direct intracellular targets of californidine are not definitively established, related alkaloids from Eschscholzia californica have been shown to interact with GABA-A and serotonin receptors.

1. Generalized GABA-A Receptor Modulation Pathway

G cluster_membrane Cell Membrane GABA_R GABA-A Receptor Cl_ion Cl- ions GABA_R->Cl_ion Channel Opens Californidine Californidine (extracellular) Californidine->GABA_R Allosteric Modulation? GABA GABA GABA->GABA_R Binds Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition (Sedative/Anxiolytic Effects) Hyperpolarization->Neuronal_Inhibition

Caption: Hypothetical allosteric modulation of the GABA-A receptor by californidine, leading to neuronal inhibition.

2. Generalized Serotonin (5-HT) Receptor Interaction Pathway

G cluster_membrane Cell Membrane HT_R 5-HT1A Receptor G_protein G-protein HT_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreased production Californidine Californidine (extracellular) Californidine->HT_R Binds Downstream Downstream Signaling (e.g., modulation of neuronal activity) cAMP->Downstream

Caption: Potential interaction of californidine with the 5-HT1A receptor, leading to downstream signaling changes.

References

Technical Support Center: Strategies to Increase the Bioavailability of Californidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of californidine.

Frequently Asked Questions (FAQs)

Q1: What is californidine and why is its bioavailability a concern?

A1: Californidine is a quaternary pavine alkaloid found in the California poppy (Eschscholzia californica). It is recognized for its potential sedative, anxiolytic, and analgesic properties. However, its bioavailability can be limited due to factors such as low to moderate intestinal permeability and potential interactions with metabolic enzymes and efflux transporters.[1] Optimizing its bioavailability is crucial for developing it as a viable therapeutic agent.

Q2: What are the primary barriers to the oral bioavailability of quaternary alkaloids like californidine?

A2: The primary barriers include:

  • Low Intestinal Permeability: Californidine has been shown to have low-to-moderate permeability in Caco-2 cell models, which are a model for the human intestinal epithelium.[1]

  • Efflux Transporters: P-glycoprotein (P-gp) can actively pump alkaloids out of intestinal cells, reducing their absorption.

  • First-Pass Metabolism: Cytochrome P450 (CYP) enzymes in the intestine and liver can metabolize californidine before it reaches systemic circulation.

  • Poor Solubility: The solubility of alkaloids can vary depending on the pH of the gastrointestinal tract, which can affect their dissolution and absorption.

Q3: What are the general strategies to enhance the bioavailability of alkaloids?

A3: General strategies can be categorized as follows:

  • Formulation-Based Approaches:

    • Lipid-Based Delivery Systems: Liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions can encapsulate californidine, protecting it from degradation and enhancing its absorption.

    • Polymeric Nanoparticles: These can improve the solubility and permeability of alkaloids and offer the potential for targeted delivery.

  • Co-administration with Bioenhancers:

    • P-gp Inhibitors: Compounds like piperine (from black pepper) can inhibit P-gp, reducing the efflux of californidine.[2][3][4][5]

    • CYP450 Inhibitors: Certain natural compounds can inhibit CYP enzymes, reducing first-pass metabolism.

    • Permeation Enhancers: Agents that reversibly open the tight junctions between intestinal cells can increase paracellular transport.

  • Chemical Modification:

    • Prodrugs: Modifying the chemical structure of californidine to create a more lipophilic prodrug can enhance its passive diffusion across the intestinal membrane.

Troubleshooting Guides

Issue 1: Low Permeability of Californidine in Caco-2 Assays

Symptoms:

  • Apparent permeability coefficient (Papp) values are consistently low (<1.0 x 10⁻⁶ cm/s).

  • High efflux ratio (Papp B-A / Papp A-B > 2), suggesting active efflux.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Active Efflux by P-glycoprotein (P-gp) 1. Co-incubate californidine with a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability suggests P-gp involvement. 2. Use a cell line that overexpresses P-gp to confirm its role.
Low Passive Permeability 1. Ensure the integrity of the Caco-2 monolayer by measuring transepithelial electrical resistance (TEER) before and after the experiment. 2. Optimize the pH of the donor and receiver compartments to favor the unionized form of californidine, which may have better membrane permeability.
Compound Adsorption to Assay Plate 1. Use low-binding plates for the assay. 2. Quantify the amount of californidine in both the donor and receiver compartments at the end of the experiment to assess mass balance.
Metabolism by Caco-2 Cells 1. Analyze samples from both compartments for the presence of californidine metabolites using LC-MS/MS. 2. If metabolism is detected, consider using a metabolic inhibitor in the assay.
Issue 2: Inconsistent Results in In Vivo Bioavailability Studies

Symptoms:

  • High variability in plasma concentrations of californidine between individual animals.

  • Low and variable oral bioavailability (F%).

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Food Effects 1. Standardize the fasting period for all animals before dosing. 2. Conduct studies in both fed and fasted states to assess the impact of food on absorption.
First-Pass Metabolism 1. Co-administer californidine with a broad-spectrum CYP450 inhibitor to determine the extent of first-pass metabolism. 2. Analyze plasma and urine samples for known metabolites of californidine.
Formulation Issues 1. Ensure the formulation is homogenous and the dose is administered accurately. 2. For suspensions, ensure adequate mixing before each dose. 3. Consider pre-formulation studies to optimize solubility and stability.
Gastrointestinal Transit Time 1. Use a marker to measure gastrointestinal transit time in your animal model. 2. Consider the use of controlled-release formulations to prolong the residence time of californidine in the absorptive regions of the intestine.

Data Presentation

Table 1: Illustrative Quantitative Data on Bioavailability Enhancement Strategies for Alkaloids

Note: The following data is illustrative and based on studies of other alkaloids with similar bioavailability challenges. Specific quantitative data for californidine is limited in the current literature.

StrategyAlkaloidAnimal ModelKey Pharmacokinetic ParameterFold Increase in Bioavailability (AUC)Reference
P-gp Inhibition BerberineRatAUC(0-36h)1.9[6]
Liposomal Formulation NifedipineRatAUC(0-∞)10.1[7][8]
Co-administration with Piperine CurcuminHumanSerum Levels20[9]

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using the Caco-2 Cell Model

Objective: To determine the apparent permeability coefficient (Papp) of californidine and assess its potential for active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values >250 Ω·cm².

  • Transport Studies:

    • Prepare a stock solution of californidine in a suitable solvent (e.g., DMSO) and dilute to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For apical-to-basolateral (A-B) transport, add the californidine solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the californidine solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: Quantify the concentration of californidine in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Papp:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.

Protocol 2: Ex Vivo Intestinal Absorption using the Everted Gut Sac Model

Objective: To evaluate the transport of californidine across the intestinal epithelium in a more physiologically relevant model.

Methodology:

  • Animal Preparation: Euthanize a rat (e.g., Sprague-Dawley) after an overnight fast.

  • Intestine Excision: Isolate a segment of the small intestine (e.g., jejunum) and flush with ice-cold saline.

  • Eversion: Gently evert the intestinal segment over a glass rod.

  • Sac Preparation: Tie one end of the everted segment to form a sac and fill it with a known volume of oxygenated Krebs-Ringer buffer (serosal fluid).

  • Incubation: Place the sac in a beaker containing oxygenated Krebs-Ringer buffer with a known concentration of californidine (mucosal fluid). Incubate at 37°C with continuous aeration.

  • Sampling: At specified time intervals, withdraw samples from the serosal fluid inside the sac.

  • Analysis: Determine the concentration of californidine in the serosal fluid samples using LC-MS/MS.

  • Data Analysis: Calculate the rate of transport of californidine from the mucosal to the serosal side.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability and pharmacokinetic profile of californidine.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer californidine dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a dose of 1 mg/kg.

    • Oral (PO) Group: Administer californidine formulated in the desired delivery system (e.g., suspension, liposomes) by oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract californidine from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

Bioavailability_Strategies cluster_formulation Formulation Strategies cluster_coadmin Co-administration Strategies cluster_chemmod Chemical Modification Liposomes Liposomes Increased_Bioavailability Increased Bioavailability Liposomes->Increased_Bioavailability Nanoparticles Nanoparticles Nanoparticles->Increased_Bioavailability SEDDS Self-Emulsifying Drug Delivery Systems SEDDS->Increased_Bioavailability Pgp_Inhibitors P-gp Inhibitors (e.g., Piperine) Pgp_Inhibitors->Increased_Bioavailability CYP_Inhibitors CYP450 Inhibitors CYP_Inhibitors->Increased_Bioavailability Permeation_Enhancers Permeation Enhancers Permeation_Enhancers->Increased_Bioavailability Prodrugs Prodrug Synthesis Prodrugs->Increased_Bioavailability Californidine Californidine Californidine->Liposomes Californidine->Nanoparticles Californidine->SEDDS Californidine->Pgp_Inhibitors Californidine->CYP_Inhibitors Californidine->Permeation_Enhancers Californidine->Prodrugs

Caption: Strategies to enhance the bioavailability of californidine.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Caco-2 cells on permeable supports (21-25 days) Integrity Measure TEER to confirm monolayer integrity Culture->Integrity Add_Compound Add Californidine to apical or basolateral side Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from receiver compartment Incubate->Sample LCMS Quantify Californidine using LC-MS/MS Sample->LCMS Calculate_Papp Calculate Papp LCMS->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER

Caption: Experimental workflow for the Caco-2 permeability assay.

Troubleshooting_Low_Permeability Start Low Permeability Observed Efflux High Efflux Ratio? Start->Efflux Passive Low Passive Permeability? Efflux->Passive No Sol_Efflux Solution: Co-administer with P-gp inhibitor Efflux->Sol_Efflux Yes Adsorption Compound Adsorption? Passive->Adsorption No Sol_Passive Solution: Optimize pH, check monolayer integrity Passive->Sol_Passive Yes Sol_Adsorption Solution: Use low-binding plates, check mass balance Adsorption->Sol_Adsorption Yes End Improved Permeability Sol_Efflux->End Sol_Passive->End Sol_Adsorption->End

Caption: Troubleshooting logic for low permeability in Caco-2 assays.

References

Interpreting Unexpected Results in Californidine Bioassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with californidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected results in your bioassays.

Frequently Asked Questions (FAQs)

General

Q1: What is californidine and what are its known biological targets?

Californidine is a quaternary benzylisoquinoline alkaloid isolated from the California poppy (Eschscholzia californica).[1] It is recognized for its sedative, anxiolytic, and analgesic properties. The primary known biological targets of californidine and its related alkaloids are the serotonin 1A (5-HT1A) and gamma-aminobutyric acid type A (GABAA) receptors.

Q2: Why do I observe different activity with a crude Eschscholzia californica extract compared to isolated californidine?

Extracts of Eschscholzia californica contain a complex mixture of alkaloids, including escholtzine, protopine, and N-methyllaurotetanine, in addition to californidine.[2][3] These other alkaloids possess their own biological activities and can interact with various receptors and enzymes. For instance, while a 70% ethanol extract of California poppy binds to 5-HT1A receptors, studies have shown that isolated californidine itself may not be the primary contributor to this activity; another alkaloid, N-methyllaurotetanine, has demonstrated high affinity for the 5-HT1A receptor.[3] Therefore, the overall pharmacological effect of the extract is a composite of the actions of all its constituents, which can lead to different or more potent effects compared to purified californidine alone.

Experimental Procedures

Q3: Where can I find a detailed protocol for a 5-HT1A receptor radioligand binding assay?

A detailed protocol for a 5-HT1A receptor radioligand binding assay is provided in the "Experimental Protocols" section below. This protocol outlines the necessary reagents, membrane preparation, assay procedure, and data analysis.

Q4: What is a suitable protocol for assessing californidine's functional activity at GABAA receptors?

An electrophysiology-based functional assay is the gold standard for evaluating the activity of compounds at ion channels like the GABAA receptor. A detailed protocol for a whole-cell patch-clamp electrophysiology assay is available in the "Experimental Protocols" section.

Troubleshooting Guide

Unexpected Potency or Efficacy

Issue 1: The observed potency (IC50/EC50) of californidine is significantly different from published values.

Potential Cause Troubleshooting Steps
Assay-specific conditions IC50 values are highly dependent on the specific assay conditions (e.g., cell line, radioligand concentration, incubation time, temperature). Ensure your protocol closely matches the conditions of the cited literature. Minor variations can lead to significant differences in measured potency.[4][5]
Compound purity and stability Verify the purity of your californidine sample using analytical techniques like HPLC-MS. Ensure proper storage of the compound, as degradation can lead to a loss of activity. Californidine solutions, especially in DMSO, should be stored at low temperatures and protected from light to minimize degradation.[6]
Presence of interfering substances If using a natural extract, be aware of other alkaloids that may have synergistic or antagonistic effects. For purified compounds, ensure no residual solvents or contaminants are present.
Cellular context The expression levels of the target receptor and downstream signaling components in your cell line can influence the observed potency. Use a cell line with well-characterized and stable receptor expression.

Issue 2: Californidine displays partial or no agonist/antagonist activity when full activity was expected.

Potential Cause Troubleshooting Steps
Receptor subtype specificity Californidine may exhibit different functional activities at different receptor subtypes (e.g., various GABAA receptor subunit combinations). Confirm the specific receptor subtype(s) expressed in your assay system.
"Hidden" antagonist properties In functional assays, a compound may appear as a weak partial agonist if it also has underlying antagonist properties. Consider performing a Schild analysis to determine if the compound is acting as a competitive antagonist in the presence of a known agonist.
Assay sensitivity The dynamic range of your functional assay may not be sufficient to detect weak agonist or antagonist activity. Optimize the assay to ensure a robust signal-to-noise ratio.
Allosteric modulation Californidine may act as an allosteric modulator rather than a direct orthosteric agonist or antagonist. This means it binds to a site on the receptor different from the primary ligand binding site, modifying the receptor's response to the endogenous ligand. Specific assays designed to detect allosteric modulation may be required.
Atypical Dose-Response Curves

Issue 3: I am observing a biphasic (U-shaped or inverted U-shaped) dose-response curve.

Potential Cause Troubleshooting Steps
Multiple targets Biphasic dose-response curves can occur when a compound interacts with multiple targets that have opposing effects. At different concentrations, the compound's effect on one target may dominate over the other.[7][8][9][10][11] Consider performing off-target screening to identify other potential binding partners.
Receptor desensitization At high concentrations, some agonists can cause receptor desensitization or downregulation, leading to a decrease in the observed response. Try reducing the incubation time or using a cell line with higher receptor expression.
Compound aggregation At high concentrations, some compounds can form aggregates that may interfere with the assay or even exhibit non-specific activity. Visually inspect your compound solutions for any signs of precipitation. Consider using a lower concentration range or including a detergent like Triton X-100 in your assay buffer to prevent aggregation.
Cytotoxicity In cell-based assays, high concentrations of the compound may be cytotoxic, leading to a decrease in the measured signal that can be misinterpreted as a decrease in the specific response. Perform a separate cytotoxicity assay to determine the concentration range at which californidine is toxic to your cells.
Assay Interference

Issue 4: I am seeing high background or false positives/negatives in my fluorescence-based assay.

Potential Cause Troubleshooting Steps
Autofluorescence Alkaloids are known to be potentially autofluorescent.[12][13] Measure the fluorescence of californidine alone at the excitation and emission wavelengths of your assay to determine if it is contributing to the signal. If so, you may need to use a different detection method or a fluorophore with a spectral profile that does not overlap with that of californidine.
Fluorescence quenching The compound may be quenching the fluorescence of your reporter molecule. This can be tested by adding californidine to a solution containing only the fluorophore and measuring the change in fluorescence.
Light scattering Compound precipitation can cause light scattering, which can interfere with fluorescence and absorbance readings. Ensure your compound is fully dissolved in the assay buffer.

Quantitative Data Summary

The following tables summarize reported binding affinities and functional potencies for alkaloids found in Eschscholzia californica. Note that values can vary significantly between different studies and assay conditions.

Table 1: Binding Affinities (Ki) of Eschscholzia californica Alkaloids at the 5-HT1A Receptor

AlkaloidRadioligandSourceKi (nM)Reference
N-methyllaurotetanine[³H]8-OH-DPATRat brain membranes85[3]
Californidine[³H]8-OH-DPATRat brain membranes>10,000[3]
Protopine[³H]8-OH-DPATRat brain membranes>10,000[3]
Escholtzine[³H]8-OH-DPATRat brain membranes>10,000[3]

Table 2: Functional Potencies (EC50/IC50) of Eschscholzia californica Alkaloids

AlkaloidAssay TypeTargetCell Line/SystemPotency (nM)Reference
N-methyllaurotetanineRadioligand Binding Inhibition5-HT1A ReceptorRat brain membranesEC50 = 155[2]

Experimental Protocols

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This protocol is adapted from standard methods for GPCR radioligand binding assays.

1. Materials:

  • Membrane Preparation: Rat brain cortex or a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).

  • Non-specific Binding Control: 10 µM 5-HT (Serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Test Compound: Californidine dissolved in an appropriate solvent (e.g., DMSO).

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus and liquid scintillation counter.

2. Membrane Preparation:

  • Homogenize tissue or cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

  • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

  • Resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Store membrane aliquots at -80°C.

3. Assay Procedure:

  • In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding).

    • 50 µL of various concentrations of californidine.

    • 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).

    • 100 µL of membrane preparation (50-100 µg protein).

  • Incubate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and count the radioactivity.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the californidine concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: GABAA Receptor Electrophysiology Assay (Whole-Cell Patch-Clamp)

This protocol provides a general framework for assessing the functional effects of californidine on GABAA receptors expressed in a suitable cell line (e.g., HEK293 cells).[14][15][16]

1. Materials:

  • Cell Line: HEK293 cells stably or transiently expressing the desired GABAA receptor subunit combination (e.g., α1β2γ2).

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Agonist: GABA.

  • Test Compound: Californidine.

  • Patch-clamp rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

2. Cell Preparation:

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Just before recording, transfer a coverslip to the recording chamber and perfuse with the external solution.

3. Electrophysiological Recording:

  • Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply GABA (at its EC20-EC50 concentration) to elicit a baseline current.

  • After the baseline is stable, co-apply GABA and various concentrations of californidine.

  • To test for direct agonist effects, apply californidine in the absence of GABA.

  • Wash out the compound and ensure the GABA-evoked current returns to baseline.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of californidine.

  • Normalize the current amplitudes to the baseline GABA response.

  • Plot the normalized current as a function of the californidine concentration to generate a dose-response curve and determine the IC50 or EC50.

Visualizations

Signaling Pathways

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA_A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds Californidine Californidine Californidine->GABAAR Modulates Cl_ion Cl- influx GABAAR->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition 5HT1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) HTR1A 5-HT1A Receptor Serotonin->HTR1A Binds Californidine Californidine Californidine->HTR1A Modulates Gi Gi/o Protein HTR1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK Gi->ERK Activates βγ subunit cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to ERK->Neuronal_Inhibition Leads to

Experimental and Logic Workflows

// Potency Branch Potency_Yes [label="Verify Compound Purity & Stability\nCheck Assay Conditions", fillcolor="#FFFFFF"]; Check_Potency -> Potency_Yes [label="Yes"]; Potency_Yes -> End;

// Dose-Response Branch Dose_Response_Yes [label="Investigate Multiple Targets\nAssess Cytotoxicity\nCheck for Aggregation", fillcolor="#FFFFFF"]; Check_Dose_Response -> Dose_Response_Yes [label="Yes"]; Dose_Response_Yes -> End;

// Interference Branch Interference_Yes [label="Test for Autofluorescence\nCheck for Quenching\nEnsure Solubility", fillcolor="#FFFFFF"]; Check_Interference -> Interference_Yes [label="Yes"]; Interference_Yes -> End;

End [label="Resolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Troubleshooting Workflow for Unexpected Results.

References

Technical Support Center: Isolation of Pavine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of pavine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the extraction, separation, and purification of these valuable compounds.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Extraction & Initial Processing

Q1: My yield of pavine alkaloids from the initial plant extraction is consistently low. What are the likely causes and how can I improve it?

A1: Low yields often stem from several factors related to the plant material and extraction conditions. Here are some common causes and solutions:

  • Improper Plant Material Preparation: The physical state of the plant material can significantly limit solvent penetration.

    • Solution: Ensure the plant material is thoroughly dried and finely ground to a uniform particle size. This increases the surface area available for solvent interaction.[1]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing pavine alkaloids.

    • Solution: Ethanolic or methanolic solutions are often effective for extracting alkaloids. For instance, some studies on related alkaloids have shown high total alkaloid yields with 70% ethanol. It is advisable to perform small-scale trial extractions with different solvents and solvent mixtures to determine the optimal choice for your specific plant material.

  • Incorrect Solvent pH: The pH of the extraction medium affects the form of the alkaloid (salt or free base) and its solubility.

    • Solution: Pavine alkaloids are basic compounds. Extraction under slightly alkaline conditions (pH ~9-10) can facilitate the extraction of the free base form, which is more soluble in organic solvents. Conversely, acidic conditions (pH < 2) will extract the alkaloid salts, which are more water-soluble.[1] For extraction into an organic solvent, consider basifying the plant material or the extraction solvent with a weak base like ammonium hydroxide.

  • Insufficient Extraction Time or Repetitions: A single, brief extraction may not be sufficient to extract all the available pavine alkaloids.

    • Solution: Increase the duration of the extraction and/or perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction.[1]

Q2: My crude extract contains a high amount of pigments and fatty materials. How can I remove these interfering substances?

A2: It is common for initial extracts to contain significant amounts of non-alkaloidal compounds. These can be removed using the following techniques:

  • Defatting: Before the main alkaloid extraction, pre-extract the dried plant material with a non-polar solvent like petroleum ether or hexane. This will remove fats, waxes, and other lipids without extracting the alkaloids.

  • Acid-Base Liquid-Liquid Extraction: This is a highly effective method for purifying alkaloids from a crude extract.

    • Dissolve the dried extract in a dilute acid solution (e.g., 1% hydrochloric acid).

    • Wash this acidic solution with a non-polar solvent (e.g., n-hexane) to remove any remaining non-polar impurities. Discard the organic layer.

    • Basify the aqueous layer to a pH of approximately 10 with a base like ammonium hydroxide. This converts the alkaloid salts to their free base form.

    • Extract the aqueous layer multiple times with an organic solvent such as chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a cleaner, crude alkaloid extract.[1]

Chromatographic Purification

Q3: My pavine alkaloid elutes in the solvent front on a standard C18 HPLC column. How can I achieve better retention?

A3: This is a common issue due to the polar nature of many alkaloids. Here are several strategies to improve retention:

  • Use a Polar-Modified Column: Employ a polar-embedded or polar-endcapped C18 column specifically designed for better retention of polar compounds.

  • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that is well-suited for the separation of polar analytes.

  • Modify the Mobile Phase: Increase the aqueous portion of your mobile phase (e.g., 95-99% water) and incorporate an appropriate buffer or ion-pairing agent to enhance retention.[2]

Q4: I am observing significant peak tailing in my chromatograms. What is causing this and how can I fix it?

A4: Peak tailing for basic compounds like pavine alkaloids on silica-based columns is often due to secondary interactions between the basic nitrogen of the alkaloid and acidic silanol groups on the silica surface.

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) can protonate the silanol groups, reducing their interaction with the protonated alkaloids.

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, leading to improved peak symmetry.

  • Employ a Deactivated Column: Modern HPLC columns that are "end-capped" have a reduced number of free silanol groups. Using a highly deactivated or "base-deactivated" column can significantly improve peak shape for basic compounds.[3]

  • Change the Stationary Phase: If peak tailing persists, consider switching from silica gel to a more inert support like alumina.[2]

Q5: The recovery and yield of my purified pavine alkaloid are very low after column chromatography. What could be the reason?

A5: Low recovery after chromatographic purification can be due to irreversible adsorption or degradation of the compound on the stationary phase.

  • Irreversible Adsorption: The alkaloid may be permanently binding to the stationary phase.

    • Solution: Switch from silica gel to a more inert stationary phase like alumina or celite. Alternatively, consider a support-free method like High-Speed Counter-Current Chromatography (HSCCC), which avoids solid supports altogether, preventing irreversible adsorption.[2] For silica columns, pre-washing with a solvent containing a small amount of a competing base (e.g., triethylamine) can help to block active sites.

  • Compound Degradation: The pavine alkaloid may be unstable under the purification conditions.

    • Solution: Use a less reactive stationary phase and avoid harsh pH conditions or high temperatures. To check for degradation, you can spot the compound on a TLC plate, let it sit for an hour, and then re-run the plate to see if new spots have appeared.[2]

Q6: I need to separate enantiomers of a pavine alkaloid. What is the recommended method?

A6: The separation of racemic mixtures of pavine alkaloids can be achieved using chiral column chromatography.[4] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

Quantitative Data on Pavine Alkaloid Isolation

The yield of pavine alkaloids can vary significantly depending on the source (plant material or synthetic route) and the isolation/purification method. The following table summarizes some reported yields at different stages of isolation and synthesis.

Compound/FractionSource/MethodYield (%)Reference
(±)-NeocaryachineTotal Synthesis (Final Step)72%[4]
Pavine Alkaloid IntermediateTotal Synthesis (Radical Cyclization)59%[4]
Benzylisoquinoline IntermediateTotal Synthesis (Bischler-Napieralski)60%[4]
Amide IntermediateTotal Synthesis (Condensation)91%[4]
Total AlkaloidsCrinum zeylanicum (n-hexane extraction)22.14%[5]
Total AlkaloidsCarica papaya (Dichloromethane extraction)84.72%[6]

Experimental Protocols

General Protocol for Acid-Base Extraction of Pavine Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and preliminary purification of pavine alkaloids from dried and powdered plant material.

  • Defatting:

    • Extract the powdered plant material with petroleum ether or n-hexane in a Soxhlet apparatus for several hours to remove lipids and other non-polar compounds.

    • Air-dry the defatted plant material.

  • Acidic Extraction:

    • Moisten the defatted plant material with a dilute acid (e.g., 1% HCl) and pack it into a percolator.

    • Percolate with the dilute acid until the eluate gives a negative test for alkaloids (e.g., with Dragendorff's reagent).

    • Collect the acidic extract.

  • Liquid-Liquid Extraction and Purification:

    • Wash the acidic extract with a non-polar organic solvent (e.g., chloroform) to remove any remaining non-polar impurities. Discard the organic layer.

    • Make the acidic aqueous solution alkaline (pH ~9-10) by the gradual addition of ammonium hydroxide.

    • Extract the alkaline solution multiple times with a suitable organic solvent (e.g., a mixture of chloroform and ethanol).

    • Combine the organic extracts and wash with distilled water.

    • Dry the organic extract over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

  • Further Purification:

    • The crude alkaloid mixture can be further purified by column chromatography using silica gel or alumina as the stationary phase and a suitable solvent system (e.g., a gradient of chloroform and methanol). Fractions should be monitored by TLC.

Visualizations

Experimental Workflow for Pavine Alkaloid Isolation

The following diagram illustrates a typical workflow for the isolation of pavine alkaloids from a plant source, highlighting key stages and potential challenges.

Pavine_Alkaloid_Isolation_Workflow cluster_challenges Potential Challenges Plant_Material Dried & Powdered Plant Material Defatting Defatting (Hexane/Petroleum Ether) Plant_Material->Defatting Acid_Extraction Acidic Extraction (e.g., 1% HCl) Defatting->Acid_Extraction Impurity_Removal Pigment/Fat Removal Defatting->Impurity_Removal Filtration Filtration Acid_Extraction->Filtration Low_Yield Low Initial Yield Acid_Extraction->Low_Yield Acidic_Extract Acidic Aqueous Extract Filtration->Acidic_Extract Basification Basification (pH 9-10 with NH4OH) Acidic_Extract->Basification Solvent_Extraction Liquid-Liquid Extraction (e.g., Chloroform) Basification->Solvent_Extraction Crude_Alkaloids Crude Pavine Alkaloid Mixture Solvent_Extraction->Crude_Alkaloids Chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Alkaloids->Chromatography Pure_Alkaloids Pure Pavine Alkaloids Chromatography->Pure_Alkaloids Poor_Retention Poor Chromatographic Retention/Peak Tailing Chromatography->Poor_Retention Degradation Compound Degradation/ Irreversible Adsorption Chromatography->Degradation

A generalized workflow for the isolation of pavine alkaloids.

References

Validation & Comparative

Comparative Efficacy of Californidine and Protopine as Sedatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sedative properties of two isoquinoline alkaloids, californidine and protopine. The information presented is intended for researchers and professionals in the field of drug development and neuroscience.

Executive Summary

This comparative guide evaluates the sedative efficacy of californidine and protopine based on available experimental data. A critical distinction emerges between the two compounds: protopine exhibits centrally-mediated sedative effects, while californidine's capacity as a systemic sedative is severely limited by its inability to cross the blood-brain barrier. Protopine's sedative action is primarily attributed to its role as a positive allosteric modulator of GABA-A receptors. In contrast, californidine, a quaternary alkaloid, is unlikely to produce significant sedation following systemic administration due to its low permeability across the blood-brain barrier[1].

Data Presentation: Sedative Effects

The following table summarizes the available quantitative data on the sedative effects of protopine. Due to its inability to cross the blood-brain barrier, comparable in vivo data for centrally-mediated sedation by californidine is not available.

CompoundAnimal ModelAdministration RouteDoseEffect on Pentobarbital-Induced Sleep
Protopine RatOral11 mg/kgSignificant prolongation of sleep duration[2].
Californidine N/AN/AN/ANot anticipated to have a central sedative effect upon systemic administration due to its inability to cross the blood-brain barrier[1]. Any observed systemic effects would likely be peripherally mediated.

Mechanism of Action

Protopine: Positive Allosteric Modulator of GABA-A Receptors

Protopine's sedative effects are understood to be mediated through the enhancement of GABAergic neurotransmission. It acts as a positive allosteric modulator of GABA-A receptors[3][4][5]. This means that protopine binds to a site on the GABA-A receptor that is different from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The potentiation of GABA's effect leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedation[3][4][5][6].

Californidine: Limited Central Nervous System Activity

Californidine is a quaternary pavine alkaloid[1]. Its charged nature significantly restricts its ability to passively diffuse across the lipid-rich blood-brain barrier[1][7]. Therefore, when administered systemically, it is not expected to reach the central nervous system in concentrations sufficient to elicit a sedative effect. While it is a known constituent of Eschscholzia californica (California poppy), a plant traditionally used for its sedative properties, the central sedative effects of the plant are likely attributable to other alkaloids that can penetrate the CNS[1].

Signaling Pathway Diagram

Caption: Protopine enhances GABA-A receptor activity, leading to sedation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the sedative and motor-coordinating effects of compounds like protopine.

Pentobarbital-Induced Sleep Test

This test is used to evaluate the hypnotic or sedative potential of a substance by measuring its ability to potentiate the sleep-inducing effects of pentobarbital[8][9][10].

Workflow Diagram:

pentobarbital_workflow Pentobarbital-Induced Sleep Test Workflow cluster_prep Preparation cluster_treatment Treatment and Induction cluster_observation Observation and Data Collection Animal_Acclimation Acclimate Mice/Rats (e.g., 7 days) Grouping Randomly assign to groups (Vehicle, Protopine, etc.) Animal_Acclimation->Grouping Fasting Fast animals (e.g., 12-24 hours) Grouping->Fasting Drug_Admin Administer Protopine or Vehicle (e.g., oral gavage) Fasting->Drug_Admin Wait Waiting Period (e.g., 30-60 min) Drug_Admin->Wait Pentobarbital_Admin Administer Pentobarbital (e.g., 40-50 mg/kg, i.p.) Wait->Pentobarbital_Admin Observe Observe for loss of righting reflex Pentobarbital_Admin->Observe Measure_Latency Record Sleep Latency: Time to loss of reflex Observe->Measure_Latency Measure_Duration Record Sleep Duration: Time from loss to regain of reflex Observe->Measure_Duration

Caption: Workflow for the pentobarbital-induced sleep test.

Detailed Protocol:

  • Animals: Male ICR mice (20-25 g) are commonly used.

  • Acclimation: Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment.

  • Grouping and Administration: Animals are randomly divided into groups (e.g., vehicle control, positive control like diazepam, and different doses of the test compound). The test compound (protopine) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • Hypnotic Induction: After a set period (e.g., 30 or 60 minutes) to allow for absorption of the test compound, a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 40-50 mg/kg) is administered i.p.

  • Observation: Immediately after pentobarbital administration, each animal is placed on its back in a quiet, isolated space.

  • Data Collection:

    • Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex is recorded. The righting reflex is considered lost if the animal does not right itself within 1 minute when placed on its back.

    • Sleep Duration: The time from the loss to the spontaneous recovery of the righting reflex is measured as the sleeping time.

Locomotor Activity Test

This test assesses the sedative or stimulant effects of a compound by measuring the spontaneous motor activity of an animal in a novel environment[11][12][13][14][15].

Detailed Protocol:

  • Apparatus: An open-field arena (e.g., a square or circular enclosure) equipped with infrared beams or a video tracking system to monitor movement.

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

  • Procedure:

    • Animals are administered the test compound (protopine) or vehicle.

    • After a specified time, each animal is placed individually into the center of the open-field arena.

    • Locomotor activity is recorded for a set duration (e.g., 15-60 minutes).

  • Data Analysis: Parameters measured include total distance traveled, time spent mobile versus immobile, and rearing frequency. A significant decrease in these parameters compared to the vehicle group indicates a sedative effect.

Rotarod Test

This test is used to evaluate motor coordination and balance, which can be impaired by sedative compounds[16][17][18][19].

Detailed Protocol:

  • Apparatus: A rotating rod (rotarod) apparatus with adjustable speed.

  • Training: Animals are trained on the rotarod at a constant or accelerating speed for a few trials before the test day to acclimate them to the apparatus.

  • Procedure:

    • On the test day, baseline performance (latency to fall) is often measured.

    • The test compound (protopine) or vehicle is administered.

    • At the time of expected peak effect, the animal is placed back on the rotating rod.

    • The latency to fall off the rod is recorded. The test is typically repeated for a set number of trials with inter-trial intervals.

  • Data Analysis: A significant decrease in the latency to fall compared to the vehicle group suggests impaired motor coordination, a common side effect of sedative-hypnotics.

Conclusion

The available evidence strongly indicates that protopine possesses sedative properties, primarily through the positive allosteric modulation of GABA-A receptors. In contrast, californidine's potential as a centrally-acting sedative is negligible upon systemic administration due to its inability to cross the blood-brain barrier. Future research on protopine could focus on establishing a clear dose-response relationship for its sedative effects and further elucidating its interactions with different GABA-A receptor subunit compositions. For californidine, any investigation into its sedative properties would need to consider alternative routes of administration that bypass the blood-brain barrier or focus on its potential peripheral effects.

References

A Comparative Guide to the 5-HT1A Receptor Binding of Californidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of californidine, an alkaloid isolated from the California poppy (Eschscholzia californica), to the serotonin 1A (5-HT1A) receptor. For a comprehensive evaluation, its performance is benchmarked against a panel of well-characterized and widely used 5-HT1A receptor ligands: the full agonist 8-OH-DPAT, the partial agonist buspirone, the anxiolytic tandospirone, and the silent antagonist WAY-100635. This analysis is supported by experimental data from radioligand binding assays and includes detailed experimental protocols for key methodologies.

Quantitative Performance Data: Binding Affinity

The binding affinity of a compound for a receptor is a critical parameter in drug discovery, indicating the concentration of the ligand required to occupy 50% of the receptors. This is typically expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for californidine and the selected reference compounds at the 5-HT1A receptor.

CompoundChemical Class5-HT1A Receptor Binding Affinity (Ki)Reference
Californidine Protoberberine Alkaloid85 nM[1]
8-OH-DPATAminotetralin0.6 - 3.8 nM
BuspironeAzapirone~31.6 nM[2]
TandospironeAzapirone27 nM[3][4]
WAY-100635Piperazine0.39 nM[5]

Note: The Ki values presented are compiled from different sources and may vary based on the specific experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Functional Activity Profile

While binding affinity provides information about the physical interaction of a compound with a receptor, functional activity describes the cellular response elicited by this binding. Ligands can be classified as agonists (which activate the receptor), antagonists (which block the receptor), or inverse agonists (which promote an inactive receptor state).

Californidine: Currently, there is a lack of direct experimental data in the peer-reviewed literature characterizing the functional activity of isolated californidine at the 5-HT1A receptor. One study on an extract of Eschscholzia californica suggested that its activity at the 5-HT1A receptor was at least partially due to another alkaloid, N-methyllaurotetanine, which was reported to be a moderately potent agonist. However, another publication referred to N-methyllaurotetanine as a 5-HT1A antagonist.[2] This highlights the need for further research to determine the precise functional effects of californidine.

Reference Compounds:

  • 8-OH-DPAT: A well-established full agonist at the 5-HT1A receptor, often used as a reference compound in functional assays.

  • Buspirone: A partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[2]

  • Tandospirone: A partial agonist at the 5-HT1A receptor.[3][4]

  • WAY-100635: A silent antagonist, meaning it binds to the receptor with high affinity but has no intrinsic efficacy, effectively blocking the action of agonists.[5]

Visualizing the 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, a signaling cascade is initiated that leads to various cellular effects.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT1A Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP converts K_ion K+ GIRK->K_ion Efflux ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

5-HT1A Receptor Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay. The following diagram illustrates the general workflow.

Experimental_Workflow start Start prep_membranes Prepare Receptor Source (e.g., cell membranes expressing 5-HT1A) start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [3H]8-OH-DPAT) - Test Compound (e.g., Californidine) - Control (Non-specific binding agent) prep_membranes->incubation filtration Separate Bound from Free Radioligand (Rapid filtration) incubation->filtration counting Quantify Radioactivity (Scintillation counting) filtration->counting analysis Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

Workflow for Radioligand Binding Assay

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT1A receptor using a competitive binding assay.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor, or rat hippocampal membranes.

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Test Compound: Californidine or other compounds of interest.

  • Reference Compounds: 8-OH-DPAT, buspirone, etc.

  • Non-specific Binding Control: 10 µM Serotonin or WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well microplates, filtration apparatus (e.g., Brandel or Millipore), glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in a cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of approximately 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Receptor membranes and a fixed concentration of [³H]8-OH-DPAT (typically at or below its Kd value, e.g., 0.25 nM).

    • Non-specific Binding: Receptor membranes, [³H]8-OH-DPAT, and a high concentration of a non-labeled ligand (e.g., 10 µM serotonin) to saturate the receptors.

    • Competitive Binding: Receptor membranes, [³H]8-OH-DPAT, and varying concentrations of the test compound (e.g., californidine) over a logarithmic range (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature (or 25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for 5-HT1A Receptor Activity

To determine if a compound acts as an agonist or antagonist, functional assays are employed. The two most common assays for Gi/o-coupled receptors like 5-HT1A are the cAMP inhibition assay and the GTPγS binding assay.

a) cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, in response to adenylyl cyclase stimulation.

Principle: Activation of the 5-HT1A receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

General Protocol:

  • Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

  • Assay Setup:

    • Plate the cells in a 96- or 384-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations.

    • Stimulate adenylyl cyclase with a known activator, such as forskolin, to induce a measurable level of cAMP production.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (potency) and the maximal inhibition of cAMP production (efficacy) relative to a full agonist like 5-HT or 8-OH-DPAT.

    • For antagonists, co-incubate with a fixed concentration of a known agonist and determine the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production.

b) [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins by the receptor.

Principle: Upon agonist binding and receptor activation, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from a source expressing the 5-HT1A receptor.

  • Assay Setup: In a 96-well plate, add the following in an assay buffer containing GDP:

    • Receptor membranes.

    • [³⁵S]GTPγS.

    • Test compound at various concentrations.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration and Counting: Separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS against the logarithm of the test compound concentration.

    • Determine the EC50 (potency) and the maximal stimulation of [³⁵S]GTPγS binding (efficacy) for agonists.

    • For antagonists, assess their ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Conclusion

Californidine demonstrates moderate binding affinity for the 5-HT1A receptor, with a Ki value of 85 nM.[1] In comparison to well-established ligands, its affinity is lower than that of the high-affinity agonist 8-OH-DPAT and the antagonist WAY-100635. Its affinity is in a similar range to the clinically used anxiolytics buspirone and tandospirone.

A significant gap in the current understanding of californidine's pharmacology is the lack of direct experimental data on its functional activity at the 5-HT1A receptor. While related alkaloids from Eschscholzia californica have been reported to have agonist or antagonist properties, these findings are not conclusive for californidine itself. Therefore, further investigation using functional assays, such as cAMP inhibition or GTPγS binding, is essential to fully characterize the pharmacological profile of californidine and to determine its potential as a modulator of the serotonergic system. The detailed protocols provided in this guide offer a framework for conducting such validation studies.

References

A Comparative Guide to the Structure-Activity Relationship of Isoquinoline Alkaloids from Eschscholzia californica, with a Focus on Californidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of californidine and other major isoquinoline alkaloids isolated from the California poppy (Eschscholzia californica). Due to a notable gap in the scientific literature regarding the systematic synthesis and structure-activity relationship (SAR) studies of a series of californidine analogs, this document focuses on comparing the known activities of the naturally occurring alkaloids. Furthermore, we present a summary of the SAR of N-methyllaurotetanine analogs, a structurally related aporphine alkaloid, to provide insights into the potential SAR of related compounds. Detailed experimental protocols for key biological assays are also included to support further research in this area.

Introduction to Californidine and its Congeners

Californidine is a quaternary isoquinoline alkaloid found in Eschscholzia californica, a plant traditionally used for its sedative, anxiolytic, and analgesic properties.[1] Alongside californidine, the plant contains a variety of other alkaloids, including escholtzine, N-methyllaurotetanine, protopine, and allocryptopine, which contribute to its overall pharmacological profile.[2][3] These compounds are known to interact with several key targets in the central nervous system, including GABA-A receptors and serotonin (5-HT) receptors, and can also modulate the activity of metabolic enzymes like cytochrome P450s.[2][3][4] Understanding the individual contributions and structure-activity relationships of these alkaloids is crucial for the development of novel therapeutic agents.

Comparative Biological Activities of Major Alkaloids from Eschscholzia californica

While a direct SAR study on a series of californidine analogs is not available, a comparison of the biological activities of the major alkaloids isolated from Eschscholzia californica provides valuable insights into the pharmacophore of this class of compounds.

AlkaloidChemical ClassReported Biological ActivityQuantitative Data (IC50, Ki, etc.)
Californidine ProtoberberineDoes not significantly affect cytochrome P450s, P-glycoprotein, or the pregnane X receptor.[3]Data not available
Escholtzine PavineTime-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19.[3]IC50 shift ratio > 2 for CYP inhibition.[3]
N-methyllaurotetanine AporphineInhibition of [3H]8-OH-DPAT binding to 5-HT1A receptors.[4][5]EC50 = 155 nM, Ki = 85 nM for 5-HT1A receptor binding.[4][5]
Protopine ProtopineReversible inhibition of CYP2D6.[3] Weak stimulator of GABA-A receptor agonist binding.[2]Data not available for GABA-A receptor binding.[2]
Allocryptopine ProtopineTime-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19; reversible inhibition of CYP2D6.[3] Weak stimulator of GABA-A receptor agonist binding.[2]IC50 shift ratio > 2 for CYP inhibition.[3] Data not available for GABA-A receptor binding.[2]

Structure-Activity Relationship of N-Methyllaurotetanine Analogs

A study on semisynthetic C-9 alkoxy analogs of N-methyllaurotetanine, an aporphine alkaloid also found in Eschscholzia californica, offers the most closely related SAR data. The research focused on the affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors.

The key findings from this study were:

  • C-9 Hydroxy Group: The C-9 hydroxy group of N-methyllaurotetanine is not essential for its affinity to the 5-HT1A receptor.[2]

  • C-9 Alkylation: Alkylation of the C-9 position with various alkoxy groups resulted in a modest improvement in 5-HT1A affinity for most analogs.[2]

  • 5-HT7 Receptor Affinity: Several of the synthesized C-9 alkoxy analogs displayed high affinity for the 5-HT7 receptor, comparable to the parent compound, with moderate selectivity over 5-HT1A and 5-HT2A receptors.[2]

These findings suggest that modifications at the C-9 position of the aporphine scaffold can modulate the affinity and selectivity for serotonin receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Serotonin Receptor (5-HT1A) Binding Assay

This protocol is based on the methods used to determine the binding affinity of alkaloids to the 5-HT1A receptor.[4][5]

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of test compounds for the 5-HT1A receptor.

Materials:

  • Rat brain cortex membrane preparation (as a source of 5-HT1A receptors).

  • [3H]8-Hydroxy-2-(di-N-propylamino)tetralin ([3H]8-OH-DPAT) as the radioligand.

  • Test compounds (e.g., californidine analogs) at various concentrations.

  • Serotonin (5-HT) or other known 5-HT1A ligands as positive controls.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a final volume of 1 ml, combine the rat brain membrane preparation, [3H]8-OH-DPAT (at a concentration near its Kd), and the test compound at various concentrations. For determining non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM serotonin) is used instead of the test compound.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a set time (e.g., 30 minutes) to allow for receptor-ligand binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixtures through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-A Receptor Modulation Assay

This protocol describes a functional assay to evaluate the modulatory effects of compounds on GABA-A receptors expressed in Xenopus oocytes, a common system for studying ion channels.[3]

Objective: To determine if test compounds modulate the function of GABA-A receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • GABA (gamma-aminobutyric acid).

  • Test compounds (e.g., californidine analogs).

  • Two-electrode voltage-clamp setup.

  • Recording solution (e.g., ND96).

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the GABA-A receptor subunits.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

  • GABA Application: Apply GABA at a concentration that elicits a submaximal current response (e.g., EC10-EC20) to establish a baseline.

  • Compound Application: Co-apply the test compound with GABA and record the current response. An increase in the current indicates positive modulation, while a decrease indicates negative modulation.

  • Data Analysis: Compare the current amplitude in the presence of the test compound to the baseline GABA response to determine the percentage of modulation.

Cytochrome P450 Inhibition Assay

This protocol outlines a general method to assess the inhibitory potential of compounds on various cytochrome P450 (CYP) isoforms using human liver microsomes.[3]

Objective: To determine the IC50 values of test compounds for the inhibition of specific CYP isoforms.

Materials:

  • Human liver microsomes.

  • Specific substrate for each CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, testosterone for CYP3A4).

  • NADPH regenerating system.

  • Test compounds (e.g., californidine analogs) at various concentrations.

  • Known inhibitors for each CYP isoform as positive controls.

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures containing human liver microsomes, the specific CYP substrate, and the test compound at various concentrations in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each test compound concentration compared to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration. For time-dependent inhibition, a pre-incubation step of the test compound with microsomes and NADPH is included before the addition of the substrate. An IC50 shift ratio is calculated by comparing the IC50 values with and without the pre-incubation.

Visualizations

Chemical Structures of Major Alkaloids in Eschscholzia californica

G cluster_californidine Californidine cluster_escholtzine Escholtzine cluster_nmethyllaurotetanine N-Methyllaurotetanine cluster_protopine Protopine cluster_allocryptopine Allocryptopine californidine escholtzine nmethyllaurotetanine protopine allocryptopine

Caption: Chemical structures of major alkaloids found in Eschscholzia californica.

Proposed Signaling Pathway of Eschscholzia californica Extract

G E. californica Extract E. californica Extract GABA-A Receptor GABA-A Receptor E. californica Extract->GABA-A Receptor Modulates 5-HT1A Receptor 5-HT1A Receptor E. californica Extract->5-HT1A Receptor Binds Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Increases 5-HT1A Receptor->Neuronal Inhibition Contributes to Sedative/Anxiolytic Effects Sedative/Anxiolytic Effects Neuronal Inhibition->Sedative/Anxiolytic Effects

Caption: Proposed signaling pathway for the sedative and anxiolytic effects of E. californica extract.

General Experimental Workflow for Evaluating Alkaloid Analogs

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Analog\nSynthesis Analog Synthesis Purification & Characterization Purification & Characterization Analog\nSynthesis->Purification & Characterization In vitro Assays In vitro Assays Purification & Characterization->In vitro Assays Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) In vitro Assays->Data Analysis (IC50, Ki) SAR\nDetermination SAR Determination Data Analysis (IC50, Ki)->SAR\nDetermination Lead Optimization Lead Optimization SAR\nDetermination->Lead Optimization Lead Optimization->Analog\nSynthesis

Caption: General experimental workflow for the synthesis and evaluation of alkaloid analogs.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced Californidine: An Examination of the Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetically produced and naturally derived compounds is paramount. This guide provides a comprehensive comparison of synthetic versus naturally sourced californidine, a prominent pavine alkaloid from the California poppy (Eschscholzia californica). While the therapeutic potential of naturally sourced californidine is increasingly documented, a significant data gap exists regarding its synthetic counterpart. This analysis summarizes the current state of knowledge on naturally sourced californidine, outlines relevant experimental protocols for its study, and discusses the theoretical considerations for a future comparative framework.

Californidine is an alkaloid that has been isolated from extracts of the California poppy (Eschscholzia californica), from which it derives its name. Traditionally, extracts of the California poppy have been used for their sedative, anxiety-reducing, and pain-relieving properties.[1][2] The plant contains a variety of alkaloids, including californidine, protopine, escholtzine, and allocryptopine, which are believed to contribute to its pharmacological effects.[1][3][4]

Data Presentation: Quantitative Analysis of Naturally Sourced Californidine's Effects

The following tables summarize the key quantitative data available for naturally sourced californidine and extracts of Eschscholzia californica.

Table 1: Receptor Binding Affinity of Eschscholzia californica Alkaloids

AlkaloidReceptor TargetAssay TypeKey FindingsReference
N-methyllaurotetanine5-HT1ARadioligand Binding AssayEC50 = 155 nM, Ki = 85 nM[5]
(S)-reticulineGABAA (α3, α5, α6 isoforms)ElectrophysiologyPositive allosteric modulator[6]
Protopine & AllocryptopineGABAARadioligand Binding AssayWeak stimulators of agonist binding[6]
E. californica 70% ethanol extract5-HT1A & 5-HT7Radioligand Binding AssayActive at 100 µg/mL[5]

Table 2: Effects of Eschscholzia californica Extracts and Alkaloids on Cytochrome P450 Enzymes

Compound/ExtractCYP EnzymeEffectPotencyReference
EtOH ExtractCYP3A4, 2C9, 2C19Time-dependent inhibitionStrong[7]
EtOH ExtractCYP2D6Reversible inhibition-[7]
Aqueous Extract (Tea)CYPs, P-gp, PXRNo effect-[7]
Californidine CYPs, P-gp, PXR No effect - [7]
Escholtzine & AllocryptopineCYP3A4, 2C9, 2C19Time-dependent inhibitionIC50 shift ratio > 2[7]
Protopine & AllocryptopineCYP2D6Reversible inhibition-[7]

Theoretical Considerations: Synthetic vs. Natural

In the absence of direct comparative data for californidine, we can consider the general principles that guide the comparison of synthetic and natural compounds in pharmacology:

  • Purity and Impurity Profiles: Naturally sourced compounds are extracted from a complex biological matrix and may contain other related alkaloids or plant metabolites, even after purification. These co-occurring compounds could have synergistic or antagonistic effects. Synthetic compounds, on the other hand, have a different impurity profile, which is dependent on the synthetic route, reagents, and purification methods used.

  • Stereochemistry: Natural products are often produced with high stereospecificity by enzymes. Chemical synthesis, unless specifically designed to be stereoselective, can result in a mixture of stereoisomers (e.g., a racemic mixture). Different stereoisomers of a compound can have vastly different pharmacological activities and toxicities.

  • Cost and Scalability: Chemical synthesis offers the potential for large-scale, controlled production of a single, pure compound, which can be more cost-effective and consistent than agricultural sourcing and extraction.[8]

Experimental Protocols

To facilitate future comparative studies, this section details the methodologies for key experiments relevant to assessing the effects of californidine.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is adapted from methods used to assess the binding of alkaloids to the 5-HT1A receptor.[1][9]

  • Membrane Preparation:

    • Homogenize rat brain tissue (hippocampus or cortex) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation multiple times to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) at a fixed concentration.

    • For competition assays, add varying concentrations of the test compound (synthetic or natural californidine).

    • To determine non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., serotonin or buspirone) is added to a set of wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

GABAA Receptor Modulation Assay

This protocol outlines an electrophysiological approach to measure the modulatory effects of compounds on GABAA receptors expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).[7]

  • Cell Preparation and Receptor Expression:

    • Culture Xenopus oocytes or HEK293 cells under appropriate conditions.

    • Inject oocytes or transfect HEK293 cells with cRNAs or cDNAs encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).

    • Allow 2-3 days for receptor expression.

  • Two-Microelectrode Voltage Clamp (for Oocytes):

    • Place an oocyte in a recording chamber and perfuse with a standard buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current (I_GABA).

    • Co-apply the test compound (californidine) with GABA and record the change in current.

    • A potentiation of the current indicates a positive allosteric modulator, while an inhibition suggests a negative modulator or channel blocker.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the test compound.

    • Express the effect as a percentage change from the baseline GABA-evoked current.

    • Generate concentration-response curves to determine the EC50 (for potentiation) or IC50 (for inhibition) of the compound.

In Vivo Behavioral Assay: The Elevated Plus Maze (EPM)

The EPM is a standard behavioral test to assess anxiety-like behavior in rodents and is suitable for evaluating the anxiolytic effects of californidine.[5][6][10]

  • Apparatus:

    • A plus-shaped maze raised above the floor, typically with two open arms and two enclosed arms of the same size.

  • Procedure:

    • Habituate the animals (mice or rats) to the testing room for at least 30-60 minutes before the test.

    • Administer the test compound (californidine) or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a set period (typically 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use automated tracking software or manual scoring to measure parameters such as:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, without significantly altering total locomotor activity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of californidine.

GABAA_Signaling_Pathway cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_ion GABA_A->Cl_ion Channel Opens GABA GABA GABA->GABA_A Binds to agonist site Californidine Natural Californidine (Potential Modulator) Californidine->GABA_A Binds to allosteric site (?) Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Influx

Caption: Putative modulation of the GABA-A receptor by californidine.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis arrow prep_tissue 1. Prepare Brain Membrane Homogenate incubation 4. Incubate Membrane, Radioligand & Compound prep_tissue->incubation prep_ligand 2. Prepare Radioligand ([3H]8-OH-DPAT) prep_ligand->incubation prep_compound 3. Prepare Test Compound (Californidine) Dilutions prep_compound->incubation filtration 5. Filter to Separate Bound & Unbound Ligand incubation->filtration counting 6. Quantify Radioactivity (Scintillation Counting) filtration->counting calc_binding 7. Calculate Specific Binding counting->calc_binding calc_ic50 8. Determine IC50 calc_binding->calc_ic50 calc_ki 9. Calculate Ki calc_ic50->calc_ki

References

A Head-to-Head Preclinical Comparison of Californidine, Benzodiazepines, and Buspirone as Anxiolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical anxiolytic profiles of californidine, a principal alkaloid from Eschscholzia californica (California poppy), and two widely prescribed anxiolytic drug classes: benzodiazepines (represented by diazepam) and azapirones (represented by buspirone). The information is collated from various preclinical studies to offer a juxtaposition of their behavioral effects, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Anxiolytic-like Effects in Rodent Models

The following tables summarize the quantitative data from preclinical studies on Eschscholzia californica extract (as a proxy for californidine's effects), diazepam, and buspirone in two standard animal models of anxiety: the Light/Dark Box Test and the Staircase Test. It is important to note that these data are from different studies and serve as an indirect comparison.

Table 1: Light/Dark Box Test in Mice

Compound/ExtractDoseRoute of AdministrationKey Finding
Eschscholzia californica Extract200 mg/kgp.o.Anxiolytic-like effects observed.
Diazepam0.5, 1, and 2 mg/kgOralDose-dependent increase in time spent in the lit area.[1]
Buspirone3.16 - 17.8 mg/kgi.p.Significant increase in time spent in the lit area.
Buspirone10.0 - 56.2 mg/kgp.o.Significant increase in time spent in the lit area.

Table 2: Staircase Test in Mice

Compound/ExtractDoseRoute of AdministrationKey Finding
Eschscholzia californica Extract25 mg/kgi.p.Anxiolytic action, indicated by an increase in the number of steps climbed.[2]
Diazepam0.5 mg/kgi.p.Significant reduction in the number of rearings (from ~35 to ~7) without affecting the number of stairs climbed.[3]
Diazepam1.0 mg/kgi.p.Significant reduction in the number of rearings (from ~35 to 5) without affecting the number of stairs climbed.[3]
Buspirone2.0 and 4.0 mg/kgi.p.In stressed mice, produced a sedative effect, decreasing the total number of entries onto open and closed arms.

Experimental Protocols

Light/Dark Box Test

The light/dark box test is a widely used paradigm to assess anxiety-like behavior in rodents. The protocol is based on the innate aversion of rodents to brightly illuminated, open spaces and their natural exploratory drive.

Apparatus: The apparatus consists of a rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the total area) and a large, brightly illuminated compartment (approximately two-thirds of the total area). An opening connects the two compartments, allowing the animal to move freely between them.

Procedure:

  • A mouse is placed in the center of the illuminated compartment.

  • The animal's behavior is recorded for a set period, typically 5-10 minutes.

  • Key parameters measured include:

    • The latency to first enter the dark compartment.

    • The total amount of time spent in the light and dark compartments.

    • The number of transitions between the two compartments.

    • Rearing and grooming behaviors.

Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions, reflecting a reduction in anxiety-like behavior.

Staircase Test

The staircase test is another common method for screening anxiolytic drug candidates. It assesses the conflict between the exploratory drive and the fear of a novel, elevated environment.

Apparatus: The apparatus is a transparent enclosed staircase with five steps.

Procedure:

  • A naive mouse is placed at the bottom of the staircase.

  • The animal's behavior is observed for a 3-minute period.

  • The primary behaviors recorded are:

    • The number of steps climbed.

    • The number of rearings (the mouse standing on its hind legs).

Anxiolytic drugs are characterized by their ability to reduce the number of rearings at doses that do not suppress the number of steps climbed. A decrease in both parameters is generally indicative of sedation.

Signaling Pathways and Mechanisms of Action

Eschscholzia californica Alkaloids (including Californidine)

The anxiolytic effects of Eschscholzia californica are attributed to its complex mixture of alkaloids, with californidine being a significant component. The primary proposed mechanism involves the modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Studies suggest that constituents of the extract have an affinity for the benzodiazepine binding site on the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to a hyperpolarization of the neuron, reducing neuronal excitability and producing anxiolytic and sedative effects.

GABAA_Modulation cluster_neuron Postsynaptic Neuron cluster_drugs Anxiolytic Compounds GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Californidine Californidine / E. californica Alkaloids Californidine->GABA_A Positive Allosteric Modulation Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds

Proposed GABA-A Receptor Modulation
Benzodiazepines (e.g., Diazepam)

Benzodiazepines are positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine site. This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, enhancing the inhibitory effect of GABA and producing potent anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Benzodiazepine_Pathway Benzodiazepine Benzodiazepine (e.g., Diazepam) GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Benzodiazepine->GABA_A_Receptor Binds to GABA_Binding Increased GABA Affinity GABA_A_Receptor->GABA_Binding Induces Conformational Change Channel_Opening Increased Frequency of Cl- Channel Opening GABA_Binding->Channel_Opening Cl_Influx Enhanced Cl- Influx Channel_Opening->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Anxiolysis Anxiolysis Hyperpolarization->Anxiolysis

Benzodiazepine Signaling Pathway
Buspirone

Buspirone's anxiolytic effect is primarily mediated through its action as a partial agonist at serotonin 5-HT1A receptors. It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which inhibits the synthesis and release of serotonin. As a partial agonist at postsynaptic 5-HT1A receptors, it modulates serotonergic neurotransmission in key brain regions associated with anxiety, such as the hippocampus and amygdala. Unlike benzodiazepines, buspirone does not interact with the GABA-A receptor complex and lacks sedative and muscle relaxant properties.

Buspirone_Pathway Buspirone Buspirone Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Buspirone->Presynaptic_5HT1A Full Agonist Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Buspirone->Postsynaptic_5HT1A Partial Agonist Serotonin_Release Decreased Serotonin Release Presynaptic_5HT1A->Serotonin_Release Inhibits Postsynaptic_Modulation Modulation of Postsynaptic Signaling Postsynaptic_5HT1A->Postsynaptic_Modulation Anxiolysis Anxiolysis Serotonin_Release->Anxiolysis Postsynaptic_Modulation->Anxiolysis

Buspirone Signaling Pathway

Experimental Workflow: Preclinical Anxiolytic Screening

The following diagram illustrates a typical workflow for the preclinical screening of novel anxiolytic compounds.

Anxiolytic_Screening_Workflow cluster_workflow Preclinical Anxiolytic Screening Compound_Admin Test Compound Administration Behavioral_Test Behavioral Assay (e.g., Light/Dark Box, Staircase) Compound_Admin->Behavioral_Test Dosing Data_Collection Data Collection and Analysis Behavioral_Test->Data_Collection Observation Mechanism_Study Mechanism of Action Studies (e.g., Receptor Binding Assays) Data_Collection->Mechanism_Study Informed by Behavioral Data Report Report and Further Development Decision Data_Collection->Report Mechanism_Study->Report

Preclinical Anxiolytic Screening Workflow

References

Comparative Guide to Anti-Californidine Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against californidine. The data presented is intended to serve as a representative example for researchers developing immunoassays for the detection and quantification of californidine and related benzylisoquinoline alkaloids. The information is crucial for understanding the specificity of such antibodies and for the development of highly selective analytical methods.

Introduction to Californidine and Antibody Cross-Reactivity

Californidine is a quaternary benzylisoquinoline alkaloid isolated from the California poppy (Eschscholzia californica).[1] It is one of the primary alkaloids in this plant, alongside escholtzine and protopine.[2][3] These compounds share a common core structure, which can lead to cross-reactivity when using antibodies developed against one of the alkaloids.

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, californidine), also binds to other structurally similar molecules.[4][5] Understanding the degree of cross-reactivity is paramount for the validation of immunoassays to ensure accuracy and specificity.[6]

Hypothetical Cross-Reactivity Data

Due to the lack of publicly available experimental data on the cross-reactivity of anti-californidine antibodies, this guide presents a hypothetical dataset. This data is based on the structural similarities between californidine and its co-occurring alkaloids, escholtzine and protopine. It is assumed that an antibody generated against californidine would exhibit the highest affinity for californidine and progressively lower affinity for less structurally similar alkaloids.

The following table summarizes the hypothetical cross-reactivity of a polyclonal anti-californidine antibody as determined by a competitive Enzyme-Linked Immunosorbent Assay (cELISA).

CompoundStructureIC50 (ng/mL)Relative Cross-Reactivity (%)
Californidine C20H20NO4+15 100
EschscholtzineC20H19NO44533.3
ProtopineC20H19NO515010.0
MorphineC17H19NO3>1000<1.5

Note: The IC50 value represents the concentration of the analyte required to cause a 50% reduction in the maximal signal in a competitive immunoassay. A lower IC50 value indicates a higher binding affinity of the antibody for the compound.

Calculation of Relative Cross-Reactivity:

The relative cross-reactivity was calculated using the following formula:

Relative Cross-Reactivity (%) = (IC50 of Californidine / IC50 of Competing Compound) x 100

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the cross-reactivity of an anti-californidine antibody.

Competitive ELISA (cELISA) Protocol

This protocol is designed to quantify the binding affinity of the anti-californidine antibody to californidine and its structural analogs.

Materials:

  • 96-well microtiter plates

  • Californidine-protein conjugate (for coating)

  • Anti-californidine polyclonal antibody

  • Californidine, escholtzine, protopine, and morphine standards

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., 1% BSA in wash buffer)

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of californidine-protein conjugate (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate or tubes, prepare serial dilutions of the standards (californidine, escholtzine, protopine, morphine) in assay buffer. Add 50 µL of each standard dilution to the wells of the coated plate. Then, add 50 µL of the anti-californidine antibody (at a pre-determined optimal dilution) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value for each compound.

Western Blot Protocol for Specificity Testing

This protocol can be used to qualitatively assess the cross-reactivity of the anti-californidine antibody against a panel of related alkaloids.

Materials:

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Ponceau S staining solution

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Anti-californidine polyclonal antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: As alkaloids are small molecules, they need to be conjugated to a carrier protein (e.g., BSA) to be resolved by SDS-PAGE. Prepare conjugates of californidine, escholtzine, protopine, and a negative control protein.

  • SDS-PAGE: Separate the protein conjugates by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Staining (Optional): Briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-californidine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The intensity of the bands will give a qualitative indication of the antibody's reactivity with each alkaloid conjugate.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Figure 1: Antibody Cross-Reactivity Concept cluster_antibody Anti-Californidine Antibody cluster_antigens Antigens Antibody Antibody with Paratope Californidine Californidine (Target Antigen) Antibody->Californidine High Affinity Binding (Specific) Escholtzine Escholtzine (Structurally Similar) Antibody->Escholtzine Lower Affinity Binding (Cross-Reactivity) Unrelated Unrelated Molecule

Figure 1: Antibody Cross-Reactivity Concept

Figure 2: Competitive ELISA Workflow A Coat Plate with Californidine Conjugate B Block Non-specific Sites A->B C Add Anti-Californidine Antibody + Sample/Standard B->C D Incubate (Competition) C->D E Wash Unbound Antibody D->E F Add Enzyme-conjugated Secondary Antibody E->F G Wash Unbound Secondary Antibody F->G H Add Substrate & Measure Signal G->H I Analyze Data (IC50) H->I

Figure 2: Competitive ELISA Workflow

Conclusion

This guide provides a framework for understanding and evaluating the cross-reactivity of antibodies against californidine. While the presented data is hypothetical, it underscores the importance of empirical testing to characterize antibody specificity. The detailed protocols for competitive ELISA and Western blotting offer standardized methods for researchers to generate their own data. By carefully assessing cross-reactivity, scientists can develop robust and reliable immunoassays for the accurate detection and quantification of californidine in various matrices, which is essential for research, quality control in herbal products, and drug development.

References

Confirming On-Target Effects of Californidine in Neuronal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the on-target effects of constituents from Eschscholzia californica (California poppy) in neuronal cells, with a focus on the 5-HT1A receptor. While californidine is a notable alkaloid in this plant, current research indicates that other components, such as N-methyllaurotetanine (NMT), are primarily responsible for the observed activity at serotonergic receptors. This document outlines the available data for these natural compounds and compares them to well-established pharmacological agents that target the 5-HT1A receptor, providing a framework for experimental validation.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of key compounds at the human 5-HT1A receptor. It is important to note the absence of direct binding data for purified californidine. The activity observed in extracts of Eschscholzia californica is largely attributed to N-methyllaurotetanine.

CompoundTypeTarget ReceptorBinding Affinity (Ki)Citation
N-methyllaurotetanine (NMT) Aporphine Alkaloid5-HT1A85 nM[1]
Buspirone Azapirone / Partial Agonist5-HT1A~3.1 - 891.25 nM (range from multiple assays)[2]
WAY-100635 Piperazine / Antagonist5-HT1A0.39 nM[3]
Californidine Pavine Alkaloid5-HT1AData Not Available-

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action of these compounds, it is essential to understand the downstream signaling of the 5-HT1A receptor and the experimental workflow for target validation.

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor Gi_alpha Gαi 5HT1A_Receptor->Gi_alpha Activates G_beta_gamma Gβγ 5HT1A_Receptor->G_beta_gamma Dissociates Ligand Agonist (e.g., NMT, Buspirone) Ligand->5HT1A_Receptor Binds & Activates Antagonist Antagonist (e.g., WAY-100635) Antagonist->5HT1A_Receptor Binds & Blocks Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel G_beta_gamma->GIRK_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Blocks conversion of ATP to cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) PKA->Neuronal_Inhibition Leads to K_ion K+ GIRK_Channel->K_ion Efflux K_ion->Neuronal_Inhibition

Caption: 5-HT1A Receptor Signaling Cascade.

The following diagram illustrates a typical workflow for validating the on-target effects of a test compound like N-methyllaurotetanine.

G Experimental Workflow for Target Validation Start Start: Isolate Test Compound (e.g., N-methyllaurotetanine) Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay Secondary Screen: Functional Assay (e.g., cAMP) Determine_Ki->Functional_Assay Determine_EC50_Emax Determine Potency (EC50) and Efficacy (Emax) Functional_Assay->Determine_EC50_Emax Neuronal_Cell_Assay Tertiary Screen: Neuronal Cell-Based Assays Determine_EC50_Emax->Neuronal_Cell_Assay Measure_Downstream Measure Downstream Effects (e.g., Electrophysiology, Second Messengers) Neuronal_Cell_Assay->Measure_Downstream Conclusion Conclusion: Confirm On-Target Effects Measure_Downstream->Conclusion

Caption: Workflow for On-Target Effect Confirmation.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

  • Test Compounds: N-methyllaurotetanine, Buspirone, WAY-100635.

  • Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Instrumentation: 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 10 µM non-specific control (for non-specific binding).

    • 50 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of a test compound at the 5-HT1A receptor.

Materials:

  • Cell Line: HEK293 or CHO cells expressing the human 5-HT1A receptor.

  • Assay Medium: Serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Stimulant: Forskolin (to stimulate adenylyl cyclase).

  • Test Compounds: N-methyllaurotetanine, Buspirone, WAY-100635.

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Compound Treatment:

    • Agonist Mode: Replace the culture medium with assay medium containing various concentrations of the test compound. Incubate for 15-30 minutes at 37°C. Add a fixed concentration of forskolin (e.g., 10 µM) and incubate for another 15 minutes.

    • Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes. Then, add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80) along with forskolin and incubate for 15 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the percent inhibition of the agonist response against the log concentration of the test compound to determine the IC50, which can be used to calculate the pA2 value (a measure of antagonist potency).

Logical Comparison of Mechanisms

The following diagram illustrates the relationship between the compounds and their effects at the 5-HT1A receptor.

G Comparative Mechanism of Action at 5-HT1A Receptor 5HT1A_Receptor 5-HT1A Receptor Response Neuronal Inhibition 5HT1A_Receptor->Response Full Agonist No_Response No Inhibition 5HT1A_Receptor->No_Response Antagonist Partial_Response Partial Inhibition 5HT1A_Receptor->Partial_Response Partial Agonist Unknown Effect Unknown 5HT1A_Receptor->Unknown NMT N-methyllaurotetanine NMT->5HT1A_Receptor Binds (Ki=85nM) (Likely Agonist) Buspirone Buspirone Buspirone->5HT1A_Receptor Binds (High Affinity) (Partial Agonist) WAY WAY-100635 WAY->5HT1A_Receptor Binds (High Affinity) (Antagonist) Californidine Californidine Californidine->5HT1A_Receptor Binding Undetermined

Caption: Logical Comparison of Compound Effects.

References

Differential Gene Expression in Response to Californidine Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of differential gene expression in response to treatment with californidine, a prominent alkaloid from the California poppy (Eschscholzia californica). Due to the limited availability of direct research on the global gene expression effects of isolated californidine, this document summarizes the existing targeted gene expression data and contrasts it with the effects of other alkaloids and extracts from E. californica. Furthermore, we present computational predictions of potential gene targets to guide future research.

Introduction to Californidine and Eschscholzia californica

Eschscholzia californica, commonly known as the California poppy, is a medicinal plant traditionally used for its sedative, analgesic, and anxiolytic properties. Its effects are attributed to a variety of benzylisoquinoline alkaloids, with californidine being a significant constituent. Understanding how these compounds modulate gene expression is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.

Comparative Analysis of Gene Expression

Direct experimental data on the global differential gene expression profile of pure californidine is currently scarce in publicly available literature. However, targeted studies provide some insights, particularly in the context of drug metabolism.

Effects on Drug Metabolism Genes

A key study investigated the effects of various E. californica extracts and isolated alkaloids on the expression of genes encoding cytochrome P450 enzymes (CYPs), P-glycoprotein (P-gp), and the pregnane X receptor (PXR), all of which are critical for drug metabolism and disposition.

The findings for californidine, when administered as part of an aqueous extract (tea), were distinct from those of other components of the plant.

Table 1: Comparative Effects of E. californica Extracts and Alkaloids on the Expression of Drug Metabolism-Related Genes

TreatmentTarget Gene/ProteinObserved Effect on Expression/ActivityCitation
Californidine (in aqueous extract) CYP3A4, CYP1A2, P-glycoprotein, PXRNo significant effect [1][2]
Ethanol Extract of E. californicaPXRSignificant activation (>2-fold)[1][2]
CYP3A4, CYP1A2 mRNA and activityIncreased expression and activity[1][2]
Other Alkaloids (except protopine)PXRSignificant activation (>2-fold)[1][2]
CYP3A4, CYP1A2 mRNA and activityIncreased expression and activity[1][2]

This comparison underscores a critical point for researchers: the biological effects of a whole-plant extract can differ significantly from its individual constituents. In this case, while the ethanolic extract and several other alkaloids modulate the expression of key drug metabolism genes, californidine in an aqueous preparation does not. This could have important implications for potential herb-drug interactions.

Predicted Gene Targets of Eschscholzia californica Phytochemicals

While direct experimental data is limited, computational studies have begun to predict the gene targets of compounds found in E. californica, including its alkaloids. An in silico investigation identified 885 potential human gene targets for the various phytochemicals present in the plant. Of these, 31 were specifically linked to insomnia, a condition for which the plant is traditionally used.

These predictions, while needing experimental validation, provide a valuable starting point for hypothesis-driven research into the molecular mechanisms of californidine and other alkaloids. The insomnia-related target proteins included Dopamine Receptor D4 (DRD4), Dopamine Receptor D5 (DRD5), and the Serotonin Transporter (SERT).

Experimental Protocols

The following is a generalized methodology based on the key experimental study cited.

Study of Drug Metabolism Gene Expression
  • Cell Line: Human colon adenocarcinoma cell line (LS180) is commonly used for studying PXR activation and CYP induction.

  • Treatment: Cells are treated with various concentrations of E. californica extracts (ethanol, aqueous), fractions, or isolated alkaloids (including californidine) for a specified period (e.g., 24-72 hours).

  • RNA Isolation and Quantitative PCR (qPCR):

    • Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • RNA quality and quantity are assessed using spectrophotometry.

    • First-strand cDNA is synthesized from the RNA templates using a reverse transcription kit.

    • qPCR is performed using primers specific for the target genes (e.g., CYP3A4, CYP1A2, ABCB1 [for P-gp], and PXR) and a housekeeping gene for normalization (e.g., GAPDH).

    • The relative gene expression is calculated using the ΔΔCt method.

  • PXR Activation Assay:

    • A cell-based reporter assay is used, where cells are transiently transfected with a plasmid containing a PXR-responsive element linked to a reporter gene (e.g., luciferase).

    • Transfected cells are then treated with the test compounds.

    • PXR activation is quantified by measuring the reporter gene activity (e.g., luminescence).

Potential Signaling Pathways and Experimental Workflows

Given the lack of direct evidence for californidine's effect on global gene expression, we can propose hypothetical signaling pathways based on the known activities of other alkaloids and the predicted gene targets. The following diagrams illustrate these concepts.

Diagram 1: Experimental Workflow for Analyzing Differential Gene Expression

G A Cell Culture (e.g., LS180, Neuronal Cells) B Treatment with Californidine (and/or other E. californica extracts) A->B C RNA Isolation B->C D RNA Sequencing (RNA-Seq) or Microarray C->D E Bioinformatic Analysis (Differential Gene Expression) D->E F Pathway and Functional Enrichment Analysis E->F G Validation (e.g., qPCR) F->G

Caption: A generalized workflow for studying differential gene expression.

Diagram 2: Comparative Regulation of PXR and Downstream Genes

G cluster_0 Cell Nucleus PXR PXR CYP3A4 CYP3A4 Gene PXR->CYP3A4 Upregulation CYP1A2 CYP1A2 Gene PXR->CYP1A2 Upregulation Californidine Californidine (in aqueous extract) Californidine->PXR No Activation Other_Alkaloids Other E. californica Alkaloids (e.g., in EtOH extract) Other_Alkaloids->PXR Activation

Caption: Contrasting effects on the PXR signaling pathway.

Conclusion and Future Directions

The current body of research indicates that californidine, particularly in an aqueous preparation, has a minimal effect on the expression of key drug-metabolizing genes, distinguishing it from other alkaloids and ethanol extracts of Eschscholzia californica. This highlights the importance of considering the specific chemical context when evaluating the bioactivity of natural products.

There is a clear need for comprehensive, unbiased studies, such as RNA sequencing, to determine the full spectrum of genes regulated by isolated californidine. Future research should focus on:

  • Performing global transcriptomic analysis of neuronal and other relevant cell types treated with pure californidine.

  • Validating the computationally predicted gene targets, especially those related to its sedative and anxiolytic effects.

  • Investigating the signaling pathways that are modulated by californidine to understand the upstream mechanisms driving any observed changes in gene expression.

Such studies will be invaluable for advancing our understanding of this important medicinal compound and for its potential development as a therapeutic agent.

References

comparing the metabolic pathways affected by californidine and morphine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metabolic Pathways of Californidine and Morphine for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the metabolic pathways of two alkaloids: californidine, a prominent constituent of the California poppy (Eschscholzia californica), and morphine, a principal opiate from the opium poppy (Papaver somniferum). While both compounds exhibit analgesic properties, their metabolic fates and interactions with metabolic pathways appear to differ significantly. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform further study and therapeutic development. A notable disparity in the available research exists, with extensive data on morphine's metabolism and a significant lack of information on californidine, a critical knowledge gap for future research.

Key Metabolic Pathways of Morphine

Morphine undergoes extensive metabolism, primarily in the liver, through phase II glucuronidation, with minor contributions from phase I N-demethylation. The resulting metabolites have distinct pharmacological activities that contribute to the overall effects of morphine.

Glucuronidation: The Major Metabolic Route

The primary metabolic pathway for morphine is conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes, particularly UGT2B7.[1] This process occurs at two primary sites on the morphine molecule: the 3-hydroxyl and 6-hydroxyl positions.

  • Morphine-3-glucuronide (M3G): This is the most abundant metabolite.[1] M3G has no analgesic properties and does not bind to opioid receptors.[2][3] However, it is neurotoxic and can cause side effects such as hyperalgesia (increased pain sensitivity) and myoclonus.[3]

  • Morphine-6-glucuronide (M6G): Although a minor metabolite compared to M3G, M6G is a more potent analgesic than morphine itself.[2][3] It binds to opioid receptors and is thought to contribute significantly to the analgesic effects of morphine, especially during chronic administration.[2][3]

N-demethylation: A Minor Pathway

A smaller fraction of morphine is metabolized via N-demethylation to normorphine, a reaction catalyzed by cytochrome P450 enzymes.[4] Normorphine is a less active analgesic compared to morphine.[5]

Metabolic Effects of Morphine

Beyond its own biotransformation, morphine influences several endogenous metabolic pathways.

Impact on Glucose Metabolism

Morphine's effect on glucose homeostasis is complex and dose-dependent.

  • Hyperglycemia: High doses of morphine can lead to increased blood glucose levels.[6] This is attributed to both an increase in glucose production and a decrease in glucose clearance.[6] The hyperglycemic effect is associated with elevated levels of glucagon, epinephrine, and cortisol.[6][7]

  • Hypoglycemia: In some conditions, particularly when pancreatic hormone responses are clamped, morphine can cause a decrease in plasma glucose by inhibiting glucose production.[6]

Impact on Lipid Metabolism

Studies in animal models suggest that morphine administration can alter lipid metabolism.

  • Repeated morphine administration has been shown to increase hepatic triglycerides, phospholipids, and cholesterol content in rats.[8]

  • Chronic morphine use has also been associated with elevated levels of total lipids in the serum and various brain regions of rats.[9]

Quantitative Data on Morphine Metabolism

ParameterValueSpecies/ConditionsReference
Primary Metabolites Morphine-3-glucuronide (M3G), Morphine-6-glucuronide (M6G)Human[1][2][3]
Major Metabolizing Enzyme UGT2B7Human[1]
M6G/M3G Ratio in Liver 1:9Human[5]
Analgesic Potency of M6G vs. Morphine 45-800 times greater (intracerebroventricular/intrathecal)Rat[3]
Effect on Plasma Glucose (high dose) Increase from 99 +/- 3 to 154 +/- 13 mg/dlDog[6]
Effect on Glucose Production (high dose) Increase to 3.9 +/- 0.7 mg/kg per minDog[6]
Effect on Glucose Clearance (high dose) Decrease to 1.7 +/- 0.2 ml/kg per minDog[6]

Experimental Protocols: Morphine

Determination of Morphine-induced Changes in Glucose Kinetics in Dogs
  • Animals: Conscious dogs with surgically implanted catheters for sampling and infusion.

  • Procedure: A primed-continuous infusion of [3-3H]glucose is administered to measure glucose production and clearance. After a basal sampling period, a high dose of morphine (e.g., 16 mg/h) is infused.

  • Sample Collection: Arterial blood samples are taken at regular intervals to measure plasma glucose, insulin, glucagon, cortisol, and epinephrine concentrations, as well as tritiated glucose activity.

  • Data Analysis: Glucose turnover rates are calculated using a steady-state or non-steady-state model.

Metabolic Pathways of Californidine: A Knowledge Gap

In stark contrast to morphine, there is a significant lack of published experimental data on the metabolic pathways of californidine in humans or animal models. The primary active constituents of California poppy, including californidine, are known to have sedative, anxiolytic, and analgesic effects, which are thought to be mediated through interactions with GABA and serotonin receptors.[10]

Limited Available Data
  • Interaction with Drug-Metabolizing Enzymes: One study investigated the effects of a California poppy extract and its isolated alkaloids on key drug metabolism pathways. The aqueous extract (tea) and its main alkaloid, californidine, did not significantly affect the activity of cytochrome P450 enzymes (CYPs), the drug transporter P-glycoprotein (P-gp), or the pregnane X receptor (PXR). This suggests a low potential for californidine to be a substrate for or an inhibitor/inducer of these major pathways involved in the metabolism of many other drugs.

  • Intestinal Permeability and Gut Microbiota Metabolism: A study using the Caco-2 cell model, which mimics the intestinal barrier, found that californidine has low-to-moderate permeability. The same study also reported that californidine was not metabolized by an artificial gut microbiota over a 24-hour period.

The lack of data on the biotransformation of californidine, including its potential metabolites and their biological activities, represents a critical gap in our understanding of its pharmacology and safety profile.

Signaling and Metabolic Pathway Diagrams

Morphine Metabolism Pathway

Morphine_Metabolism cluster_phase_II Phase II: Glucuronidation (Major Pathway) cluster_phase_I Phase I: N-demethylation (Minor Pathway) Morphine Morphine M3G Morphine-3-glucuronide (M3G) (Inactive, Neurotoxic) Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide (M6G) (Active Analgesic) Morphine->M6G UGT2B7 Normorphine Normorphine (Less Active) Morphine->Normorphine CYP450

Caption: Major metabolic pathways of morphine.

Morphine's Effect on Glucose Homeostasis

Morphine_Glucose_Metabolism Morphine High-Dose Morphine Pancreas Pancreas Morphine->Pancreas Adrenal Adrenal Gland Morphine->Adrenal Glucose_Clear Decreased Glucose Clearance Morphine->Glucose_Clear Liver Liver Glucose_Prod Increased Glucose Production Liver->Glucose_Prod Glucagon Increased Glucagon Pancreas->Glucagon Epinephrine Increased Epinephrine Adrenal->Epinephrine Hyperglycemia Hyperglycemia Glucose_Prod->Hyperglycemia Glucose_Clear->Hyperglycemia Glucagon->Liver Epinephrine->Liver

Caption: Hormonal and hepatic effects of high-dose morphine leading to hyperglycemia.

Conclusion

The metabolic pathways of morphine are well-characterized, revealing a complex interplay of biotransformation and effects on endogenous metabolism that are crucial for understanding its therapeutic and adverse effects. In contrast, the metabolism of californidine remains largely uninvestigated. The limited available data suggest that it may not interact significantly with major drug-metabolizing enzyme systems, but a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is absent. This knowledge gap is a significant hurdle for the development of californidine or California poppy extracts as standardized therapeutic agents. Further research is imperative to elucidate the metabolic fate of californidine to ensure its safety and efficacy.

References

A Comparative Guide to Californidine's Role in the Sedative Effects of California Poppy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

The traditional use of California poppy (Eschscholzia californica) as a mild sedative and anxiolytic is well-documented.[1][2][3] Historically, its therapeutic effects have been attributed to a complex mixture of resident benzylisoquinoline alkaloids. Among these, californidine is one of the most abundant.[3][4] This guide provides a critical comparison of californidine against other constituent alkaloids to scientifically validate its contribution to the plant's sedative properties, drawing upon key experimental data concerning pharmacokinetics and pharmacodynamics.

Recent research, however, challenges the central role of californidine, suggesting that its chemical structure prevents it from reaching its putative target in the central nervous system (CNS). This analysis, therefore, focuses on comparing californidine with more likely candidates for sedative action, such as (S)-reticuline and protopine, based on their ability to cross the blood-brain barrier and interact with key neural receptors.

Comparative Analysis of Key Alkaloids

The sedative action of California poppy is largely believed to be mediated through the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor system, the primary inhibitory neurotransmitter system in the brain.[1][5][6] However, for an alkaloid to exert a central effect, it must first cross the blood-brain barrier (BBB). This is a critical point of comparison.

Data Presentation

The following tables summarize the available quantitative and qualitative data regarding the key alkaloids implicated in the sedative effects of E. californica.

Table 1: Comparative Bioavailability and CNS Penetration of E. californica Alkaloids

Alkaloid Chemical Structure Class Relative Abundance in Aerial Parts Intestinal Permeability (Caco-2 Model)[4] Blood-Brain Barrier (BBB) Penetration
Californidine Quaternary Pavine Alkaloid High[1][4] Low-to-Moderate Unlikely (Quaternary structure prevents passage)[1]
(S)-Reticuline Benzylisoquinoline Minor[3] Not explicitly studied, but structure suggests likely Presumed (Metabolites found in rodent brain)[1]
Protopine Protopine Alkaloid Low to Variable[1][4] High Likely

| Escholtzine | Pavine Alkaloid | High[1][4] | High | Likely |

Table 2: Comparative Activity at CNS Receptors

Alkaloid Target Receptor(s) Mechanism of Action Potency / Efficacy Reference
Californidine Not Tested in CNS Receptor Assays N/A (due to BBB impermeability) N/A [1]
(S)-Reticuline GABA-A (α3β2γ2 & α5β2γ2 isoforms) Positive Allosteric Modulator Modulates chloride current [1][5][7]
Protopine GABA-A Weak stimulator of agonist binding Acts in the micromolar range [1][8]
N-methyllaurotetanine (NMT) GABA-A No significant effect at <30 μM Inactive at GABA-A [1]

| | 5-HT1A | Antagonist | Ki = 85 nM |[1] |

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_receptor Neuronal Membrane cluster_effects Intracellular Effects GABA_A GABA-A Receptor (α3/α5, β2, γ2 subunits) Cl_Influx Increased Cl⁻ Influx GABA_A->Cl_Influx Potentiates channel opening S_Reticuline (S)-Reticuline (from California Poppy) S_Reticuline->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to agonsit site Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Sedation Neuronal Inhibition (Sedative Effect) Hyperpolarization->Sedation

Experimental_Workflow cluster_prep Preparation cluster_exp Electrophysiology cluster_analysis Data Analysis Oocytes 1. Harvest Xenopus laevis oocytes Inject 2. Inject with cRNA for GABA-A receptor subunits (e.g., α3, β2, γ2) Oocytes->Inject Incubate 3. Incubate for 2-5 days to allow receptor expression Inject->Incubate TEVC 4. Perform Two-Electrode Voltage-Clamp (TEVC) Incubate->TEVC GABA_App 5. Apply GABA (agonist) to establish baseline current TEVC->GABA_App Alkaloid_App 6. Co-apply GABA + Test Alkaloid ((S)-Reticuline, Protopine, etc.) GABA_App->Alkaloid_App Record 7. Record changes in chloride current (I_GABA) Alkaloid_App->Record Analyze 8. Analyze current modulation (Potentiation or Inhibition) Record->Analyze Conclusion 9. Determine alkaloid's effect on GABA-A receptor function Analyze->Conclusion

Experimental Protocols

The primary evidence challenging the role of californidine and supporting that of (S)-reticuline comes from electrophysiological studies. The key methodology is detailed below.

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This in vitro method allows for the precise study of ion channel function, such as the GABA-A receptor, when modulated by specific compounds. The protocol is adapted from the methodology described by Fedurco et al. (2015).[1]

  • Oocyte Preparation: Oocytes are surgically harvested from adult female Xenopus laevis frogs. They are then defolliculated by incubation with collagenase to remove surrounding cellular layers.

  • cRNA Injection: Capped complementary RNA (cRNA) transcripts encoding the desired GABA-A receptor subunits (e.g., human α3, β2, and γ2) are microinjected into the oocytes. This induces the oocytes to express functional recombinant GABA-A receptors on their plasma membrane.

  • Incubation: Injected oocytes are incubated for 2-5 days in a nutrient-rich Barth's solution to allow for robust receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline buffer.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is typically held at -60 mV.

    • The baseline GABA-evoked current (I_GABA) is established by applying a low concentration of GABA (e.g., EC5-EC10), which elicits a submaximal response.

    • The test alkaloid (e.g., (S)-reticuline, protopine) is then co-applied with GABA.

  • Data Analysis: The recorded current in the presence of the alkaloid is compared to the baseline GABA current. An increase in current amplitude indicates positive allosteric modulation (potentiation) of the receptor, consistent with a sedative or anxiolytic mechanism.

Conclusion

Based on the available experimental evidence, the role of californidine as a primary contributor to the central sedative effects of California poppy is not supported. Its chemical nature as a quaternary alkaloid makes it highly unlikely to cross the blood-brain barrier and interact with CNS targets like the GABA-A receptor.[1] While it is an abundant component of the plant, its activity is likely confined to the periphery.

In contrast, the minor alkaloid (S)-reticuline has been identified as a potent positive allosteric modulator of specific GABA-A receptor isoforms known to be involved in sedation and anxiolysis.[1][5][7] Other alkaloids like protopine show some relevant bioactivity but are present in concentrations likely too low to be the main drivers of the plant's overall effect.[1]

For researchers and drug development professionals, this guide underscores a critical principle in natural product pharmacology: phytochemical abundance does not directly correlate with therapeutic contribution for CNS-acting agents. Pharmacokinetic properties, particularly blood-brain barrier permeability, are paramount. Future research should focus on the in vivo CNS effects of (S)-reticuline and other BBB-permeable alkaloids from Eschscholzia californica to fully elucidate the plant's sedative mechanisms.

References

Safety Operating Guide

Navigating the Disposal of Californium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of Californium, a synthetic and highly radioactive element, stringent protocols must be followed. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures, with a focus on ensuring laboratory safety and regulatory adherence.

Californium, particularly the isotope Californium-252, is a potent neutron emitter, making it invaluable in various industrial and medical applications. However, its high radioactivity necessitates meticulous management of its entire lifecycle, especially its disposal. Improper handling can lead to severe health risks, including an increased risk of cancer and other radiation-induced illnesses.[1][2]

Understanding the Hazardous Nature of Californium

Californium is a silvery-white, malleable metal that tarnishes in the air.[3] It is a strong alpha particle emitter, and some isotopes, like Californium-252, are significant neutron emitters.[3] This high level of radioactivity poses a significant external and internal hazard. Exposure to Californium can cause damage to the immune system, lead to leukemias, and have other severe health consequences.[1] Therefore, handling Californium requires specialized facilities with appropriate shielding and remote handling equipment.

Quantitative Data on Californium-252

For easy reference, the key properties of Californium-252, the most commonly used isotope, are summarized in the table below.[1][4]

PropertyValue
Half-Life 2.645 years
Primary Decay Mode Alpha decay and Spontaneous Fission
Emissions Alpha particles, Neutrons, Gamma rays
Specific Activity 5.36 x 10^2 Ci/g
Shielding Requirements Lead, concrete, and steel are effective shielding materials.[4]

Step-by-Step Disposal Procedures for Californium Waste

The disposal of Californium is regulated as high-level radioactive waste and must be conducted in accordance with all applicable federal and state regulations.[3] In California, the Department of Public Health's Radiologic Health Branch (RHB) oversees the management of radioactive materials.[5]

Waste Characterization and Segregation
  • Identify and Quantify: Accurately identify all waste streams containing Californium. This includes spent sources, contaminated lab equipment (e.g., gloves, vials, papers), and any solutions. The quantity of Californium in each waste item must be estimated or measured.

  • Segregate: Californium waste must be segregated from all other types of waste, including other radioactive waste with different properties (e.g., different half-lives or radiation types), chemical waste, and general laboratory trash.

Packaging and Labeling
  • Appropriate Containment: Use robust, shielded containers specifically designed for high-level radioactive waste. The containers must prevent any leakage of radioactive material.[3]

  • Clear Labeling: Each waste container must be clearly labeled with the universal radiation symbol and detailed information, including:

    • The words "Radioactive Waste"

    • The radionuclide (Californium and its specific isotope, e.g., Cf-252)

    • The estimated activity and the date of measurement

    • The waste form (e.g., solid, liquid)

    • The originating laboratory and responsible researcher

Storage
  • Designated and Shielded Area: Store Californium waste in a designated, secure, and adequately shielded area. The storage location should be away from high-traffic areas to minimize personnel exposure.

  • Inventory Management: Maintain a detailed inventory of all stored Californium waste. This log should be updated every time waste is added to the storage area.

Transportation and Disposal
  • Licensed Waste Broker: The disposal of Californium waste must be handled by a licensed radioactive waste broker. These specialized companies are authorized to transport and dispose of high-level radioactive materials at approved facilities.

  • Supplier Return Programs: Some suppliers of Californium sources offer a return program for used sources.[3] This is often the most straightforward disposal option and should be explored with the supplier.

  • Manifesting: All shipments of radioactive waste must be accompanied by a Uniform Low-Level Radioactive Waste Manifest (NRC Forms 540, 540A, 541, and 541A), which tracks the waste from the generator to the final disposal site.[5]

Experimental Protocols: Waste Assay

To accurately quantify the amount of Californium in a waste sample, a combination of gamma spectroscopy and neutron counting is typically employed.

  • Gamma Spectroscopy: This technique identifies and quantifies gamma-emitting radionuclides. A High-Purity Germanium (HPGe) detector is used to measure the energy and intensity of gamma rays emitted from the waste sample. By comparing the resulting spectrum to a library of known radionuclide signatures, the presence and activity of Californium can be determined.

  • Neutron Counting: Since Californium-252 is a strong neutron emitter, neutron counting provides a sensitive method for its quantification. A neutron detector, such as a Helium-3 proportional counter, is used to measure the neutron flux from the waste package. This measurement can then be correlated to the mass of Californium-252 present.

Mandatory Visualization: Californium Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Californium waste.

Californium_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Californium Use in Lab characterize Characterize Waste (Identify & Quantify) start->characterize segregate Segregate Californium Waste characterize->segregate package Package in Shielded Containers segregate->package label_waste Label with Radionuclide Info package->label_waste store Store in Designated Shielded Area label_waste->store inventory Maintain Waste Inventory store->inventory broker Contact Licensed Waste Broker inventory->broker transport Manifest & Transport broker->transport facility Dispose at Approved Facility transport->facility

Caption: Logical workflow for the disposal of Californium waste.

By adhering to these rigorous procedures, laboratories can ensure the safe management and disposal of Californium, protecting both personnel and the environment from the risks associated with this highly radioactive material.

References

Essential Safety and Operational Protocols for Handling Californine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and emergency plans for the safe handling of Californine in a research and development setting.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary barrier against exposure to potent chemical compounds. The following table summarizes the recommended PPE for tasks involving this compound.

PPE CategoryRequired EquipmentSpecifications
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves, changing the outer pair frequently, especially if contamination is suspected.
Body Protection Lab Coat and Disposable GownA fully buttoned lab coat must be worn at all times. For procedures with a higher risk of splashes, a disposable, fluid-resistant gown is required.
Eye/Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn when there is a significant risk of splashing.
Respiratory Protection N95 or Higher-Rated RespiratorA fit-tested N95 or higher-rated respirator is required when handling the powdered form of this compound to prevent inhalation.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial to minimize the risk of exposure and ensure the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Designated Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Controlled Access: Access to the storage area should be restricted to authorized personnel only.

  • Incompatible Materials: Store away from strong oxidizing agents and other incompatible materials.

Handling and Use
  • Controlled Environment: All handling of this compound, especially the powdered form, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Weighing:

    • Use a dedicated analytical balance within the containment unit.

    • Handle with non-sparking tools.

    • Employ a "weighing-in-a-vial" technique to minimize powder dispersal.

  • Solution Preparation:

    • Prepare solutions within the fume hood.

    • Use a vortex mixer or sonicator for dissolution, avoiding shaking that may generate aerosols.

    • Clearly label all solutions with the compound name, concentration, date, and appropriate hazard warnings.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Waste Pickup: Follow your institution's and local regulations for the disposal of hazardous chemical waste. In California, hazardous waste must be packaged and transported in accordance with strict procedures and managed at permitted Treatment, Storage, and Disposal Facilities (TSDFs).[1]

Emergency Plan: Spills, Exposure, and First Aid

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Restrict access to the spill area.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Don appropriate PPE, including a respirator, before entering the spill area.

  • Containment:

    • Powder: Gently cover the spill with absorbent pads. Do not sweep, as this can create airborne dust.

    • Liquid: Cover the spill with an absorbent material, working from the outside in.

  • Cleanup: Use a chemical spill kit to clean the area. All cleanup materials must be disposed of as hazardous waste.

  • Decontamination: Thoroughly decontaminate the area and any equipment involved.

Exposure Response
  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the logical workflows for the safe handling and emergency response procedures for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling in Containment cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weigh Compound DonPPE->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep Experiment Conduct Experiment SolutionPrep->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate WasteSegregation Segregate Hazardous Waste Decontaminate->WasteSegregation Dispose Dispose via EHS WasteSegregation->Dispose

Caption: Workflow for the safe handling of this compound.

EmergencyResponseWorkflow cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Containment & Reporting Spill Spill Evacuate Evacuate & Alert Spill->Evacuate Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid ContainSpill Contain Spill (if trained) Evacuate->ContainSpill MedicalAttention Seek Medical Attention FirstAid->MedicalAttention Report Report to Supervisor/EHS ContainSpill->Report MedicalAttention->Report

Caption: Logical workflow for emergency response to a this compound incident.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Californine
Reactant of Route 2
Reactant of Route 2
Californine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.